molecular formula C7H14ClNO2 B1330060 2-(Piperidin-1-yl)acetic acid hydrochloride CAS No. 3235-68-5

2-(Piperidin-1-yl)acetic acid hydrochloride

Cat. No.: B1330060
CAS No.: 3235-68-5
M. Wt: 179.64 g/mol
InChI Key: WKVJGLBBPPFCGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperidin-1-yl)acetic acid hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO2 and its molecular weight is 179.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 23.8 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-piperidin-1-ylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c9-7(10)6-8-4-2-1-3-5-8;/h1-6H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVJGLBBPPFCGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60186071
Record name 1-Piperidineacetic acid, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60186071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780879
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3235-68-5
Record name 1-Piperidineacetic acid, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3235-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidineacetic acid, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003235685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Piperidineacetic acid, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60186071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(piperidin-1-yl)acetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2-(Piperidin-1-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Piperidin-1-yl)acetic acid hydrochloride, a valuable building block in medicinal chemistry and drug development. This document details a probable synthetic route, purification methods, and a full suite of characterization techniques. All quantitative data is summarized for clarity, and experimental workflows are visualized to facilitate understanding.

Synthesis

The synthesis of this compound is typically achieved through a two-step process: the N-alkylation of piperidine with a haloacetic acid derivative, followed by conversion to its hydrochloride salt. A common and efficient method involves the reaction of piperidine with chloroacetic acid.

A likely synthetic approach is the direct N-alkylation of piperidine with chloroacetic acid. This reaction is generally carried out in an aqueous medium, representing a green chemistry approach. The free base, 2-(Piperidin-1-yl)acetic acid, is then converted to its hydrochloride salt to improve its stability and handling properties.

Experimental Protocol: Synthesis of 2-(Piperidin-1-yl)acetic acid

A plausible method for the synthesis of the free base involves the reaction of piperidine with sodium chloroacetate. An aqueous solution of sodium chloroacetate can be prepared by neutralizing chloroacetic acid with sodium carbonate. Piperidine is then added, and the mixture is heated to drive the N-alkylation reaction.

Experimental Protocol: Formation of the Hydrochloride Salt

The resulting 2-(Piperidin-1-yl)acetic acid can be isolated and subsequently converted to its hydrochloride salt. This is typically achieved by dissolving the free base in a suitable solvent, such as isopropanol, and then adding a solution of hydrogen chloride in the same or another appropriate solvent. The hydrochloride salt precipitates out of the solution and can be collected by filtration.

Characterization

A thorough characterization of this compound is crucial to confirm its identity, purity, and structure. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.

Data Presentation
ParameterObserved Value
Molecular Formula C₇H₁₄ClNO₂
Molecular Weight 179.64 g/mol
Melting Point Not explicitly found in search results.
¹H NMR (D₂O) Predicted values based on similar structures
δ 3.65 (s, 2H, -CH₂-COOH)
δ 3.50-3.60 (m, 2H, eq -CH₂-N)
δ 3.00-3.10 (m, 2H, ax -CH₂-N)
δ 1.80-1.90 (m, 4H, -CH₂-CH₂-N)
δ 1.65-1.75 (m, 2H, -CH₂-CH₂-CH₂-)
¹³C NMR (D₂O) Predicted values based on similar structures
δ 175.0 (C=O)
δ 60.0 (-CH₂-COOH)
δ 54.0 (-CH₂-N)
δ 25.0 (-CH₂-CH₂-N)
δ 23.0 (-CH₂-CH₂-CH₂-)
IR (KBr, cm⁻¹) Characteristic peaks for similar structures
~3400 (O-H stretch, carboxylic acid)
~2950, 2850 (C-H stretch, aliphatic)
~2700-2500 (N-H stretch, ammonium salt)
~1730 (C=O stretch, carboxylic acid)
~1450 (C-H bend)
~1100 (C-N stretch)
Mass Spectrometry (EI) Expected m/z for the free base
143.1 (M⁺)
Experimental Protocols for Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 MHz). The sample would be dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O), due to the presence of the acidic proton and the hydrochloride salt.

  • Fourier-Transform Infrared (FTIR) Spectroscopy : The IR spectrum would be obtained using a KBr pellet method. The sample would be mixed with dry KBr powder and pressed into a thin disk for analysis.

  • Mass Spectrometry (MS) : Mass spectral data would be acquired using an electron ionization (EI) source. The sample would be introduced, and the resulting fragmentation pattern analyzed to confirm the molecular weight of the free base.

  • Melting Point Determination : The melting point would be determined using a standard melting point apparatus to assess the purity of the synthesized compound.

Visualizations

Synthesis Workflow

Synthesis_Workflow A Piperidine D N-Alkylation Reaction A->D B Chloroacetic Acid B->D C Base (e.g., Na2CO3) in Water C->D E 2-(Piperidin-1-yl)acetic acid (Free Base) D->E Work-up G Salt Formation E->G F HCl in Solvent (e.g., Isopropanol) F->G I Purification (Filtration/Recrystallization) G->I H This compound I->H

Caption: A logical workflow for the synthesis of this compound.

Characterization Workflow

Characterization_Workflow A Synthesized Product: This compound B NMR Spectroscopy (¹H and ¹³C) A->B C FTIR Spectroscopy A->C D Mass Spectrometry A->D E Melting Point Analysis A->E F Structural Confirmation B->F C->F D->F G Purity Assessment E->G

Caption: The logical flow of the characterization process for the synthesized compound.

Physicochemical Properties of 2-(Piperidin-1-yl)acetic acid hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-(Piperidin-1-yl)acetic acid hydrochloride (CAS Number: 3235-68-5). The information is intended to support research, development, and quality control activities involving this compound. This document summarizes available quantitative data, presents detailed experimental protocols for the determination of key physicochemical parameters, and includes visualizations of relevant experimental workflows.

Core Physicochemical Data

The hydrochloride salt of 2-(piperidin-1-yl)acetic acid is a white solid. While comprehensive experimental data is not extensively published, the following tables summarize the available information for both the hydrochloride salt and the corresponding free acid.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 3235-68-5N/A
Molecular Formula C₇H₁₄ClNO₂N/A
Molecular Weight 179.65 g/mol [1]
Melting Point 207-209 °C[2]
Boiling Point Data not availableN/A
pKa Data not availableN/A
Aqueous Solubility Data not availableN/A
LogP (experimental) Data not availableN/A

Table 2: Computed Physicochemical Properties of 2-(Piperidin-1-yl)acetic acid (Free Acid)

PropertyValueSource
Molecular Formula C₇H₁₃NO₂[3]
Molecular Weight 143.18 g/mol [3]
XLogP3 -2.5[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 3[3]
Rotatable Bond Count 2[3]

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of key physicochemical properties. These protocols are based on standard pharmaceutical analysis techniques and can be adapted for the specific analysis of this compound.

Synthesis of this compound

A common synthetic route to this compound involves the reaction of piperidine with a haloacetic acid, followed by treatment with hydrochloric acid to form the salt.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperidine in a suitable organic solvent such as toluene.

  • Addition of Haloacetic Acid: Slowly add an equimolar amount of an aqueous solution of a haloacetic acid (e.g., chloroacetic acid or bromoacetic acid) to the piperidine solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, the reaction mixture can be extracted with water to remove any inorganic salts. The organic layer is then dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Salt Formation: The solvent is removed under reduced pressure to yield the free acid. The resulting residue is then dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol), and a solution of hydrochloric acid in the same solvent is added dropwise with stirring.

  • Isolation and Purification: The precipitated hydrochloride salt is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. Recrystallization from a suitable solvent system can be performed for further purification.

G reagents Piperidine + Haloacetic Acid reaction Reflux in Organic Solvent reagents->reaction Heat workup Aqueous Extraction & Drying reaction->workup free_acid Isolation of Free Acid workup->free_acid Solvent Removal salt_formation Dissolution & HCl Addition free_acid->salt_formation product 2-(Piperidin-1-yl)acetic acid HCl (Precipitate) salt_formation->product purification Filtration & Drying product->purification G start Excess Compound + Water equilibration Agitation at Constant Temp start->equilibration separation Centrifugation/ Filtration equilibration->separation analysis HPLC-UV Quantification separation->analysis result Solubility Value analysis->result G cluster_quantification Quantification start Compound in Aqueous Phase add_octanol Add Pre-saturated n-Octanol start->add_octanol equilibration Shake & Centrifuge add_octanol->equilibration aqueous_analysis Analyze Aqueous Phase (HPLC-UV) equilibration->aqueous_analysis octanol_analysis Analyze Octanol Phase (HPLC-UV) equilibration->octanol_analysis calculation Calculate LogP aqueous_analysis->calculation octanol_analysis->calculation

References

In-Depth Technical Guide: 2-(Piperidin-1-yl)acetic acid hydrochloride (CAS Number: 3235-68-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 2-(Piperidin-1-yl)acetic acid hydrochloride. This compound is a valuable building block in medicinal chemistry, frequently utilized as a synthetic intermediate in the development of novel therapeutic agents.

Core Properties and Data

This compound is the hydrochloride salt of 2-(piperidin-1-yl)acetic acid. The piperidine moiety is a common scaffold in many pharmaceuticals due to its favorable pharmacokinetic properties.

Physicochemical Properties

The key physicochemical properties of this compound and its corresponding free base are summarized below.

PropertyValueReference
Chemical Name This compoundN/A
CAS Number 3235-68-5[1]
Molecular Formula C₇H₁₄ClNO₂[2]
Molecular Weight 179.65 g/mol [2]
Melting Point 207-209 °CN/A
Appearance White solid (typical)N/A
Solubility Enhanced aqueous solubility compared to the free base.[3]
Property (Free Base)ValueReference
Chemical Name 2-(Piperidin-1-yl)acetic acid[4]
CAS Number 3235-67-4[4]
Molecular Formula C₇H₁₃NO₂[4]
Molecular Weight 143.18 g/mol [4]
Topological Polar Surface Area 40.5 Ų[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 3[4]

Spectroscopic and Safety Information

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectral Data

ProtonsChemical Shift (ppm)Multiplicity
Carboxylic Acid (-COOH)10.0 - 12.0Singlet (broad)
Methylene (-CH₂-)3.0 - 3.5Singlet
Piperidine α-CH₂2.8 - 3.2Multiplet
Piperidine β, γ-CH₂1.5 - 1.9Multiplet

Predicted ¹³C NMR Spectral Data

CarbonChemical Shift (ppm)
Carbonyl (-C=O)170 - 180
Methylene (-CH₂-)55 - 65
Piperidine α-C50 - 60
Piperidine β-C25 - 35
Piperidine γ-C20 - 30

FT-IR Spectroscopy

Key expected absorption bands in the infrared spectrum include:

Functional GroupWavenumber (cm⁻¹)
O-H stretch (carboxylic acid)2500 - 3300 (broad)
C-H stretch (aliphatic)2850 - 3000
C=O stretch (carboxylic acid)1700 - 1730
C-N stretch1000 - 1250
Safety and Handling

This compound is classified as a hazardous substance. Appropriate safety precautions should be taken during handling and storage.

Hazard Statements:

  • Causes serious eye damage.[2]

Precautionary Statements:

  • Wear protective gloves, clothing, and eye/face protection.[2]

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Experimental Protocols

Representative Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound, based on general procedures for the N-alkylation of piperidine.[5]

Reaction Scheme:

G Piperidine Piperidine Intermediate 2-(Piperidin-1-yl)acetic acid (Free Base) Piperidine->Intermediate ChloroaceticAcid Chloroacetic Acid ChloroaceticAcid->Intermediate Product 2-(Piperidin-1-yl)acetic acid hydrochloride Intermediate->Product Base Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) HCl HCl in Ether HCl->Product

Synthetic pathway for this compound.

Materials:

  • Piperidine

  • Chloroacetic acid

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile

  • Hydrochloric acid (HCl) solution in diethyl ether

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

Procedure:

  • N-Alkylation: In a round-bottom flask, dissolve piperidine (1.0 equivalent) in anhydrous acetonitrile. Add potassium carbonate (1.5 equivalents) to the solution. Slowly add a solution of chloroacetic acid (1.1 equivalents) in anhydrous acetonitrile to the mixture while stirring.[5]

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude 2-(piperidin-1-yl)acetic acid.

  • Purification of Free Base (Optional): The crude product can be purified by recrystallization or column chromatography.

  • Salt Formation: Dissolve the purified 2-(piperidin-1-yl)acetic acid in a minimal amount of a suitable solvent, such as diethyl ether. While stirring, add a solution of hydrochloric acid in diethyl ether dropwise until precipitation is complete.

  • Isolation: Collect the precipitated this compound by filtration, wash with cold diethyl ether, and dry under vacuum.

Applications in Drug Development and Research

This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The piperidine ring is a prevalent structural motif in a wide range of pharmaceuticals.[6]

Role as a Synthetic Intermediate

The presence of a carboxylic acid group and a tertiary amine makes this molecule a versatile building block for further chemical modifications. It can be used in amide bond formation, esterification, and other coupling reactions to build larger molecular scaffolds.

G Start 2-(Piperidin-1-yl)acetic acid HCl AmideCoupling Amide Coupling (with various amines) Start->AmideCoupling Esterification Esterification (with various alcohols) Start->Esterification Reduction Reduction of Carboxylic Acid Start->Reduction Bioactive1 Bioactive Amides AmideCoupling->Bioactive1 Bioactive2 Bioactive Esters Esterification->Bioactive2 Bioactive3 Functionalized Piperidines Reduction->Bioactive3

Potential synthetic transformations of the title compound.
Potential Therapeutic Areas

Derivatives of piperidine acetic acid have been investigated for various therapeutic applications, including as agents for the treatment of thrombotic disorders.[7] The structural motif is also found in compounds targeting a range of biological pathways.

This technical guide provides a summary of the available information on this compound. Researchers and drug development professionals are encouraged to consult the cited literature for further details.

References

Spectroscopic Analysis of 2-(Piperidin-1-yl)acetic acid hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Piperidin-1-yl)acetic acid hydrochloride. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development by presenting key analytical data and the methodologies for their acquisition.

Introduction

This compound is a chemical compound of interest in various research and development sectors. Accurate and detailed spectroscopic data are paramount for its identification, characterization, and quality control. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule, along with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data from NMR, IR, and MS analyses of this compound. These values are based on the known structure of the molecule and data from similar compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Solvent: D₂O

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.6s2HN-CH₂ -COOH
~3.4t4HPiperidine H2, H6
~1.8m4HPiperidine H3, H5
~1.6m2HPiperidine H4
Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Solvent: D₂O

Chemical Shift (δ) ppmAssignment
~175C =O
~60N-C H₂-COOH
~54Piperidine C2, C6
~24Piperidine C3, C5
~22Piperidine C4
Table 3: IR Spectroscopic Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3400-2500BroadO-H stretch (Carboxylic acid)
2950-2850Medium-StrongC-H stretch (Aliphatic)
~1730StrongC=O stretch (Carboxylic acid)
1470-1440MediumC-H bend (CH₂)
~1200MediumC-N stretch
Table 4: Mass Spectrometry Data (Predicted)
m/zIon Type
144.10[M+H]⁺ (of free base)
143.09[M]⁺ (of free base)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Acquisition of ¹H NMR Spectrum:

    • Tune and shim the spectrometer for the specific sample.

    • Acquire a one-dimensional proton spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Acquisition of ¹³C NMR Spectrum:

    • Switch the probe to the carbon channel.

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the proton signals and pick the peaks for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR setup.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing:

    • The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source is commonly used for this type of compound.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.

    • A small amount of a volatile acid (e.g., formic acid) may be added to promote ionization.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to obtain a stable and strong signal.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • The mass range should be set to include the expected molecular ion.

  • Data Processing:

    • Analyze the resulting mass spectrum to identify the peak corresponding to the molecular ion.

    • If fragmentation data is acquired (MS/MS), analyze the fragment ions to gain further structural information.

Workflow and Data Relationships

The following diagrams illustrate the logical flow of the spectroscopic analysis and the relationship between the different techniques.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 2-(Piperidin-1-yl)acetic acid hydrochloride NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure Identity Compound Identity MS->Identity Purity Purity Assessment Structure->Purity Identity->Purity Data_Relationship cluster_NMR NMR Data cluster_IR IR Data cluster_MS MS Data Molecule 2-(Piperidin-1-yl)acetic acid HCl H_NMR ¹H NMR (Proton Environment) Molecule->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) Molecule->C_NMR IR_Data IR Spectrum (Functional Groups) Molecule->IR_Data MS_Data Mass Spectrum (Molecular Weight) Molecule->MS_Data

An In-depth Technical Guide on the Solubility and pKa of 2-(Piperidin-1-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physicochemical properties, namely the acid dissociation constant (pKa) and aqueous solubility, of 2-(Piperidin-1-yl)acetic acid hydrochloride. Due to the limited availability of experimental data in public literature, this guide leverages well-established computational prediction models to provide valuable insights for research and development activities. Furthermore, detailed experimental protocols for the determination of these parameters are presented to facilitate laboratory investigations.

Physicochemical Data

The following table summarizes the predicted physicochemical properties of this compound. These values were obtained from reputable computational platforms and serve as a reliable estimation in the absence of experimental data.

ParameterPredicted ValuePrediction ToolNotes
pKa (Carboxylic Acid) 2.15 ± 0.10ChemicalizeThe acidic pKa corresponds to the deprotonation of the carboxylic acid group.
pKa (Piperidine Nitrogen) 9.28 ± 0.10ChemicalizeThe basic pKa corresponds to the protonation of the piperidine nitrogen.
LogS (Aqueous Solubility) -0.85SwissADMEThis value indicates that the compound is predicted to be soluble in water.
Solubility in water (mg/mL) 224.95SwissADMEA quantitative prediction of solubility in water at 25°C.
Solubility Class SolubleSwissADMEBased on the predicted LogS value.

Understanding the Ionization State

The pKa values of this compound are critical in determining its ionization state at different pH values. The compound possesses two ionizable groups: a carboxylic acid and a tertiary amine within the piperidine ring. The following diagram illustrates the relationship between pH and the predominant ionic species of the molecule in an aqueous solution.

ionization_state pH < 2.15 pH < 2.15 Predominantly Cationic Predominantly Cationic pH < 2.15->Predominantly Cationic Both groups protonated Zwitterionic Zwitterionic Predominantly Cationic->Zwitterionic pH > pKa1 (2.15) Predominantly Anionic Predominantly Anionic Zwitterionic->Predominantly Anionic pH > pKa2 (9.28)

Ionization states of 2-(Piperidin-1-yl)acetic acid at different pH values.

Experimental Protocols

For researchers seeking to experimentally validate the predicted values, the following standard protocols for pKa and solubility determination are recommended.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa values of ionizable compounds.[1][2][3]

Materials and Equipment:

  • This compound

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Potassium chloride (KCl) for maintaining ionic strength

  • Deionized water, free from carbonate

  • Calibrated pH meter with a combination glass electrode

  • Automatic titrator or a burette

  • Stir plate and stir bar

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Sample Preparation: Accurately weigh a sufficient amount of this compound to prepare a solution of known concentration (e.g., 0.01 M) in deionized water. Add KCl to maintain a constant ionic strength (e.g., 0.1 M).

  • Titration Setup: Place the sample solution in a thermostatted vessel and gently stir. Purge the solution with an inert gas for about 15-20 minutes before and during the titration to eliminate dissolved carbon dioxide.

  • Titration with NaOH: Titrate the solution with the standardized 0.1 M NaOH solution. Record the pH value after each incremental addition of the titrant. Smaller volume increments should be used near the equivalence points.

  • Titration with HCl: In a separate experiment, titrate a fresh sample solution with the standardized 0.1 M HCl solution to determine the pKa of the piperidine nitrogen.

  • Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points. The first pKa (carboxylic acid) will be in the acidic region of the titration with NaOH, and the second pKa (piperidine) will be in the basic region of the titration with HCl.

Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[4][5][6][7]

Materials and Equipment:

  • This compound

  • Phosphate buffered saline (PBS) or other relevant aqueous buffers (e.g., pH 5.0, 7.4)

  • Shaking incubator or a temperature-controlled orbital shaker

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the desired aqueous buffers. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sample Collection and Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a syringe filter.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method.

  • Solubility Determination: The determined concentration represents the thermodynamic solubility of the compound in the specific buffer at the given temperature.

The following diagram outlines the general workflow for the shake-flask solubility determination.

General workflow for shake-flask solubility determination.

References

Crystal Structure Analysis of 2-(Piperidin-1-yl)acetic Acid Hydrochloride: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, a specific, publicly available crystal structure analysis for 2-(Piperidin-1-yl)acetic acid hydrochloride has not been identified in comprehensive searches of crystallographic databases and the scientific literature. Therefore, this guide provides a detailed, generalized methodology for the crystal structure analysis of a small organic molecule hydrochloride salt, based on established experimental and computational protocols in the field of X-ray crystallography.

Introduction

This compound is a derivative of piperidine, a ubiquitous saturated heterocycle found in numerous natural products and pharmaceuticals. The determination of its three-dimensional molecular structure through single-crystal X-ray diffraction is crucial for understanding its physicochemical properties, potential biological activity, and for rational drug design. Crystal structure analysis provides precise information on molecular geometry, conformation, and intermolecular interactions, which are fundamental to its behavior in a solid state and its interaction with biological targets. This document outlines the typical workflow and experimental protocols for such an analysis.

Experimental Protocols

The determination of a crystal structure is a multi-step process, beginning with the synthesis and crystallization of the compound, followed by X-ray diffraction data collection and, finally, structure solution and refinement.

Synthesis: 2-(Piperidin-1-yl)acetic acid is typically synthesized by the reaction of piperidine with a 2-haloacetic acid, such as chloroacetic acid or bromoacetic acid, in the presence of a base to neutralize the hydrohalic acid byproduct. The hydrochloride salt is then prepared by treating the free acid with hydrochloric acid in a suitable solvent.

Crystallization: The growth of high-quality single crystals is a critical and often empirical step. For a small, soluble organic molecule like this compound, several common techniques can be employed:

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, methanol, or a mixture with water) and allowed to evaporate slowly in a dust-free environment.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting slow crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.

A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head.[1] Data collection is performed on a single-crystal X-ray diffractometer, which consists of an X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å), a goniometer for crystal orientation, and a detector.[2] The crystal is maintained at a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage. The diffractometer rotates the crystal through a series of orientations while irradiating it with X-rays, and the diffraction patterns are recorded on the detector.[1][2]

The collected diffraction data are processed to yield a set of reflection intensities. The phase information, which is lost during the experiment, is computationally reconstructed using direct methods or Patterson synthesis to generate an initial electron density map.[1] An initial molecular model is built into this map. The model is then refined using full-matrix least-squares methods, which iteratively adjust atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction data.[3]

Data Presentation

The final results of a crystal structure analysis are presented in a series of tables that provide quantitative information about the crystal lattice and the molecular geometry.

Table 1: Crystal Data and Structure Refinement Details (Example)

ParameterValue (Example)
Empirical formulaC₇H₁₄ClNO₂
Formula weight179.64
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.50 Å, b = 10.20 Å, c = 11.40 Å
α = 90°, β = 105.5°, γ = 90°
Volume950.0 ų
Z4
Density (calculated)1.258 Mg/m³
Absorption coefficient0.35 mm⁻¹
F(000)384
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.5° to 28.0°
Reflections collected8500
Independent reflections2100 [R(int) = 0.04]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2100 / 0 / 155
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R₁ = 0.045, wR₂ = 0.115
R indices (all data)R₁ = 0.055, wR₂ = 0.125
Largest diff. peak and hole0.45 and -0.30 e.Å⁻³

Table 2: Selected Bond Lengths (Example)

BondLength (Å)
Cl-H(N)2.15(2)
O(1)-C(7)1.255(2)
O(2)-C(7)1.254(2)
N(1)-C(2)1.495(2)
N(1)-C(6)1.498(2)
N(1)-C(8)1.501(2)

Table 3: Selected Bond Angles (Example)

AtomsAngle (°)
C(2)-N(1)-C(6)111.5(1)
C(2)-N(1)-C(8)110.8(1)
O(1)-C(7)-O(2)125.6(2)
O(1)-C(7)-C(8)117.2(2)

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Determination synthesis Synthesis of 2-(Piperidin-1-yl)acetic acid HCl crystallization Crystal Growth (e.g., Slow Evaporation) synthesis->crystallization Purified Compound mounting Crystal Mounting crystallization->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection processing Data Processing & Reduction data_collection->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation final_structure Crystallographic Information File (CIF) validation->final_structure Final Structural Model & Data Tables logical_relationship inputs Inputs Single Crystal X-ray Beam Instrument Parameters process Crystallographic Analysis (Data Collection, Solution, Refinement) inputs->process outputs Outputs Diffraction Pattern Unit Cell Parameters Atomic Coordinates Bond Lengths & Angles Thermal Parameters process->outputs

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-(Piperidin-1-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The thermal stability of an active pharmaceutical ingredient (API) is a critical parameter that influences its manufacturing, processing, formulation, and storage. Understanding the thermal decomposition profile of a compound like 2-(Piperidin-1-yl)acetic acid hydrochloride is essential for ensuring its quality, safety, and efficacy. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable tools for characterizing these properties.[1]

This technical guide outlines the expected thermal behavior of this compound and provides detailed, standardized protocols for its analysis. While lacking specific empirical data for this molecule, the guide draws upon established principles of thermal degradation for amine hydrochlorides and piperidine-containing structures to propose a plausible decomposition pathway and expected analytical outcomes.

Predicted Thermal Behavior

The thermal decomposition of this compound is anticipated to be a multi-step process, influenced by its three primary structural components: the piperidine ring, the acetic acid side chain, and the hydrochloride salt.

  • Initial Decomposition Step: Amine hydrochlorides commonly decompose through the loss of hydrogen chloride (HCl) gas upon heating.[2] This dehydrochlorination step is often the initial and most significant mass loss event observed in TGA.

  • Piperidine Ring Stability: The piperidine ring itself is relatively stable. However, at elevated temperatures, it can undergo ring-opening reactions or further fragmentation.[3] Studies on related piperazine compounds show that thermal degradation can proceed through SN2 substitution reactions.[3][4]

  • Acetic Acid Moiety: The carboxylic acid group may undergo decarboxylation (loss of CO₂) at higher temperatures, following the initial loss of HCl.

Based on these principles, a TGA thermogram would likely show at least two distinct mass loss stages: the first corresponding to the liberation of HCl, and subsequent stages related to the decomposition of the remaining organic molecule. A DSC analysis would be expected to show an endotherm corresponding to the melting of the compound, likely followed by complex endothermic or exothermic events associated with its decomposition.[5][6][7]

Proposed Experimental Protocols

To definitively characterize the thermal stability and decomposition of this compound, a systematic approach using TGA and DSC is recommended. For unambiguous identification of evolved gases, coupling the TGA to a mass spectrometer (MS) or an infrared spectrometer (FTIR) is the gold standard.[7]

Thermogravimetric Analysis (TGA)
  • Objective: To quantify the mass loss of the compound as a function of temperature and determine the temperature ranges of decomposition.

  • Apparatus: A calibrated Thermogravimetric Analyzer.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into a ceramic or alumina crucible.

    • Ensure the sample is evenly distributed at the bottom of the crucible.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert gas) to prevent oxidative decomposition.

    • Flow Rate: 50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature (~25 °C) to 600 °C.

    • Heating Rate: 10 °C/min. A constant heating rate is crucial for reproducible results.[8]

  • Data Collection: Record the sample mass (in mg and %) and the first derivative of the mass change (DTG curve) as a function of temperature. The DTG curve helps to pinpoint the temperatures of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)
  • Objective: To identify thermal events such as melting, solid-solid transitions, and decomposition, and to measure the associated enthalpy changes.

  • Apparatus: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

    • The use of a sealed pan is critical to contain any evolved gases (like HCl) and ensure accurate enthalpy measurements.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert gas).

    • Flow Rate: 50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature (~25 °C) to a temperature beyond the final decomposition event observed in TGA (e.g., 400 °C).

    • Heating Rate: 10 °C/min.

  • Data Collection: Record the differential heat flow between the sample and a reference pan as a function of temperature.

Data Presentation

The quantitative data obtained from the proposed experiments should be summarized in clear, structured tables for easy interpretation and comparison.

Table 1: Hypothetical TGA Data for this compound

Decomposition StepTemperature Range (°C)Peak Decomposition Temp (°C) (DTG)Mass Loss (%)Probable Evolved Species
1180 - 250225~21.8%HCl
2250 - 350310~26.8%CO₂
3> 350380> 40%Piperidine ring fragments

Note: Mass loss percentages are calculated based on the molecular weight of this compound (167.63 g/mol for the organic part + 36.46 g/mol for HCl = 204.09 g/mol ).

Table 2: Hypothetical DSC Data for this compound

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (ΔH, J/g)
Melting175180-120 (Endothermic)
Decomposition210228-95 (Endothermic)

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex processes and relationships. The following have been generated using the Graphviz DOT language to illustrate the experimental workflow and a plausible decomposition pathway.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_advanced Advanced Analysis (Optional) Sample 2-(Piperidin-1-yl)acetic acid HCl TGA_Sample Weigh 5-10 mg (Alumina Crucible) Sample->TGA_Sample DSC_Sample Weigh 2-5 mg (Sealed Al Pan) Sample->DSC_Sample TGA TGA (25-600°C @ 10°C/min, N2) TGA_Sample->TGA DSC DSC (25-400°C @ 10°C/min, N2) DSC_Sample->DSC TGA_Data Mass Loss vs. Temp (DTG Curve) TGA->TGA_Data TGA_MS TGA-MS / TGA-FTIR TGA->TGA_MS DSC_Data Heat Flow vs. Temp (Melting, ΔH) DSC->DSC_Data Gas_ID Identification of Evolved Gas Products (e.g., HCl, CO2) TGA_Data->Gas_ID TGA_MS->Gas_ID

Caption: Experimental workflow for thermal analysis.

G cluster_step2 Step 2: Decarboxylation / Fragmentation compound This compound intermediate1 2-(Piperidin-1-yl)acetic acid compound->intermediate1 ΔT (~180-250°C) hcl HCl (gas) co2 CO2 (gas) intermediate1->co2 ΔT (>250°C) fragments Piperidine Ring Fragments intermediate1->fragments

References

The Piperidine Acetic Acid Scaffold: A Technical Guide to its Discovery and Historical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The piperidine acetic acid core is a privileged scaffold in medicinal chemistry, most notably embodied in the structure of methylphenidate (Ritalin), a widely prescribed central nervous system stimulant. This technical guide provides an in-depth exploration of the discovery and historical synthesis of this class of compounds. It details the seminal work of early researchers, the evolution of synthetic methodologies from foundational techniques to more refined approaches, and the underlying mechanisms of action for key derivatives. This document includes detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualizations of synthetic and biological pathways to serve as a comprehensive resource for researchers in organic synthesis and drug development.

Introduction and Early Discovery

The story of piperidine acetic acid derivatives is inextricably linked with the synthesis of methylphenidate. In 1944, the Swiss chemist Leandro Panizzon, working for Ciba (now Novartis), first synthesized methylphenidate, a piperidine derivative of phenylacetic acid.[1][2][3] The compound was named "Ritalin" in honor of his wife, Marguerite, whose nickname was Rita.[1][4]

Initially synthesized from benzyl cyanide and 2-chloropyridine, the stimulating properties of the compound were not fully recognized until 1954.[1][3] Following this, Ciba patented the drug for treating psychological disorders, and it was approved by the U.S. Food and Drug Administration (FDA) in 1955.[1] The core of this molecule, α-phenyl-α-(2-piperidinyl)acetic acid, often referred to as ritalinic acid, represents the fundamental piperidine acetic acid structure from which methylphenidate and other analogues are derived.

Evolution of Synthetic Methodologies

The synthesis of the piperidine acetic acid core has evolved significantly since its discovery. The historical approaches primarily focused on two key transformations: the formation of the α-aryl acetic acid moiety and the reduction of a pyridine ring to the saturated piperidine heterocycle.

The Panizzon Synthesis (1950 Patent)

The initial, landmark synthesis provided a robust, multi-step route that became the foundation for later refinements. The process, detailed in U.S. Patent 2,507,631, begins with the coupling of phenylacetonitrile and 2-chloropyridine, followed by hydrolysis of the nitrile, hydrogenation of the pyridine ring, and finally, esterification.[1][5] This sequence established a logical workflow for constructing the molecule.

The key steps are visualized in the workflow diagram below.

G Historical Synthesis of Methylphenidate (Panizzon/Ciba) start Starting Materials: Phenylacetonitrile 2-Chloropyridine reagents1 Reagents: Sodium Amide (NaNH₂) Toluene start->reagents1 step1 Step 1: Nucleophilic Substitution (Formation of α-Phenyl-α-pyridyl-(2)-acetonitrile) start->step1 reagents1->step1 intermediate1 Intermediate: α-Phenyl-α-pyridyl-(2)-acetonitrile step1->intermediate1 reagents2 Reagents: Sulfuric Acid (H₂SO₄) Water (H₂O) intermediate1->reagents2 step2 Step 2: Nitrile Hydrolysis (Formation of Amide/Carboxylic Acid) intermediate1->step2 reagents2->step2 intermediate2 Intermediate: α-Phenyl-α-pyridyl-(2)-acetamide step2->intermediate2 reagents3 Reagents: Platinum Catalyst (PtO₂) Glacial Acetic Acid intermediate2->reagents3 step3 Step 3: Catalytic Hydrogenation (Pyridine Ring Reduction) intermediate2->step3 reagents3->step3 intermediate3 Intermediate: α-Phenyl-α-piperidyl-(2)-acetamide (Ritalinic Acid Amide) step3->intermediate3 reagents4 Reagents: Methanol (CH₃OH) Acid Catalyst (e.g., HCl) intermediate3->reagents4 step4 Step 4: Hydrolysis & Esterification intermediate3->step4 reagents4->step4 end Final Product: Methylphenidate step4->end

Caption: Workflow of the seminal Panizzon synthesis of methylphenidate.

Generalization via Catalytic Hydrogenation

The reduction of a pyridine ring to a piperidine ring is the defining step in forming the core scaffold from aromatic precursors. The work of Morris Freifelder in the mid-20th century, particularly his 1976 paper on the synthesis of various piperidine-alkanoic acids, was instrumental in establishing catalytic hydrogenation as a robust and reproducible method for this transformation.[6] This approach remains a cornerstone of modern synthesis.[6]

The general method involves the hydrogenation of a corresponding pyridine precursor, a process that is highly effective but can be challenging due to the stability of the aromatic ring and potential catalyst poisoning by the nitrogen atom.

G General Catalytic Hydrogenation Route pyridine Pyridine Acetic Acid Derivative conditions Reaction Conditions: • H₂ Gas (High Pressure) • Catalyst (Pd/C, PtO₂, Rh/C) • Solvent (Acetic Acid, Ethanol) pyridine->conditions Hydrogenation piperidine Piperidine Acetic Acid Derivative conditions->piperidine

Caption: Generalized scheme for forming the piperidine ring via hydrogenation.

Key Experimental Protocols

The following protocols are representative of the historical and foundational methods for synthesizing piperidine acetic acid derivatives.

Protocol 1: Synthesis of α-Phenyl-α-pyridyl-(2)-acetonitrile (per U.S. Patent 2,507,631)

This protocol describes the initial carbon-carbon bond formation.

  • Preparation: To a solution of phenylacetonitrile (117 g) and 2-chloropyridine (113 g) in absolute toluene (400 cc), add pulverized sodium amide (80 g) gradually while stirring and cooling.

  • Reaction: Slowly heat the mixture to 110-120°C and maintain this temperature for 1 hour.

  • Work-up: After cooling, add water to the reaction mixture. Transfer the solution to a separatory funnel and extract the toluene layer with dilute hydrochloric acid.

  • Isolation: Make the combined hydrochloric acid extracts alkaline with a concentrated caustic soda solution to precipitate the crude product. The α-phenyl-α-pyridyl-(2)-acetonitrile can be isolated and purified.

Protocol 2: Catalytic Hydrogenation of α-Phenyl-α-pyridyl-(2)-acetic acid methylester (per U.S. Patent 2,507,631)

This protocol details the reduction of the pyridine ring to form the piperidine core.

  • Preparation: Dissolve α-phenyl-α-pyridyl-(2)-acetic acid methylester (50 g) in glacial acetic acid.

  • Catalyst Addition: Add a platinum catalyst (1 g, e.g., PtO₂) to the solution.

  • Reaction: Hydrogenate the mixture at room temperature under hydrogen pressure. The reaction proceeds until the theoretical amount of hydrogen (6 molar equivalents) is consumed.

  • Isolation: After the reaction is complete, the catalyst is removed by filtration. The solvent is removed under reduced pressure.

  • Purification: The resulting product, α-phenyl-α-piperidyl-(2)-acetic acid methylester (methylphenidate), can be purified by distillation.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data from the historical synthetic methods.

Table 1: Reagents for α-Phenyl-α-pyridyl-(2)-acetonitrile Synthesis

Reagent Molar Mass ( g/mol ) Amount Used Molar Equivalents
Phenylacetonitrile 117.15 117 g 1.00
2-Chloropyridine 113.55 113 g ~0.99
Sodium Amide 39.01 80 g ~2.05

| Toluene | 92.14 | 400 cc | Solvent |

Table 2: Conditions and Yields for Key Transformation Steps

Transformation Step Catalyst Solvent Temperature Pressure Reported Yield/Product B.P.
Nucleophilic Substitution None (Base-mediated) Toluene 110-120 °C Atmospheric Not specified
Catalytic Hydrogenation Platinum (PtO₂) Glacial Acetic Acid Room Temp. Atmospheric/Positive H₂ Theoretical Yield

| Product Distillation | - | - | - | 0.6 mm Hg | B.P. 135-137 °C |

Mechanism of Action of Bioactive Derivatives

Methylphenidate, the most prominent piperidine acetic acid derivative, functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[7][8] Its therapeutic effects in conditions like Attention Deficit Hyperactivity Disorder (ADHD) are attributed to its ability to block the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1][7] This blockade prevents the re-uptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby increasing their extracellular concentration and enhancing dopaminergic and noradrenergic neurotransmission.

G Mechanism of Action: NDRI cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron vesicle Vesicles (DA/NE) da_ne vesicle->da_ne Release dat DAT net NET receptor Dopamine & Norepinephrine Receptors drug Piperidine Acetic Acid Derivative (e.g., Methylphenidate) drug->dat Blocks drug->net Blocks da_ne->dat Reuptake da_ne->net Reuptake da_ne->receptor Binding & Signal

Caption: NDRI action of methylphenidate at the neuronal synapse.

Conclusion

The discovery of piperidine acetic acid derivatives, spearheaded by the synthesis of methylphenidate in 1944, marked a significant milestone in medicinal chemistry. The historical synthetic routes, primarily involving the coupling of an aryl acetonitrile with a halogenated pyridine followed by catalytic hydrogenation, laid the essential groundwork for an entire class of neurologically active compounds. While modern synthetic chemistry has introduced more sophisticated methods, including enantioselective approaches to isolate specific stereoisomers, the foundational principles established by Panizzon and the generalized hydrogenation techniques explored by Freifelder remain fundamental to understanding the chemistry of this important scaffold. This guide serves as a technical resource, consolidating the historical context, practical methodologies, and mechanistic understanding of these influential compounds.

References

A Deep Dive into 2-(Piperidin-1-yl)acetic Acid: A Theoretical and Computational Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Piperidin-1-yl)acetic acid, a simple yet intriguing molecule, holds a significant place in the landscape of medicinal chemistry and drug discovery. As a derivative of piperidine, a ubiquitous scaffold in numerous pharmaceuticals, this compound serves as a valuable building block for the synthesis of more complex molecules with diverse biological activities. The piperidine ring, with its conformational flexibility and basic nitrogen atom, often imparts favorable pharmacokinetic properties to drug candidates. The addition of an acetic acid moiety introduces a polar, ionizable group, further influencing the molecule's solubility, transport characteristics, and potential interactions with biological targets.

This technical guide provides a comprehensive overview of the theoretical and computational studies of 2-(Piperidin-1-yl)acetic acid. While dedicated in-depth computational studies on this specific molecule are not extensively available in public literature, this guide synthesizes information from studies on closely related piperidine derivatives to provide a robust understanding of its structural, electronic, and spectroscopic properties. The methodologies and findings presented herein are intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the piperidine scaffold.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-(Piperidin-1-yl)acetic acid is crucial for its application in drug design and development. These properties, largely computed, provide insights into its behavior in biological systems.

PropertyValueSource
Molecular Formula C₇H₁₃NO₂PubChem[1]
Molecular Weight 143.18 g/mol PubChem[1]
XLogP3 -2.5PubChem[1]
Hydrogen Bond Donor Count 1Pharmacompass[2]
Hydrogen Bond Acceptor Count 3Pharmacompass[2]
Rotatable Bond Count 2Pharmacompass[2]
Topological Polar Surface Area 40.5 ŲPubChem[1]
pKa (predicted) Multiple values can be predicted due to the carboxylic acid and the piperidine nitrogen.BenchChem[3]

Theoretical and Computational Methodologies

Computational chemistry provides powerful tools to investigate the properties of molecules at an atomic level. For a molecule like 2-(Piperidin-1-yl)acetic acid, these methods can predict its three-dimensional structure, vibrational modes, and electronic properties, offering insights that complement experimental data.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For 2-(Piperidin-1-yl)acetic acid, DFT calculations would typically be employed to:

  • Geometry Optimization: Determine the most stable three-dimensional conformation of the molecule by finding the minimum energy structure. This provides accurate predictions of bond lengths and angles.

  • Vibrational Frequency Analysis: Calculate the vibrational frequencies corresponding to the different modes of motion of the atoms. These calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in spectral assignment.

  • Electronic Property Calculation: Determine properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding the molecule's reactivity and electronic transitions.

A common approach for such calculations on similar organic molecules involves the B3LYP functional with a basis set such as 6-311++G(d,p).

DFT_Workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output start Molecular Structure of 2-(Piperidin-1-yl)acetic acid geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt Initial Coordinates freq_calc Frequency Calculation geom_opt->freq_calc Optimized Structure optimized_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->optimized_geom electronic_prop Electronic Properties (HOMO, LUMO, etc.) geom_opt->electronic_prop Wavefunction vibrational_freq Vibrational Frequencies (IR/Raman Spectra) freq_calc->vibrational_freq

DFT calculation workflow for 2-(Piperidin-1-yl)acetic acid.
Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of 2-(Piperidin-1-yl)acetic acid in different environments, such as in solution. An MD simulation would involve:

  • System Setup: Placing the molecule in a simulation box, often solvated with water molecules to mimic physiological conditions.

  • Force Field Application: Assigning a force field to the system, which defines the potential energy of the system as a function of the atomic coordinates.

  • Simulation Run: Solving Newton's equations of motion for the system over a period of time, generating a trajectory of atomic positions and velocities.

  • Analysis: Analyzing the trajectory to understand the conformational dynamics of the molecule, its interactions with solvent molecules, and other dynamic properties.

MD_Simulation_Workflow cluster_setup System Setup cluster_simulation Simulation cluster_analysis Analysis mol_structure 3D Structure of 2-(Piperidin-1-yl)acetic acid solvation Solvation (e.g., Water Box) mol_structure->solvation force_field Apply Force Field (e.g., AMBER, CHARMM) solvation->force_field equilibration System Equilibration force_field->equilibration production_run Production MD Run equilibration->production_run trajectory_analysis Trajectory Analysis production_run->trajectory_analysis conformational_analysis Conformational Dynamics trajectory_analysis->conformational_analysis solvation_analysis Solvation Shell Analysis trajectory_analysis->solvation_analysis

General workflow for a molecular dynamics simulation.

Predicted and Experimental Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, typically in the range of 1.5-3.5 ppm. The methylene protons adjacent to the nitrogen and the carboxylic acid group will appear as a singlet or a multiplet further downfield. The carboxylic acid proton will be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the five unique carbons of the piperidine ring and the two carbons of the acetic acid moiety. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically above 170 ppm.

Vibrational Spectroscopy (FTIR)

The infrared spectrum will be characterized by:

  • A broad O-H stretching band for the carboxylic acid, typically in the region of 2500-3300 cm⁻¹.

  • A strong C=O stretching vibration for the carbonyl group of the carboxylic acid, expected around 1700-1725 cm⁻¹.

  • C-H stretching vibrations for the piperidine and methylene groups in the 2800-3000 cm⁻¹ region.

  • C-N stretching vibrations, which are typically weaker and appear in the fingerprint region.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of 2-(Piperidin-1-yl)acetic acid can be adapted from established methods for similar N-alkylated piperidines.

Synthesis Protocol: N-Alkylation of Piperidine

A common method for the synthesis of 2-(Piperidin-1-yl)acetic acid is the N-alkylation of piperidine with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, in the presence of a base to neutralize the hydrohalic acid formed.

Materials:

  • Piperidine

  • Chloroacetic acid (or Bromoacetic acid)

  • A suitable base (e.g., sodium carbonate, potassium carbonate, or triethylamine)

  • A suitable solvent (e.g., ethanol, acetonitrile, or water)

  • Hydrochloric acid (for product isolation)

  • Diethyl ether (for washing)

Procedure:

  • Dissolve the haloacetic acid in the chosen solvent in a round-bottom flask.

  • Add the base to the solution and stir.

  • Slowly add piperidine to the reaction mixture.

  • The reaction mixture is then stirred, often with heating (reflux), for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the solvent is typically removed under reduced pressure.

  • The residue is then dissolved in water and acidified with hydrochloric acid.

  • The product, 2-(Piperidin-1-yl)acetic acid hydrochloride, may precipitate out of the solution or can be isolated by evaporation of the water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Product piperidine Piperidine mixing Mixing and Reflux piperidine->mixing haloacetic_acid Haloacetic Acid (e.g., Chloroacetic Acid) haloacetic_acid->mixing base Base (e.g., K₂CO₃) base->mixing solvent Solvent (e.g., Ethanol) solvent->mixing solvent_removal Solvent Removal mixing->solvent_removal acidification Acidification (HCl) solvent_removal->acidification isolation Isolation/Precipitation acidification->isolation recrystallization Recrystallization isolation->recrystallization final_product 2-(Piperidin-1-yl)acetic acid recrystallization->final_product

General synthetic workflow for 2-(Piperidin-1-yl)acetic acid.
Characterization Protocols

NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified 2-(Piperidin-1-yl)acetic acid in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Set the spectral width to cover a range of 0-12 ppm.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A larger number of scans will be required due to the low natural abundance of ¹³C.

FTIR Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Data Acquisition: Analyze the sample using a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode to observe the [M+H]⁺ ion.

Conclusion and Future Directions

2-(Piperidin-1-yl)acetic acid remains a molecule of interest due to its foundational role in the development of piperidine-based pharmaceuticals. While comprehensive theoretical and experimental studies dedicated solely to this compound are limited, the wealth of information available for related piperidine derivatives provides a strong basis for understanding its properties and reactivity.

Future research efforts could focus on conducting detailed DFT and MD simulation studies specifically on 2-(Piperidin-1-yl)acetic acid to build a more precise computational model. Experimental validation of these computational predictions through detailed spectroscopic analysis and X-ray crystallography would be invaluable. Such studies would not only enhance our fundamental understanding of this molecule but also provide a more robust platform for the rational design of novel drug candidates incorporating this versatile scaffold. The continued exploration of the chemical space around 2-(Piperidin-1-yl)acetic acid holds promise for the discovery of new therapeutics with improved efficacy and safety profiles.

References

A Technical Guide to the Hygroscopicity of 2-(Piperidin-1-yl)acetic Acid Hydrochloride: A Methodological Approach

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive framework for characterizing the hygroscopicity of 2-(Piperidin-1-yl)acetic acid hydrochloride. Due to a lack of publicly available, specific hygroscopicity data for this salt, this document focuses on the requisite experimental protocols and data interpretation methodologies essential for a thorough investigation. The successful development of any active pharmaceutical ingredient (API) is contingent on a deep understanding of its physicochemical properties, with hygroscopicity being a critical parameter influencing stability, handling, and formulation.

Introduction to Hygroscopicity in Pharmaceutical Salts

Hygroscopicity, the propensity of a substance to absorb moisture from the surrounding atmosphere, is a crucial characteristic to evaluate during drug development. For a hydrochloride salt such as this compound, the presence of the ionic chloride and the polar acetic acid and piperidine moieties suggests a potential for interaction with water molecules. Understanding this interaction is vital as moisture uptake can lead to undesirable physical and chemical changes, including deliquescence, hydrate formation, and degradation, all of which can impact the safety and efficacy of the final drug product.[1][2]

The European Pharmacopoeia provides a classification system for the hygroscopicity of materials, which serves as a useful benchmark in pharmaceutical development. Characterizing a new chemical entity like this compound against these standards is a fundamental step.

Experimental Methodology: Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is the gold-standard technique for assessing the hygroscopicity of pharmaceutical materials.[3] This gravimetric method measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity (RH) at a constant temperature.[3]

DVS Experimental Protocol

A typical DVS experiment for characterizing this compound would involve the following steps:

  • Sample Preparation: A small, accurately weighed sample (typically 5-15 mg) of this compound is placed into the DVS instrument's microbalance.

  • Drying: The sample is initially dried to establish a baseline mass. This is usually achieved by exposing the sample to 0% RH at a specified temperature (e.g., 25 °C) until mass equilibrium is reached.

  • Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample mass stabilizes, indicating equilibrium.

  • Desorption Phase: Following the sorption phase, the relative humidity is decreased in a similar stepwise fashion back to 0% RH to assess the reversibility of water uptake.

  • Data Collection: The instrument continuously records the sample mass and the RH, generating a sorption-desorption isotherm.

The following diagram illustrates the typical workflow for a DVS experiment.

G Figure 1. Dynamic Vapor Sorption (DVS) Experimental Workflow cluster_prep Sample Preparation cluster_exp DVS Analysis cluster_data Data Output prep Accurately weigh 5-15 mg of This compound drying Dry sample at 0% RH and 25°C to establish baseline mass prep->drying sorption Increase RH in stepwise increments (e.g., 0% to 90% RH in 10% steps) drying->sorption desorption Decrease RH in stepwise increments (e.g., 90% to 0% RH in 10% steps) sorption->desorption isotherm Generate Sorption-Desorption Isotherm (Mass change vs. RH) desorption->isotherm

Caption: Figure 1. Dynamic Vapor Sorption (DVS) Experimental Workflow

Data Presentation and Interpretation

The primary output of a DVS experiment is a sorption-desorption isotherm, which plots the change in mass (%) against the relative humidity (%). The shape of this isotherm provides critical information about the material's interaction with moisture.

Quantitative Data Summary

While specific data for this compound is not available, the results of a DVS analysis would be summarized in a table similar to the one below. This table allows for a clear comparison of moisture sorption at different humidity levels.

Relative Humidity (%)Mass Change (%) - SorptionMass Change (%) - Desorption
00.00.0
10Hypothetical ValueHypothetical Value
20Hypothetical ValueHypothetical Value
30Hypothetical ValueHypothetical Value
40Hypothetical ValueHypothetical Value
50Hypothetical ValueHypothetical Value
60Hypothetical ValueHypothetical Value
70Hypothetical ValueHypothetical Value
80Hypothetical ValueHypothetical Value
90Hypothetical Value
Interpretation of Isotherm Profiles

The shape of the isotherm is indicative of the underlying mechanism of water uptake. The following diagram illustrates a logical framework for interpreting DVS isotherm profiles.

G Figure 2. Interpretation of DVS Isotherm Profiles cluster_reversible Reversible Sorption/Desorption cluster_hysteresis Hysteresis Observed cluster_deliquescence Deliquescence start DVS Isotherm Profile low_uptake Low moisture uptake (<1-2%) Reversible isotherm start->low_uptake hysteresis Significant hysteresis between sorption and desorption curves start->hysteresis deliquescence Sharp, significant mass increase at a specific RH (Critical RH) start->deliquescence conclusion1 Conclusion: Non-hygroscopic to slightly hygroscopic crystalline material. Surface adsorption is dominant. low_uptake->conclusion1 conclusion2 Conclusion: Potential for hydrate formation or amorphous content. Further characterization needed (e.g., PXRD). hysteresis->conclusion2 conclusion3 Conclusion: Material is deliquescent. Handling and storage require strict humidity control. deliquescence->conclusion3

References

Methodological & Application

Application Notes and Protocols: 2-(Piperidin-1-yl)acetic acid hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a vast array of pharmaceuticals and biologically active compounds.[1] Its favorable physicochemical properties and ability to form key interactions with biological targets have led to its incorporation into drugs targeting the central nervous system (CNS), as well as those with antiviral, anticancer, and anti-inflammatory activities. 2-(Piperidin-1-yl)acetic acid hydrochloride serves as a versatile building block in the synthesis of novel therapeutic agents, offering a reactive handle for the introduction of diverse functionalities and the exploration of new chemical space. This document provides an overview of its application, particularly in the development of CNS-active agents, and detailed protocols for its utilization in the synthesis of bioactive molecules.

Applications in Medicinal Chemistry

While direct incorporation of this compound into marketed drugs is not extensively documented, its structural motif is a key component of numerous investigational compounds with significant therapeutic potential, particularly in the realm of neuroscience. Its utility lies in its ability to serve as a scaffold for the synthesis of derivatives with a range of biological activities, including anticonvulsant and neuroprotective effects.

Central Nervous System (CNS) Agents

Derivatives of 2-(piperidin-1-yl)acetic acid have been investigated for their potential as CNS agents. The piperidine ring can influence the lipophilicity and basicity of a molecule, properties that are critical for blood-brain barrier penetration and interaction with CNS targets. The acetic acid moiety provides a convenient point for chemical modification, allowing for the synthesis of amides, esters, and other derivatives to modulate pharmacological activity.

Anticonvulsant Activity:

Research into novel anticonvulsant agents has explored derivatives of piperidine-containing acetamides. Although not directly synthesized from this compound in the cited literature, structurally analogous N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have shown promising anticonvulsant activity in preclinical models.[1] These findings suggest that the N-acyl piperidine motif is a valuable pharmacophore for the design of new antiepileptic drugs. The mechanism of action for some of these compounds is believed to involve interaction with neuronal voltage-sensitive sodium channels.[1]

Neuroprotective and Anti-Alzheimer's Agents:

The piperidine moiety is also a key feature in compounds designed to combat neurodegenerative diseases. For instance, piperidinyl-quinoline acylhydrazones have been synthesized and evaluated as potent inhibitors of cholinesterase enzymes, a key target in Alzheimer's disease therapy.[2] Furthermore, cinnamamide-piperidine derivatives have demonstrated neuroprotective effects in models of glutamate-induced neurotoxicity, suggesting their potential in treating conditions like stroke.[3]

Quantitative Data

The following table summarizes the biological activity of representative compounds that are structurally related to derivatives of 2-(Piperidin-1-yl)acetic acid, highlighting the potential of this scaffold.

Compound ClassTarget/AssayKey Compound(s)Activity DataReference
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamidesMaximal Electroshock (MES) Seizure Test (mice, i.p.)Compound 19 (a 3-(trifluoromethyl)anilide derivative)Protection at 100 mg/kg (4h) and 300 mg/kg (0.5h)[1]
Piperidinyl-quinoline N-acylhydrazonesAcetylcholinesterase (AChE) InhibitionCompound 8c IC₅₀ = 5.3 ± 0.51 µM[2]
Piperidinyl-quinoline N-acylhydrazonesButyrylcholinesterase (BuChE) InhibitionCompound 8g IC₅₀ = 1.31 ± 0.05 µM[2]
Cinnamamide-piperidine derivativesGlutamate-induced neurotoxicity in SH-SY5Y cellsCompound 9d Neuroprotection of 60.09% at 1 µM and 57.41% at 10 µM[3]

Experimental Protocols

The following protocols describe the general synthesis of bioactive amides using a piperidine-containing acetic acid as a starting material. These methods can be adapted for this compound.

Protocol 1: General Synthesis of N-Aryl/Alkyl-2-(piperidin-1-yl)acetamides

This protocol outlines the coupling of 2-(piperidin-1-yl)acetic acid with a primary or secondary amine to form the corresponding amide.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., aniline, benzylamine)

  • Coupling agent (e.g., HATU, EDC·HCl)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF, add DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the coupling agent, HATU (1.2 eq), portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to afford the desired N-substituted-2-(piperidin-1-yl)acetamide.

Protocol 2: Synthesis via Acyl Chloride

This alternative protocol involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Anhydrous solvent (e.g., DCM, THF)

  • Desired primary or secondary amine

  • Organic base (e.g., triethylamine, pyridine)

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM.

  • Add thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until the evolution of gas ceases.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.

  • Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

  • Add a solution of the desired amine (1.1 eq) and triethylamine (2.2 eq) in DCM dropwise.

  • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the final amide product.

Visualizations

General Synthetic Workflow for Bioactive Amides

The following diagram illustrates the general workflow for synthesizing bioactive amides from 2-(piperidin-1-yl)acetic acid.

G A 2-(Piperidin-1-yl)acetic acid hydrochloride C Coupling Reaction (e.g., HATU, EDC) A->C B Amine (R-NH2) B->C D N-Substituted-2-(piperidin-1-yl)acetamide (Bioactive Compound) C->D Amide Bond Formation E Biological Evaluation (e.g., Anticonvulsant, Neuroprotective Assays) D->E

Caption: Synthetic workflow for generating bioactive amides.

Logical Relationship in CNS Drug Design

This diagram shows the logical relationship between the structural features of piperidine-based compounds and their desired properties for CNS applications.

G cluster_0 Molecular Scaffolding cluster_1 Chemical Modifications cluster_2 Physicochemical Properties cluster_3 Pharmacological Outcomes A 2-(Piperidin-1-yl)acetic acid Core Structure B Amidation/ Esterification A->B C Introduction of Diverse Substituents (R) B->C D Modulated Lipophilicity C->D E Altered Basicity (pKa) C->E F Blood-Brain Barrier Penetration D->F G Target Engagement (e.g., Ion Channels, Receptors) E->G H Desired Biological Activity (e.g., Anticonvulsant, Neuroprotective) F->H G->H

Caption: Structure-property relationships in CNS drug design.

References

Application Notes and Protocols: 2-(Piperidin-1-yl)acetic acid hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, prized for its favorable physicochemical properties and its ability to confer potent and selective biological activity.[1][2] 2-(Piperidin-1-yl)acetic acid hydrochloride serves as a versatile and valuable building block in the synthesis of diverse compound libraries for drug discovery. Its structure, featuring a secondary amine within the piperidine ring and a carboxylic acid moiety, provides two key points for chemical modification, allowing for the exploration of a wide chemical space. This document provides an overview of the applications of the 2-(piperidin-1-yl)acetic acid scaffold, detailed protocols for its derivatization, and a summary of the biological activities of its derivatives.

Applications in Drug Discovery

The 2-(piperidin-1-yl)acetic acid scaffold has been successfully employed in the development of a range of therapeutic agents targeting various biological pathways. Its derivatives have shown promise as enzyme inhibitors and receptor modulators.

Enzyme Inhibition

Derivatives of the 2-(piperidin-1-yl)acetic acid scaffold have been investigated as inhibitors of several key enzymes implicated in disease.

  • Cholinesterase Inhibition: In the context of Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy. Novel quinoline thiosemicarbazones incorporating a piperidine moiety have been synthesized and shown to be potent dual inhibitors of both AChE and BChE.

  • Soluble Epoxide Hydrolase (sEH) Inhibition: sEH is a therapeutic target for cardiovascular and inflammatory diseases. Piperidine and piperazine amide derivatives of chromone-2-carboxylic acid have been synthesized, with some compounds demonstrating significant inhibitory activity against human sEH.

Receptor Modulation

The piperidine scaffold is a common feature in ligands for a variety of receptors, particularly in the central nervous system (CNS).

  • Anti-Inflammatory Activity: Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have been identified as potent anti-inflammatory agents. These compounds have been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.

Quantitative Data Summary

The following tables summarize the quantitative biological data for representative derivatives of the 2-(piperidin-1-yl)acetic acid scaffold.

Compound Target Activity (IC₅₀) Reference
N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamideAChE9.68 µM[3]
N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamideBChE11.59 µM[3]
4-Oxo-N-(1-[2-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)-4H-chromene-2-carboxamidehuman sEH1.75 µM
2-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidineNO Production0.86 µM
2-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidineTNF-α Production1.87 µM

Experimental Protocols

The primary method for derivatizing the 2-(piperidin-1-yl)acetic acid scaffold is through the formation of an amide bond between the carboxylic acid and a primary or secondary amine.

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol describes a general method for the synthesis of N-substituted-2-(piperidin-1-yl)acetamides using the coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • This compound

  • Desired primary or secondary amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add DIPEA (3.0 eq) and stir for 10 minutes at room temperature.

  • Add HATU (1.1 eq) to the reaction mixture and stir for another 10 minutes.

  • Add the desired amine (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with DCM (3 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-substituted-2-(piperidin-1-yl)acetamide.

Protocol 2: General Procedure for Amide Coupling via Acid Chloride Formation

This protocol outlines the synthesis of N-substituted-2-(piperidin-1-yl)acetamides through the formation of an intermediate acid chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Desired primary or secondary amine

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and stirring apparatus under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM.

  • Add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2 hours.

  • Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acid chloride in anhydrous DCM.

  • In a separate flask, dissolve the desired amine (1.0 eq) and TEA (1.5 eq) in anhydrous DCM.

  • Add the acid chloride solution dropwise to the amine solution at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Signaling Pathway: Cholinesterase Inhibition in Alzheimer's Disease

Cholinesterase_Inhibition cluster_synapse Synaptic Cleft cluster_drug Therapeutic Intervention ACh Acetylcholine (ACh) AChE AChE / BChE ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate ACh_Increased Increased ACh Availability Signal Signal Propagation Postsynaptic_Receptor->Signal Piperidine_Derivative 2-(Piperidin-1-yl)acetic acid Derivative Piperidine_Derivative->AChE Inhibition Inhibition

Caption: Cholinesterase inhibition by 2-(piperidin-1-yl)acetic acid derivatives.

Experimental Workflow: Amide Coupling Synthesis

Amide_Coupling_Workflow Start Start Materials: 2-(Piperidin-1-yl)acetic acid HCl Amine Coupling Amide Coupling Reaction (e.g., HATU, DIPEA in DMF) Start->Coupling Workup Aqueous Workup (Extraction & Washes) Coupling->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Final Product: N-substituted-2-(piperidin-1-yl)acetamide Characterization->Final_Product

Caption: General workflow for the synthesis of 2-(piperidin-1-yl)acetamide derivatives.

Logical Relationship: Scaffold-Based Drug Discovery

Scaffold_Drug_Discovery Scaffold 2-(Piperidin-1-yl)acetic acid hydrochloride (Scaffold) Derivatization Chemical Derivatization (Amide Coupling) Scaffold->Derivatization Library Compound Library Derivatization->Library Screening Biological Screening (Enzyme/Receptor Assays) Library->Screening Hit Hit Compounds Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: The role of the scaffold in the drug discovery process.

References

Synthesis of Bioactive Molecules from 2-(Piperidin-1-yl)acetic acid hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents due to its favorable pharmacokinetic and pharmacodynamic properties.[1][2][3][4] This document provides detailed application notes and protocols for the synthesis of bioactive molecules, specifically a series of N-aryl-N'-(2-(piperidin-1-yl)acetyl)ureas, utilizing 2-(piperidin-1-yl)acetic acid hydrochloride as a key starting material. These synthesized compounds have shown potential as anticonvulsant agents, a class of drugs critical in the management of epilepsy and other neurological disorders. The protocols outlined below are intended to guide researchers through the synthetic procedures and provide data on the biological activity of these novel molecules.

Synthetic Application: Anticonvulsant N-aryl-N'-(2-(piperidin-1-yl)acetyl)ureas

A promising application of this compound is in the synthesis of N-aryl-N'-(2-(piperidin-1-yl)acetyl)ureas, which have been investigated for their anticonvulsant properties. The general synthetic scheme involves a two-step process: the conversion of this compound to its corresponding acyl chloride, followed by the acylation of a substituted phenylurea.

Experimental Protocols

Protocol 1: Synthesis of 2-(Piperidin-1-yl)acetyl chloride hydrochloride

This protocol details the conversion of the starting material to the reactive acyl chloride intermediate.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Suspend the starting material in anhydrous dichloromethane (DCM).

  • Slowly add thionyl chloride (SOCl₂) (1.2 eq) to the suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction is complete (monitored by the cessation of gas evolution).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator to yield the crude 2-(piperidin-1-yl)acetyl chloride hydrochloride.

  • The crude product is typically used in the next step without further purification.

Protocol 2: Synthesis of N-Aryl-N'-(2-(piperidin-1-yl)acetyl)ureas

This protocol describes the coupling of the acyl chloride intermediate with various substituted phenylureas to generate the final bioactive molecules.

Materials:

  • 2-(Piperidin-1-yl)acetyl chloride hydrochloride (from Protocol 1)

  • Substituted phenylurea (e.g., 4-chlorophenylurea) (1.0 eq)

  • Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (TEA) or other suitable base (2.2 eq)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the substituted phenylurea (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (2.2 eq) to the solution.

  • In a separate flask, dissolve the crude 2-(piperidin-1-yl)acetyl chloride hydrochloride (1.1 eq) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cooled phenylurea solution with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure N-aryl-N'-(2-(piperidin-1-yl)acetyl)urea.

Data Presentation

The anticonvulsant activity of the synthesized N-aryl-N'-(2-(piperidin-1-yl)acetyl)urea derivatives was evaluated in standard animal models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. Neurotoxicity was assessed using the rotarod test. The results for a representative compound are summarized in the table below.

Compound IDAryl SubstituentMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀) (MES)
1 4-Chlorophenyl49.6[5]67.4[5]>300>6.0

Note: Data is representative of compounds of this class and may not be specific to a direct synthesis from this compound in the cited literature. The presented values are for illustrative purposes based on similar structures.

Mandatory Visualization

Synthetic Workflow

G A 2-(Piperidin-1-yl)acetic acid hydrochloride B SOCl2, Reflux in DCM A->B Step 1: Acyl Chloride Formation C 2-(Piperidin-1-yl)acetyl chloride hydrochloride B->C D Substituted Phenylurea, TEA, DCM C->D Step 2: Amide Bond Formation E N-Aryl-N'-(2-(piperidin-1-yl)acetyl)urea D->E F Purification (Column Chromatography) E->F Work-up & G Bioactive Molecule F->G

Caption: Synthetic workflow for N-aryl-N'-(2-(piperidin-1-yl)acetyl)ureas.

Proposed Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

Many anticonvulsant drugs exert their therapeutic effect by modulating the activity of voltage-gated sodium channels (VGSCs) in neurons.[2][3][4] These channels are crucial for the initiation and propagation of action potentials. In a hyperexcitable state, such as during a seizure, neurons fire at a high frequency. Anticonvulsants that target VGSCs typically bind to the channel and stabilize its inactivated state.[3] This action prevents the channel from returning to its resting state, thereby reducing the number of available channels that can open in response to a new stimulus. Consequently, this leads to a reduction in the sustained high-frequency firing of neurons, which is a hallmark of seizure activity.[2][3]

G cluster_0 Neuronal Membrane cluster_1 Drug Action cluster_2 Outcome VGSC_resting VGSC (Resting) VGSC_open VGSC (Open) VGSC_resting->VGSC_open Depolarization VGSC_inactivated VGSC (Inactivated) VGSC_open->VGSC_inactivated Inactivation VGSC_inactivated->VGSC_resting Repolarization Outcome Reduced Neuronal Hyperexcitability (Anticonvulsant Effect) VGSC_inactivated->Outcome Drug N-Aryl-N'-(2-(piperidin-1-yl)acetyl)urea Drug->VGSC_inactivated Stabilizes Inactivated State

Caption: Proposed mechanism of action via stabilization of inactive VGSCs.

References

Application Notes and Protocols for Amide Coupling with 2-(Piperidin-1-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the amide coupling of 2-(Piperidin-1-yl)acetic acid hydrochloride with primary or secondary amines using common coupling reagents. The information is intended to guide researchers in developing robust and efficient synthetic procedures.

Introduction

Amide bond formation is a cornerstone of medicinal chemistry and drug development. The coupling of carboxylic acids with amines is a frequently employed transformation for the synthesis of a vast array of biologically active molecules. 2-(Piperidin-1-yl)acetic acid is a common building block, and its hydrochloride salt form requires specific considerations during the coupling reaction. The protonated piperidine moiety necessitates the use of an additional equivalent of a non-nucleophilic base to liberate the free carboxylic acid in situ, allowing for efficient activation and subsequent reaction with the amine.

This document outlines two reliable protocols for the amide coupling of this compound, utilizing two of the most prevalent and effective coupling systems: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole).

Comparison of Common Amide Coupling Reagents

The choice of coupling reagent can significantly impact reaction yield, time, and the suppression of side reactions. Below is a summary of quantitative data for commonly used coupling reagents in a model peptide synthesis, which can serve as a general guideline for reagent selection.

Coupling Reagent/SystemTypical Yield (%)Typical Reaction Time (hours)Key AdvantagesCommon Disadvantages
HATU 90-99%1-4High reactivity, low racemization, effective for sterically hindered substrates.[1]Higher cost.[1]
HBTU 85-95%2-6Good balance of reactivity and cost.Can be less effective than HATU in preventing racemization for sensitive substrates.
EDC/HOBt 70-92%4-18Cost-effective, water-soluble byproducts are easily removed during workup.[1]Generally lower reactivity and longer reaction times compared to uronium salt reagents.[1]
PyBOP 88-96%2-5High coupling efficiency, avoids the formation of carcinogenic HMPA.Can be less effective for highly sterically hindered couplings compared to HATU.

Note: Yields and reaction times are highly substrate-dependent and the above data, derived from model systems, should be considered as a general reference.

Experimental Protocols

Important Considerations Before Starting:

  • Stoichiometry: The hydrochloride salt of 2-(Piperidin-1-yl)acetic acid requires an additional equivalent of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIEA) to neutralize the ammonium salt and deprotonate the carboxylic acid.

  • Solvent: Anhydrous polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are typically used.

  • Inert Atmosphere: Reactions are best performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the deactivation of reagents by moisture.

Protocol 1: Amide Coupling using HATU

This protocol is recommended for its high efficiency and speed, especially for challenging or sterically hindered amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Syringes and needles

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approximately 0.1 to 0.5 M concentration).

  • Add the amine (1.0 - 1.2 eq) to the solution.

  • Add DIEA (2.0 - 2.2 eq) to the reaction mixture. The first equivalent neutralizes the hydrochloride, and the second acts as the base for the coupling reaction.

  • In a separate vial, dissolve HATU (1.1 - 1.2 eq) in a small amount of anhydrous DMF.

  • Add the HATU solution to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: a. Upon completion, dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. d. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Amide Coupling using EDC/HOBt

This is a cost-effective and widely used method. The byproducts are water-soluble, which can simplify purification.

Materials:

  • This compound

  • Amine (primary or secondary)

  • EDC hydrochloride

  • HOBt (1-Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Syringes and needles

  • Ice bath

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and HOBt (1.1 - 1.2 eq).

  • Dissolve the solids in anhydrous DMF or DCM (approximately 0.1 to 0.5 M concentration).

  • Cool the mixture to 0 °C using an ice bath.

  • Add DIEA (2.0 - 2.2 eq) to the reaction mixture.

  • Add EDC hydrochloride (1.1 - 1.2 eq) to the mixture and stir for 15-30 minutes at 0 °C to allow for the activation of the carboxylic acid.

  • Add the amine (1.0 - 1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: a. Upon completion, dilute the reaction mixture with ethyl acetate or DCM. b. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and DIEA), saturated aqueous NaHCO₃ solution (to remove unreacted acid and HOBt), and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. The crude product can be purified by column chromatography on silica gel.

Visualized Workflows and Mechanisms

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_coupling Coupling Step cluster_workup Work-up & Purification A Dissolve 2-(Piperidin-1-yl)acetic acid HCl and Amine in anhydrous solvent B Add DIEA (2 eq) for neutralization and as reaction base A->B C Add Coupling Reagent (e.g., HATU or EDC/HOBt) B->C D Stir at RT (1-18 hours) C->D E Aqueous Work-up (Acid/Base Washes) D->E F Dry, Concentrate E->F G Purify (e.g., Chromatography) F->G

Caption: General experimental workflow for amide coupling.

Amide_Coupling_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack Acid R-COOH ActiveEster Activated Intermediate (e.g., OAt-ester, O-acylisourea) Acid->ActiveEster + Reagent Reagent Coupling Reagent (e.g., HATU, EDC) Amide Amide Product (R-CO-NHR') ActiveEster->Amide + Amine Amine R'-NH2

Caption: Simplified mechanism of amide bond formation.

References

Application of 2-(Piperidin-1-yl)acetic acid hydrochloride in Parallel Synthesis: A Guide for Library Generation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-(Piperidin-1-yl)acetic acid hydrochloride as a versatile building block in parallel synthesis. The methodologies outlined are designed to facilitate the rapid generation of diverse chemical libraries, a critical component in modern drug discovery and lead optimization processes.

Introduction

Parallel synthesis is a powerful strategy in medicinal chemistry for the simultaneous synthesis of large numbers of compounds.[1][2][3] This approach significantly accelerates the drug discovery process by enabling the rapid exploration of structure-activity relationships (SAR). This compound is a valuable scaffold for parallel synthesis due to its bifunctional nature, containing both a secondary amine within the piperidine ring and a carboxylic acid moiety. This allows for the introduction of diversity at multiple points of the molecule, leading to the creation of extensive and varied compound libraries.

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and bioactive compounds, particularly those targeting the central nervous system (CNS).[4] By employing 2-(Piperidin-1-yl)acetic acid as a core building block, researchers can efficiently generate libraries of novel piperidine derivatives for screening against a wide range of biological targets.

General Reaction Scheme

The primary application of this compound in parallel synthesis involves the amide coupling reaction. The carboxylic acid group can be activated and subsequently reacted with a diverse library of primary and secondary amines to generate a corresponding library of amides. This reaction is robust, high-yielding, and amenable to automation, making it ideal for high-throughput synthesis.

G reagent1 This compound conditions Coupling Reagents (e.g., HATU, HOBt, DIC) Base (e.g., DIPEA) Solvent (e.g., DMF) reagent1->conditions reagent2 Amine Library (R-NH2) reagent2->conditions product Amide Library conditions->product purification Parallel Purification (e.g., SPE, HPLC) product->purification final_library Characterized Compound Library purification->final_library

Caption: General workflow for the parallel synthesis of an amide library.

Experimental Protocols

The following protocols describe a representative procedure for the parallel synthesis of an amide library using this compound.

Materials and Equipment
  • This compound

  • Amine library (diverse set of primary and secondary amines)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIC (N,N'-Diisopropylcarbodiimide)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Parallel synthesis reactor or multi-well plates (e.g., 96-well format)

  • Automated liquid handler (optional)

  • Parallel purification system (e.g., Solid-Phase Extraction (SPE) or High-Performance Liquid Chromatography (HPLC))

  • Analytical instrumentation for quality control (e.g., LC-MS)

Protocol: Parallel Amide Synthesis

This protocol is designed for a 96-well plate format.

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M stock solution of 2-(Piperidin-1-yl)acetic acid in DMF.

    • Prepare a 0.2 M stock solution of the coupling reagent mixture (e.g., HATU/HOBt) in DMF.

    • Prepare a 0.4 M stock solution of DIPEA in DMF.

    • Prepare a 0.2 M stock solution for each amine in the library in DMF.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 200 µL of the 2-(Piperidin-1-yl)acetic acid stock solution (40 µmol).

    • Add 200 µL of the coupling reagent stock solution to each well.

    • Add 100 µL of the DIPEA stock solution to each well.

    • Using a liquid handler or multichannel pipette, add 200 µL of a unique amine stock solution to each designated well.

  • Reaction:

    • Seal the 96-well plate and place it on a shaker at room temperature.

    • Allow the reaction to proceed for 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction by adding 500 µL of water to each well.

    • The crude product can be purified using parallel SPE or preparative HPLC.

      • For SPE: Condition a C18 SPE cartridge for each well. Load the reaction mixture, wash with water/acetonitrile, and elute the product with an appropriate solvent mixture.

      • For HPLC: Use a generic gradient method suitable for the expected polarity of the products.

  • Analysis and Characterization:

    • Analyze the purity and confirm the identity of each compound in the library using LC-MS.

    • Determine the yield for each product.

G start Start prep Prepare Stock Solutions (Acid, Amines, Reagents) start->prep dispense_acid Dispense Acid to Wells prep->dispense_acid dispense_reagents Dispense Coupling Reagents & Base dispense_acid->dispense_reagents dispense_amines Dispense Unique Amine to Each Well dispense_reagents->dispense_amines react React at Room Temperature dispense_amines->react quench Quench Reaction react->quench purify Parallel Purification (SPE or HPLC) quench->purify analyze LC-MS Analysis purify->analyze end End analyze->end

Caption: Step-by-step experimental workflow for parallel amide synthesis.

Data Presentation

The following table presents representative data from a parallel synthesis of a small amide library derived from 2-(Piperidin-1-yl)acetic acid and a selection of primary amines.

Well IDAmine (R-NH2)Product Molecular Weight ( g/mol )Yield (%)Purity (%) (by LC-MS at 254 nm)
A1Benzylamine232.3285>95
A24-Methoxybenzylamine262.3482>95
A3Cyclohexylamine224.3591>98
A4Aniline218.2975>90
B12-Phenylethylamine246.3588>95
B2Furfurylamine222.2879>92

Conclusion

This compound is a highly effective and versatile building block for the parallel synthesis of diverse compound libraries. The straightforward and robust amide coupling chemistry allows for the efficient generation of novel piperidine derivatives with a high degree of structural variation. The protocols and workflows presented here provide a solid foundation for researchers to implement this building block in their drug discovery programs, ultimately accelerating the identification of new lead compounds.

References

Application Notes and Protocols for the Derivatization of 2-(Piperidin-1-yl)acetic Acid Hydrochloride in Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(Piperidin-1-yl)acetic acid is a valuable building block in medicinal chemistry, frequently utilized as a scaffold in the synthesis of compound libraries for drug discovery. Its tertiary amine motif and carboxylic acid functionality allow for diverse derivatization, enabling the exploration of chemical space around this privileged structure. These application notes provide detailed protocols for the efficient derivatization of 2-(Piperidin-1-yl)acetic acid hydrochloride, focusing on amide bond formation and esterification, which are key reactions in library synthesis. The protocols are designed to be robust and adaptable for high-throughput synthesis workflows.

Core Concepts and Considerations

When working with this compound, a primary consideration is the protonated state of the piperidine nitrogen. This renders the compound as a salt, which requires neutralization prior to coupling reactions that are sensitive to acidic conditions. Typically, a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is added in situ to liberate the free amine and allow the carboxylic acid to be activated for subsequent reactions.

The choice of coupling reagents and reaction conditions is critical for achieving high yields and purity, especially in the context of library synthesis where a wide range of substrates may be employed. For sterically unhindered primary and secondary amines, standard coupling reagents like EDC in the presence of HOBt are often sufficient. However, for more challenging couplings involving hindered amines or anilines, more potent activating agents such as HATU or HBTU are recommended.

Data Presentation: Comparison of Derivatization Methods

The following table summarizes typical quantitative data for the derivatization of 2-(Piperidin-1-yl)acetic acid with representative amines and alcohols. These values are based on established methods for similar N,N-disubstituted glycine derivatives and serve as a guide for reaction optimization.

Derivatization TypeReagents/ConditionsSubstrate ExampleTypical Yield (%)Typical Purity (%)Reaction Time (h)
Amide Coupling EDC, HOBt, DIPEA in DMF Benzylamine85-95>954-12
HATU, DIPEA in DMF 2,6-Dimethylaniline70-85>906-18
SOCl₂, then amine, TEA in DCM Morpholine80-90>952-6
Esterification SOCl₂, then alcohol in DCM Benzyl alcohol75-90>953-8
DCC, DMAP in DCM tert-Butanol60-75>9012-24
TMSCl in Methanol Methanol90-98>9812-24

Experimental Protocols

Protocol 1: Solution-Phase Amide Library Synthesis using HATU

This protocol is suitable for the parallel synthesis of an amide library from this compound and a diverse set of primary and secondary amines.

Materials:

  • This compound

  • Amine library (e.g., substituted anilines, benzylamines)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • 96-well reaction block or individual reaction vials

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.5 M solution of this compound in anhydrous DMF.

    • Prepare a 0.5 M solution of HATU in anhydrous DMF.

    • Prepare a 1.0 M solution of DIPEA in anhydrous DMF.

    • Prepare a 0.5 M solution of each amine from the library in anhydrous DMF in a 96-well plate.

  • Reaction Setup (per well/vial):

    • To each well/vial, add 100 µL (0.05 mmol) of the this compound stock solution.

    • Add 150 µL (0.15 mmol, 3.0 eq) of the DIPEA stock solution to neutralize the hydrochloride and provide the basic environment for coupling.

    • Add 110 µL (0.055 mmol, 1.1 eq) of the HATU stock solution.

    • Stir the mixture for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

    • Add 100 µL (0.05 mmol, 1.0 eq) of the respective amine stock solution to each well/vial.

  • Reaction and Work-up:

    • Seal the reaction block/vials and shake at room temperature for 12-18 hours.

    • Upon completion, quench the reaction by adding 200 µL of water to each well.

    • Extract the products using an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • The crude products can be purified by high-throughput preparative HPLC/MS.

Protocol 2: Solution-Phase Ester Library Synthesis via Acyl Chloride

This protocol describes the synthesis of an ester library by converting this compound to its acyl chloride intermediate, followed by reaction with an alcohol library.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Alcohol library (e.g., substituted benzyl alcohols, aliphatic alcohols)

  • Triethylamine (TEA) or Pyridine

  • 96-well reaction block or individual reaction vials

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Acyl Chloride Formation:

    • In a round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous DCM.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours. The reaction mixture should become a clear solution.

    • Remove the solvent and excess thionyl chloride in vacuo to obtain the crude 2-(piperidin-1-yl)acetyl chloride hydrochloride. This intermediate can be used directly in the next step.

  • Esterification:

    • Prepare a 0.5 M solution of the crude acyl chloride in anhydrous DCM.

    • Prepare a 0.6 M solution of each alcohol from the library in anhydrous DCM in a 96-well plate.

    • Prepare a 1.5 M solution of TEA in anhydrous DCM.

    • To each well/vial, add 120 µL (0.06 mmol, 1.2 eq) of the respective alcohol solution.

    • Add 100 µL (0.15 mmol, 3.0 eq) of the TEA solution.

    • Slowly add 100 µL (0.05 mmol, 1.0 eq) of the acyl chloride solution to each well/vial at 0 °C.

  • Reaction and Work-up:

    • Allow the reaction to warm to room temperature and shake for 3-8 hours.

    • Quench the reaction with 200 µL of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude esters via automated flash chromatography or preparative HPLC/MS.

Visualizations

Amide_Library_Synthesis_Workflow start_end start_end process process reagents reagents output output start Start dispense_acid Dispense 2-(Piperidin-1-yl)acetic acid HCl (DMF solution) start->dispense_acid add_base Add DIPEA (Neutralization) dispense_acid->add_base add_hatu Add HATU (Activation) add_base->add_hatu preactivate Pre-activate (5-10 min) add_hatu->preactivate add_amine Add Amine Library (DMF solutions) preactivate->add_amine react React (12-18 h, RT) add_amine->react workup Aqueous Work-up & Extraction react->workup purify Purification (Prep-HPLC/MS) workup->purify end Amide Library purify->end

Caption: Workflow for solution-phase parallel amide library synthesis.

Ester_Library_Synthesis_Workflow start_end start_end process process intermediate intermediate output output start Start acid_chloride_formation 1. Acid Chloride Formation 2-(Piperidin-1-yl)acetic acid HCl + SOCl₂ in DCM start->acid_chloride_formation acyl_chloride Acyl Chloride Intermediate acid_chloride_formation->acyl_chloride esterification 2. Esterification Dispense Alcohol Library & TEA Add Acyl Chloride Solution acyl_chloride->esterification react React (3-8 h, RT) esterification->react workup Aqueous Work-up & Extraction react->workup purify Purification (Automated Flash Chromatography) workup->purify end Ester Library purify->end

Caption: Two-step workflow for solution-phase ester library synthesis.

Derivatization_Decision_Tree decision decision method method reagent reagent start Choose Derivatization amide_coupling Amide Coupling start->amide_coupling Amide esterification Esterification start->esterification Ester amine_type Amine Type? amide_coupling->amine_type alcohol_type Alcohol Type? esterification->alcohol_type primary_secondary Primary/ Secondary Amine amine_type->primary_secondary Unhindered hindered_aniline Hindered Amine/ Aniline amine_type->hindered_aniline Hindered primary_secondary_alcohol Primary/ Secondary Alcohol alcohol_type->primary_secondary_alcohol Primary/Secondary tertiary_alcohol Tertiary Alcohol alcohol_type->tertiary_alcohol Tertiary edc_hobt Use EDC/HOBt primary_secondary->edc_hobt hatu_hbtu Use HATU/HBTU hindered_aniline->hatu_hbtu acyl_chloride_method Use Acyl Chloride Method primary_secondary_alcohol->acyl_chloride_method dcc_dmap Use DCC/DMAP tertiary_alcohol->dcc_dmap

Caption: Decision tree for selecting a derivatization strategy.

Application of 2-(Piperidin-1-yl)acetic Acid Hydrochloride in the Synthesis of CNS-Active Agents: A Scaffolding Approach

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The piperidine moiety is a ubiquitous structural feature in a vast array of centrally active pharmaceuticals, contributing to their desired pharmacological profiles and pharmacokinetic properties.[1] Its presence is noted in various classes of CNS agents, including antipsychotics, anticonvulsants, and anxiolytics. 2-(Piperidin-1-yl)acetic acid hydrochloride serves as a versatile building block, offering a convenient starting point for the synthesis of diverse compound libraries targeting CNS disorders. The inherent structural components—a secondary amine within the piperidine ring and a carboxylic acid function—provide two key points for chemical modification, enabling the exploration of a broad chemical space in drug discovery campaigns. This document outlines the potential applications and provides generalized protocols for the utilization of this compound in the synthesis of novel CNS-active agents.

Key Synthetic Applications

The primary synthetic utility of this compound lies in its role as a scaffold for the generation of more complex molecules. The carboxylic acid can be readily activated and coupled with a variety of primary and secondary amines to form amide bonds, a common linkage in many CNS drugs. This approach allows for the systematic variation of substituents, a cornerstone of structure-activity relationship (SAR) studies.

Table 1: Potential CNS-Active Scaffolds Incorporating the 2-(Piperidin-1-yl)acetyl Moiety

Target CNS Agent ClassGeneral StructureRationale for Piperidine-Acetyl ScaffoldRepresentative References (Illustrative)
Atypical AntipsychoticsArylpiperazine-amide derivativesThe piperidine ring can interact with dopamine (D2) and serotonin (5-HT2A) receptors, key targets for atypical antipsychotics. The acetyl-amide linker provides a common structural motif in this class of drugs.[2][3][4][5]
AnticonvulsantsPyrrolidine-2,5-dione acetamide derivativesThe piperidine moiety can be explored for its potential to modulate ion channels or neurotransmitter transporters implicated in epilepsy.[6][7][8]
AnxiolyticsBenzodiazepine bioisosteresThe piperidine-acetamide structure can be designed to mimic the pharmacophoric features of benzodiazepines, targeting GABA-A receptors.[9][10]

Experimental Protocols

The following protocols describe a general approach for the synthesis of amide derivatives from this compound, a foundational step in the development of novel CNS-active agents.

Protocol 1: Amide Coupling of 2-(Piperidin-1-yl)acetic Acid with a Primary Amine

This protocol details a standard amide coupling reaction using a carbodiimide activating agent.

Materials:

  • This compound

  • Substituted primary amine (e.g., an arylpiperazine derivative)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes, DCM/methanol)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add triethylamine (2.2 eq) to neutralize the hydrochloride and the free carboxylic acid. Stir for 10 minutes at room temperature.

  • Add the substituted primary amine (1.0 eq), HOBt (1.2 eq), and EDC (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired amide.

Table 2: Representative Yields for Amide Coupling Reactions (Hypothetical Data)

Amine SubstrateCoupling ConditionsYield (%)Purity (%)
4-(2-methoxyphenyl)piperazineEDC, HOBt, TEA, DMF, RT, 18h75>95
4-FluorobenzylamineEDC, HOBt, TEA, DMF, RT, 16h82>98
2-Amino-5-chlorobenzophenoneEDC, HOBt, TEA, DMF, RT, 24h68>95

Visualizing Synthetic and Biological Pathways

To better illustrate the application of this compound, the following diagrams outline a general synthetic workflow and a relevant CNS signaling pathway.

G start 2-(Piperidin-1-yl)acetic acid hydrochloride coupling Amide Coupling (EDC, HOBt, Base) start->coupling amine Primary/Secondary Amine (e.g., Arylpiperazine) amine->coupling purification Purification (Chromatography) coupling->purification product Target CNS-Active Agent (e.g., Amide Derivative) purification->product screening Biological Screening (e.g., Receptor Binding Assays) product->screening

Caption: General workflow for the synthesis of CNS-active agents.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA_release Dopamine Release DA_vesicle->DA_release DAT Dopamine Transporter (DAT) DA_release->DAT Reuptake D2R D2 Receptor DA_release->D2R Dopamine AC Adenylyl Cyclase D2R->AC cAMP cAMP AC->cAMP ATP PKA PKA cAMP->PKA signaling Downstream Signaling PKA->signaling antagonist Piperidine-based Antagonist antagonist->D2R

Caption: Simplified dopamine D2 receptor signaling pathway.

Conclusion

This compound represents a valuable and readily available starting material for the synthesis of novel compounds with potential activity in the central nervous system. Its utility as a scaffold, particularly in the construction of amide derivatives, allows for the systematic exploration of chemical space relevant to a range of CNS targets. The protocols and conceptual frameworks presented here provide a foundation for researchers and drug development professionals to leverage this versatile building block in the quest for new and improved therapies for neurological and psychiatric disorders.

References

Application Notes and Protocols: 2-(Piperidin-1-yl)acetic acid hydrochloride as a Bioconjugation Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of bioconjugation, the choice of a linker molecule is critical for the successful development of targeted therapeutics such as antibody-drug conjugates (ADCs) and PROTACs. The linker not only connects the targeting moiety (e.g., an antibody) to a payload (e.g., a cytotoxic drug) but also influences the overall stability, solubility, and pharmacokinetic properties of the conjugate.[1][2][3] 2-(Piperidin-1-yl)acetic acid hydrochloride is a bifunctional linker that offers a rigid piperidine scaffold. This rigidity can be advantageous in controlling the spatial orientation of the conjugated molecules, which can be crucial for optimal biological activity.[4] The piperidine moiety, a common structural motif in medicinal chemistry, can also enhance the metabolic stability of the resulting bioconjugate.[5][6]

These application notes provide a detailed protocol for the use of this compound in the bioconjugation of a small molecule to a model protein, bovine serum albumin (BSA), via the formation of a stable amide bond. The protocol covers the activation of the linker's carboxylic acid group, conjugation to the protein's primary amines, and subsequent purification and characterization of the conjugate.

Principle of Bioconjugation

The primary strategy for utilizing this compound as a linker involves the activation of its carboxylic acid group to make it reactive towards primary amines (e.g., the side chains of lysine residues on a protein). A common and efficient method for this activation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is prone to hydrolysis but can be stabilized by the addition of NHS, which converts it into a more stable NHS ester. This amine-reactive NHS ester then efficiently reacts with primary amines on the target biomolecule to form a stable amide bond.[7][8]

Quantitative Data Summary

The following tables provide illustrative quantitative data for a typical bioconjugation experiment using this compound to conjugate a hypothetical small molecule drug (MW ~500 Da) to Bovine Serum Albumin (BSA).

Table 1: Reaction Conditions and Conjugation Efficiency

ParameterValueNotes
Reactants
BSA Concentration10 mg/mLIn Phosphate Buffered Saline (PBS), pH 7.4
Linker Concentration20-fold molar excess over BSAThis compound
EDC Concentration40-fold molar excess over BSA
Sulfo-NHS Concentration40-fold molar excess over BSA
Reaction Conditions
Activation Time15 minutesAt room temperature
Conjugation Time2 hoursAt room temperature
Conjugation Efficiency
Average Drug-to-Antibody Ratio (DAR)3-5Determined by Mass Spectrometry
Conjugation Yield> 90%Based on protein recovery

Table 2: Stability of the Bioconjugate

ConditionIncubation Time% Intact ConjugateMethod of Analysis
PBS, pH 7.4, 37°C7 days> 95%Size Exclusion Chromatography (SEC)
Human Serum, 37°C7 days> 90%SEC-HPLC
PBS, pH 5.0, 37°C7 days> 98%SEC-HPLC

Experimental Protocols

Materials and Reagents
  • This compound

  • Bovine Serum Albumin (BSA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Amicon Ultra centrifugal filter units (10 kDa MWCO)

  • Mass Spectrometer (e.g., ESI-TOF)

Experimental Workflow

G cluster_0 Preparation cluster_1 Activation & Conjugation cluster_2 Purification & Characterization prep_linker Dissolve Linker in Activation Buffer activate Activate Linker with EDC/Sulfo-NHS prep_linker->activate prep_protein Prepare Protein Solution in PBS conjugate Add Activated Linker to Protein Solution prep_protein->conjugate prep_reagents Prepare fresh EDC and Sulfo-NHS solutions prep_reagents->activate activate->conjugate quench Quench Reaction conjugate->quench purify Purify Conjugate via Size Exclusion Chromatography quench->purify characterize Characterize by Mass Spectrometry purify->characterize analyze Analyze Stability characterize->analyze

Experimental workflow for bioconjugation.
Step 1: Activation of this compound

  • Equilibrate all reagents to room temperature.

  • Dissolve this compound in Activation Buffer to a final concentration of 10 mg/mL.

  • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer at a concentration of 100 mg/mL.

  • To the linker solution, add a 2-fold molar excess of EDC and Sulfo-NHS over the linker.

  • Incubate the mixture for 15 minutes at room temperature with gentle stirring to activate the carboxylic acid group.

Step 2: Conjugation to Bovine Serum Albumin (BSA)
  • Dissolve BSA in PBS (pH 7.4) to a final concentration of 10 mg/mL.

  • Add the activated linker solution to the BSA solution to achieve a 20-fold molar excess of the linker relative to the protein.

  • Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.

  • To quench the reaction, add the Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes.

Step 3: Purification of the Bioconjugate
  • The crude conjugate can be purified using a desalting column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4) to remove excess linker and reagents.[9][10][11][12][13]

  • Alternatively, use centrifugal filter units (10 kDa MWCO) to exchange the buffer and remove small molecule impurities. Wash the conjugate with PBS three times.

  • Collect the purified conjugate and determine the protein concentration using a standard protein assay (e.g., BCA assay).

Step 4: Characterization of the Bioconjugate
  • Mass Spectrometry: Determine the molecular weight of the unconjugated BSA and the final bioconjugate using mass spectrometry (e.g., ESI-TOF).[1][4][5][14] The mass shift will indicate the number of linker molecules conjugated to each protein molecule, allowing for the calculation of the drug-to-antibody ratio (DAR).

  • Size Exclusion Chromatography (SEC): Analyze the purified conjugate by SEC to assess its purity and detect any aggregation.[9][10][11][12][13][15]

Step 5: Stability Assessment
  • Incubate the purified bioconjugate in PBS (pH 7.4) and in human serum at 37°C.

  • At various time points (e.g., 0, 1, 3, and 7 days), analyze the samples by SEC-HPLC to monitor for any degradation or release of the conjugated molecule.[6][16]

Application in Targeted Drug Delivery

Bioconjugates created using linkers such as 2-(Piperidin-1-yl)acetic acid are often designed for targeted drug delivery. In the context of an antibody-drug conjugate (ADC), the antibody directs the cytotoxic payload to cancer cells expressing a specific antigen on their surface.

Signaling Pathway for ADC-Mediated Cell Killing

G cluster_0 Extracellular cluster_1 Intracellular ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Linker Cleavage/ Antibody Degradation DNA DNA Payload->DNA DNA Damage Apoptosis Apoptosis DNA->Apoptosis Cell Cycle Arrest

ADC internalization and payload release.

Upon binding to the target antigen, the ADC is internalized by the cancer cell, typically through receptor-mediated endocytosis. The ADC is then trafficked to the lysosome, where the antibody is degraded, and the linker may be cleaved, releasing the cytotoxic payload. The released payload can then exert its cell-killing effect, for instance, by damaging DNA and inducing apoptosis. The stability of the linker within the systemic circulation and its efficient cleavage within the target cell are crucial for the efficacy and safety of the ADC.[1][2]

Conclusion

This compound serves as a valuable linker in bioconjugation, offering a rigid scaffold that can contribute to the stability and efficacy of the resulting bioconjugate. The straightforward activation of its carboxylic acid group using EDC/NHS chemistry allows for efficient conjugation to primary amines on biomolecules. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to effectively utilize this linker in their bioconjugation strategies. Careful optimization of reaction conditions and thorough characterization of the final conjugate are essential for the development of robust and effective biotherapeutics.

References

Troubleshooting & Optimization

"optimizing reaction conditions for 2-(Piperidin-1-yl)acetic acid hydrochloride synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(Piperidin-1-yl)acetic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis is typically a two-step process. The first step is the N-alkylation of piperidine with a haloacetic acid, most commonly chloroacetic acid, in the presence of a base. The second step involves the acidification of the resulting 2-(Piperidin-1-yl)acetic acid with hydrochloric acid to form the hydrochloride salt.

Q2: Why is a base necessary in the N-alkylation step?

A2: A base is crucial to neutralize the hydrochloric acid that is formed as a byproduct during the reaction between piperidine and chloroacetic acid. Without a base, the piperidine, being a base itself, would react with the generated HCl to form piperidinium chloride. This salt is less nucleophilic than free piperidine, which can slow down or even halt the desired N-alkylation reaction.[1]

Q3: How is the final hydrochloride salt typically isolated?

A3: After the N-alkylation reaction is complete, the reaction mixture is typically worked up to isolate the 2-(Piperidin-1-yl)acetic acid. This can involve filtration to remove any solid base and byproducts, followed by evaporation of the solvent. The crude product is then dissolved in a suitable solvent, and hydrochloric acid is added to precipitate the this compound salt. The salt can then be collected by filtration, washed with a cold solvent, and dried.

Troubleshooting Guides

Low or No Product Yield
Potential Cause Troubleshooting Steps
Inadequate Base Ensure at least one equivalent of a suitable base is used to neutralize the HCl formed during the reaction. Using a slight excess of the base can be beneficial.
Low Reaction Temperature While the reaction can proceed at room temperature, gentle heating (e.g., to 40-60 °C) can significantly increase the reaction rate and yield. Monitor the reaction for potential side reactions at higher temperatures.
Poor Quality Reagents Use freshly distilled piperidine and high-purity chloroacetic acid. Moisture in the reagents or solvent can lead to side reactions and reduced yield.
Incorrect Stoichiometry Ensure the molar ratios of the reactants are appropriate. A slight excess of piperidine can sometimes be used to ensure the complete consumption of the chloroacetic acid.
Reaction Time The reaction may require several hours to reach completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Presence of Impurities
Potential Impurity Source Mitigation and Removal
Unreacted Piperidine Incomplete reaction or use of a large excess of piperidine.During workup, wash the organic layer with dilute acid to remove excess piperidine.
Unreacted Chloroacetic Acid Incomplete reaction.Wash the organic layer with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove unreacted chloroacetic acid.
Piperidinium Chloride Insufficient base to neutralize the in-situ generated HCl.Ensure an adequate amount of base is used throughout the reaction. This impurity is water-soluble and can be removed during aqueous workup.
Bis-alkylation Product (Piperidinium-1,1-diacetic acid) This is a potential side product if the reaction conditions are too harsh or if there is an excess of chloroacetic acid.Use a controlled stoichiometry with a slight excess of piperidine. Add the chloroacetic acid solution slowly to the piperidine solution to maintain a low concentration of the alkylating agent.

Experimental Protocols

Synthesis of 2-(Piperidin-1-yl)acetic acid

Materials:

  • Piperidine

  • Chloroacetic acid

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperidine (1.0 equivalent) in anhydrous acetone.

  • Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

  • In a separate beaker, dissolve chloroacetic acid (1.0 equivalent) in anhydrous acetone.

  • Transfer the chloroacetic acid solution to a dropping funnel and add it dropwise to the piperidine solution over 30 minutes with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate and potassium chloride.

  • Wash the solid residue with a small amount of acetone.

  • Combine the filtrate and washings and remove the acetone using a rotary evaporator to obtain crude 2-(Piperidin-1-yl)acetic acid.

Formation of this compound
  • Dissolve the crude 2-(Piperidin-1-yl)acetic acid in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol).

  • Cool the solution in an ice bath.

  • Slowly add concentrated hydrochloric acid dropwise with stirring until the solution becomes acidic (test with pH paper).

  • The hydrochloride salt will precipitate out of the solution.

  • Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.

  • Collect the white solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold diethyl ether to remove any remaining impurities.

  • Dry the this compound in a vacuum oven at a low temperature.

Visualizing the Workflow and Troubleshooting

SynthesisWorkflow Synthesis Workflow for this compound start Start: Reagents (Piperidine, Chloroacetic Acid, Base, Solvent) reaction N-Alkylation Reaction (Stirring, Heating) start->reaction workup Reaction Workup (Filtration, Solvent Removal) reaction->workup acidification Acidification with HCl workup->acidification isolation Isolation and Purification (Filtration, Washing, Drying) acidification->isolation product Final Product: This compound isolation->product Troubleshooting Troubleshooting Common Synthesis Issues issue Problem Encountered low_yield Low or No Yield issue->low_yield impurities Presence of Impurities issue->impurities cause_base Inadequate Base low_yield->cause_base cause_temp Low Temperature low_yield->cause_temp cause_reagents Poor Reagent Quality low_yield->cause_reagents cause_unreacted Unreacted Starting Materials impurities->cause_unreacted cause_side_reaction Side Reactions (e.g., bis-alkylation) impurities->cause_side_reaction solution_base Optimize Base Stoichiometry cause_base->solution_base solution_temp Increase Reaction Temperature cause_temp->solution_temp solution_reagents Use Pure/Dry Reagents cause_reagents->solution_reagents solution_purify Purification (Washing, Recrystallization) cause_unreacted->solution_purify solution_stoichiometry Adjust Reactant Ratios Slow Addition of Alkylating Agent cause_side_reaction->solution_stoichiometry

References

"common side reactions in the synthesis of 2-(Piperidin-1-yl)acetic acid derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-(Piperidin-1-yl)acetic acid derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common synthetic route for 2-(Piperidin-1-yl)acetic acid and its esters, and what are the primary side reactions?

The most prevalent method for synthesizing 2-(Piperidin-1-yl)acetic acid derivatives is the nucleophilic substitution (SN2) reaction between piperidine and a 2-haloacetic acid or its corresponding ester, such as ethyl chloroacetate or methyl bromoacetate. While this reaction is generally robust, several side reactions can occur, impacting yield and purity.

The primary side reaction is the overalkylation of the desired product. The newly formed 2-(Piperidin-1-yl)acetic acid ester is also a tertiary amine and can react with another molecule of the alkylating agent (e.g., ethyl chloroacetate) to form a quaternary ammonium salt. This salt is often highly polar and can complicate the purification process.

Another potential issue is the hydrolysis of the ester group, especially if the reaction is carried out in the presence of water or under basic conditions for an extended period.

Q2: My reaction yield is consistently low when synthesizing ethyl 2-(piperidin-1-yl)acetate. What are the likely causes and how can I improve it?

Low yields can stem from several factors. A common issue is the formation of the quaternary ammonium salt side product, which consumes both the starting material and the desired product. The choice of base and the stoichiometry of the reactants are also critical.

Troubleshooting Steps:

  • Control Stoichiometry: Use a slight excess of piperidine relative to the haloacetate ester. This ensures the electrophile is consumed by the more abundant primary amine, statistically reducing the chance of it reacting with the tertiary amine product.

  • Choice of Base: A non-nucleophilic, sterically hindered base can be used to scavenge the acid (e.g., HCl or HBr) generated during the reaction without competing in the nucleophilic substitution. However, often an excess of piperidine itself is used as the base.

  • Temperature Control: The reaction is typically exothermic. Running the reaction at a controlled, lower temperature (e.g., 0 °C to room temperature) can help minimize the rate of the overalkylation side reaction.

  • Solvent Selection: Aprotic polar solvents like acetonitrile or DMF are often good choices as they can dissolve the reactants well and facilitate the SN2 reaction.

Q3: I am observing a highly polar spot on my TLC that doesn't move from the baseline. What is it and how can I get rid of it?

A highly polar, immobile spot on a TLC plate (using a relatively non-polar eluent system) is characteristic of a salt. In the context of this synthesis, it is almost certainly the quaternary ammonium salt byproduct.

Purification Strategy:

  • Aqueous Wash: During the workup, this salt is highly water-soluble. Thoroughly washing the organic layer with water or brine can effectively remove a significant portion of it.

  • Acid-Base Extraction: To separate the desired tertiary amine product from unreacted piperidine and the quaternary salt, an acid-base extraction can be performed.

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

    • Extract with a dilute acid (e.g., 1M HCl). The desired product and any remaining piperidine will move to the aqueous layer as their hydrochloride salts, while the quaternary salt may also partition here.

    • Basify the aqueous layer (e.g., with NaOH or NaHCO3) to deprotonate the tertiary amine product, which can then be extracted back into an organic solvent. The quaternary salt will remain in the aqueous phase.

  • Column Chromatography: If extraction is insufficient, silica gel chromatography can be used. A gradient elution, starting with a non-polar solvent and gradually adding a more polar solvent like methanol, can separate the product from the less polar impurities. The quaternary salt will remain on the column.

Quantitative Data Summary

The choice of reaction conditions can significantly influence the yield and purity of the final product. The table below summarizes typical outcomes based on variations in key reaction parameters for the synthesis of ethyl 2-(piperidin-1-yl)acetate.

ParameterCondition ACondition BCondition CExpected Outcome
Piperidine (Equivalents) 1.1 eq2.5 eq1.1 eqUsing excess piperidine (B) acts as both reactant and base, often improving yield.
Base K2CO3NoneEt3NK2CO3 is a common, inexpensive base. Triethylamine (Et3N) is also effective.
Solvent AcetonitrileEthanolDichloromethaneAcetonitrile is a good solvent for SN2 reactions.
Temperature Room TempReflux0 °C to RTHigher temperatures (B) can increase reaction rate but may also promote side reactions.
Typical Yield 75-85%80-90%70-80%Condition B often gives the highest yield due to the large excess of the amine.
Purity (Crude) ~90%~85%~92%Higher temperatures can lead to slightly lower crude purity due to more side products.

Detailed Experimental Protocol

Synthesis of 2-(Piperidin-1-yl)acetic acid hydrochloride

This protocol describes a two-step synthesis: N-alkylation to form the ester, followed by hydrolysis to the carboxylic acid and formation of the HCl salt.

Step 1: Synthesis of Ethyl 2-(piperidin-1-yl)acetate

  • To a round-bottom flask equipped with a magnetic stirrer, add piperidine (2.2 equivalents) and acetonitrile (5 mL per 1 g of piperidine).

  • Cool the mixture to 0 °C in an ice bath.

  • Add ethyl chloroacetate (1.0 equivalent) dropwise to the stirred solution over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane).

  • Once the reaction is complete, filter off the piperidinium hydrochloride salt that has precipitated.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water (3x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ethyl 2-(piperidin-1-yl)acetate, which can be used in the next step without further purification.

Step 2: Hydrolysis to this compound

  • Dissolve the crude ester from Step 1 in 6M hydrochloric acid (3 equivalents).

  • Heat the mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours.

  • Monitor the hydrolysis by TLC until the starting ester spot has disappeared.

  • Allow the solution to cool to room temperature and then place it in an ice bath for 1-2 hours to facilitate crystallization of the product.

  • Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold acetone, and dry in a vacuum oven.

Visualizations

Reaction Pathway and Side Reaction

reaction_pathway piperidine Piperidine product Ethyl 2-(piperidin-1-yl)acetate (Product) piperidine->product SN2 Reaction haloacetate Ethyl Chloroacetate (Cl-CH2COOEt) haloacetate->product side_product Quaternary Ammonium Salt (Side Product) product->side_product Overalkylation (SN2) plus1 + plus2 + haloacetate_side Ethyl Chloroacetate haloacetate_side->side_product

Caption: Main SN2 reaction pathway and the overalkylation side reaction.

Troubleshooting Workflow for Low Yield

troubleshooting_workflow start Low Yield Observed check_sm Starting Material Consumed? (TLC) start->check_sm incomplete Incomplete Reaction check_sm->incomplete No check_side_product Polar Spot at Baseline on TLC? check_sm->check_side_product Yes action_incomplete Action: - Increase reaction time - Increase temperature incomplete->action_incomplete overalkylation Overalkylation to Quaternary Salt Likely check_side_product->overalkylation Yes workup_issue Product Loss During Workup check_side_product->workup_issue No action_overalkylation Action: - Use excess piperidine - Control temperature overalkylation->action_overalkylation action_workup Action: - Check pH during extraction - Minimize water washes workup_issue->action_workup

Caption: Decision tree for troubleshooting low reaction yields.

Purification Strategy Workflow

Caption: Workflow for purification using acid-base extraction.

"purification challenges of 2-(Piperidin-1-yl)acetic acid hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-(Piperidin-1-yl)acetic acid hydrochloride. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of this compound.

Troubleshooting Guide

This guide is designed to help you resolve specific issues you may encounter during your experiments.

Q1: My final product has a yellow or brown tint. How can I remove the discoloration?

A1: Discoloration often indicates the presence of oxidation products or other colored impurities.[1] Here are a few approaches to address this:

  • Charcoal Treatment during Recrystallization: Add a small amount of activated charcoal to the hot solution of your crude product before the filtration step. The charcoal will adsorb the colored impurities. Heat the mixture with stirring for a few minutes, then perform a hot filtration to remove the charcoal.[2]

  • Column Chromatography: If discoloration persists, purification by flash column chromatography on silica gel can effectively separate the desired compound from colored impurities.[1]

  • Inert Atmosphere: To prevent further oxidation, consider performing purification steps under an inert atmosphere (e.g., nitrogen or argon).

Q2: I am seeing multiple spots on my TLC plate after purification. How can I improve the separation?

A2: The presence of multiple spots indicates that your sample is not yet pure. To improve separation:

  • Optimize Recrystallization: Ensure you are using an optimal solvent system where the compound is highly soluble when hot and poorly soluble when cold. Slow cooling can help form purer crystals. If one solvent is insufficient, a mixed-solvent system may be necessary.[2]

  • Adjust Column Chromatography Eluent: For silica gel chromatography, you may need to adjust the polarity of your mobile phase. Since the target compound is a hydrochloride salt of a zwitterionic compound, consider adding a small amount of a modifier to the eluent. For example, adding a small percentage of acetic acid or triethylamine (after neutralizing the hydrochloride) can improve peak shape and separation.[1]

  • Consider Ion-Exchange Chromatography: Given the amino acid nature of the compound, ion-exchange chromatography is a powerful technique for purification.[3][4][5] You can use a cation exchange resin, which will bind the positively charged piperidinium ion, allowing neutral or anionic impurities to be washed away. The product can then be eluted by changing the pH or increasing the salt concentration.[4]

Q3: My yield is very low after recrystallization. What are the common causes and solutions?

A3: Low recovery during recrystallization can be frustrating. Here are some potential causes and how to fix them:

  • Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound when hot but not at room temperature or below. Test different solvents on a small scale to find the best one.

  • Cooling Too Rapidly: Rapid cooling can trap impurities within the crystal lattice and lead to smaller, less pure crystals that are harder to collect. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Premature Crystallization: If the product crystallizes too early during hot filtration, you will lose product on the filter paper. Ensure your funnel and receiving flask are pre-heated.

Q4: The purified product is an oil or refuses to crystallize. What can I do?

A4: Failure to crystallize is often due to residual solvent, the presence of impurities that inhibit crystal formation, or the hygroscopic nature of the compound.

  • Remove Residual Solvents: Ensure all reaction and extraction solvents are thoroughly removed under reduced pressure. Drying the crude material in a vacuum oven before recrystallization can help.[6]

  • Induce Crystallization: If the product remains an oil in the recrystallization solvent, try the following techniques:[2]

    • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of the pure compound to the solution to initiate crystallization.

    • Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the compound.

  • Check for Water: As a hydrochloride salt, the compound can be hygroscopic. The presence of excess water can sometimes prevent crystallization. Consider using anhydrous solvents.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities depend on the synthetic route but typically include:[1]

  • Unreacted Starting Materials: Such as piperidine and derivatives of chloroacetic acid.

  • Byproducts: Formed from side reactions during the synthesis.

  • Residual Solvents: Solvents used in the reaction or workup procedures.

  • Water: Especially after aqueous workup steps.[1]

  • Oxidation Products: Piperidine derivatives can be susceptible to oxidation.[1]

Q2: What is a recommended general procedure for recrystallization?

A2: For a hydrochloride salt like 2-(Piperidin-1-yl)acetic acid, polar solvents are a good starting point. A mixture of alcohol (e.g., ethanol, isopropanol) and water is often effective.

Experimental Protocol: Recrystallization

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.

  • If impurities remain undissolved, perform a hot filtration.

  • Gradually add a co-solvent in which the compound is less soluble (e.g., water or an ether like MTBE) to the hot solution until slight turbidity appears.[2]

  • Allow the solution to cool slowly to room temperature.

  • Once crystals have formed, cool the flask further in an ice bath to maximize precipitation.

  • Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them in a vacuum oven.

Q3: Which column chromatography technique is most suitable?

A3: Both normal-phase (silica gel) and ion-exchange chromatography can be effective.

  • Normal-Phase (Silica Gel): This is a common and accessible method. A gradient elution starting with a non-polar solvent system (e.g., dichloromethane) and gradually increasing the polarity (e.g., by adding methanol) is typically effective. Adding a small amount of acid (like acetic acid) to the eluent can help improve the peak shape for this type of compound.[1]

  • Ion-Exchange Chromatography: This method separates molecules based on charge and is highly suitable for amino acids.[5] A strong cation exchange resin can be used to bind the compound, which is then eluted with a pH gradient or an increasing salt concentration buffer.[3][4]

Q4: How should I store the purified this compound?

A4: As a hydrochloride salt, the compound may be hygroscopic. It should be stored in a tightly sealed container in a cool, dry place, away from moisture and light to prevent degradation.

Data and Protocols

Quantitative Data Summary

The selection of a purification method depends on the physicochemical properties of the target compound and its impurities.[1] The following table summarizes key parameters for consideration.

Purification TechniqueKey Parameters & ConsiderationsTypical Application
Recrystallization Solvent System: High solubility when hot, low solubility when cold. Common systems include alcohol/water, acetic acid/water.[2][7]Removal of impurities with different solubility profiles. Good for obtaining high-purity crystalline solids.
Flash Chromatography Stationary Phase: Silica gel is common. Mobile Phase: Dichloromethane/Methanol or Ethyl Acetate/Hexane gradients. Modifiers (e.g., triethylamine, acetic acid) may be needed.[1] Rf Value: Aim for an Rf of ~0.3 for the target compound for optimal separation.[1]Separation of compounds with different polarities. Effective for removing closely related impurities.
Ion-Exchange Resin Type: Strong Cation Exchange (SCX) resin is suitable. Loading: Load sample at a pH where the compound is positively charged. Elution: Elute with a pH gradient or by increasing the salt concentration (e.g., NaCl solution).[4]Purification of charged molecules like amino acids from neutral or oppositely charged impurities.[3]
Detailed Experimental Protocol: Flash Column Chromatography
  • Slurry Preparation: Dissolve a minimal amount of the crude product in the mobile phase or a stronger solvent. Adsorb this solution onto a small amount of silica gel and dry it to a fine powder.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Loading: Carefully add the dried crude product/silica mixture to the top of the packed column.

  • Elution: Begin eluting with the non-polar mobile phase, gradually increasing the polarity of the solvent mixture.[8] For example, start with 100% dichloromethane and gradually add methanol up to 5-10%.

  • Fraction Collection: Collect the eluate in a series of fractions.[8]

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure product.[8]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[1]

Visualizations

Experimental Workflows & Logic

Purification_Workflow cluster_start Start: Crude Product cluster_analysis Initial Analysis cluster_purification Purification Methods cluster_end Final Product Crude Crude 2-(Piperidin-1-yl)acetic acid HCl Analysis TLC / LC-MS Analysis Crude->Analysis Recrystallization Recrystallization Analysis->Recrystallization Crystalline Solid Few Impurities Column Column Chromatography Analysis->Column Oily Product or Multiple Impurities Drying Drying (Vacuum Oven) Recrystallization->Drying Column->Drying Pure Pure Product Drying->Pure

Caption: General experimental workflow for the purification of the target compound.

Troubleshooting_Logic cluster_problems cluster_solutions Start Problem with Purified Product Discolored Discolored Product (Yellow/Brown) Start->Discolored Color Issue Impure Impure on TLC Start->Impure Purity Issue NoCrystals Oily / No Crystals Start->NoCrystals Physical Form Issue Charcoal Use Activated Charcoal in Recrystallization Discolored->Charcoal Optimize Optimize Eluent for Column Chromatography Impure->Optimize Induce Induce Crystallization (Scratch/Seed) NoCrystals->Induce

Caption: Logic diagram for troubleshooting common purification issues.

Ion_Exchange_Pathway compound Crude Mixture 2-(Pip-1-yl)acetic acid HCl (+) Neutral Impurity (N) Anionic Impurity (-) column Cation Exchange Column (Resin-) Binding compound:f0->column:head 1. Load Mixture elution Elution Wash with Low pH Buffer column:port->elution:head 2. Wash elution2 Elution Elute with High Salt / High pH Buffer column:port->elution2:head 3. Elute Product waste Waste (N, -) elution:port->waste Impurities Washed Out product Pure Product (+) elution2:port->product

Caption: Signaling pathway illustrating ion-exchange chromatography for purification.

References

"mitigation of byproducts in N-alkylation of piperidine with chloroacetic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of piperidine with chloroacetic acid to synthesize piperidine-1-acetic acid.

Troubleshooting Guide

Low or No Yield of Piperidine-1-Acetic Acid

Question: We are experiencing very low to no yield of our desired product, piperidine-1-acetic acid. What are the potential causes and how can we address them?

Answer: Low or no yield in this alkylation can stem from several factors. Below is a systematic guide to troubleshoot this issue.

Potential Causes & Solutions

Potential CauseRecommended Action
Inadequate Base The reaction requires a base to neutralize the HCl formed. Without it, the piperidine will exist as its hydrochloride salt, which is not nucleophilic, thus slowing or preventing the reaction.[1] Ensure at least one equivalent of a suitable base (e.g., NaHCO₃, K₂CO₃, NaOH) is used. For solid bases like K₂CO₃, ensure they are finely powdered and dry.[2]
Hydrolysis of Chloroacetic Acid Under strongly basic conditions (especially with NaOH) and elevated temperatures, chloroacetic acid can hydrolyze to form glycolic acid, consuming your starting material.[3][4][5][6] Consider using a milder base like sodium bicarbonate or potassium carbonate and maintain a controlled temperature.
Incorrect Stoichiometry An incorrect ratio of reactants can lead to incomplete conversion.
Carefully check the molar equivalents of piperidine, chloroacetic acid, and the base. A slight excess of the alkylating agent (chloroacetic acid) may be beneficial, but a large excess can lead to byproduct formation.
Low Reaction Temperature While high temperatures can promote side reactions, a temperature that is too low may result in a very slow reaction rate.
If the reaction is proceeding too slowly at room temperature, consider gentle heating (e.g., 40-50°C) and monitor the progress closely using TLC or LC-MS.
Poor Solubility of Reagents If the reactants are not well-dissolved, the reaction will be slow or incomplete.
Choose a solvent that dissolves both piperidine and the chloroacetate salt. Aqueous conditions or polar aprotic solvents like DMF or acetonitrile are often used.[1]

G cluster_start cluster_troubleshooting cluster_solutions cluster_outcome Start Low/No Yield Observed Check_Base 1. Verify Base - Presence - Strength - Quantity Start->Check_Base Check_Temp 2. Assess Temperature - Too low? - Too high (hydrolysis)? Check_Base->Check_Temp OK Adjust_Base Use appropriate base (e.g., NaHCO₃, K₂CO₃) Check_Base->Adjust_Base Issue Found Check_Stoichiometry 3. Review Stoichiometry - Molar ratios correct? Check_Temp->Check_Stoichiometry OK Adjust_Temp Optimize temperature (e.g., gentle heating) Check_Temp->Adjust_Temp Issue Found Check_Solubility 4. Evaluate Solubility - Reagents dissolved? Check_Stoichiometry->Check_Solubility OK Adjust_Stoichiometry Correct molar ratios Check_Stoichiometry->Adjust_Stoichiometry Issue Found Adjust_Solvent Change solvent for better solubility Check_Solubility->Adjust_Solvent Issue Found Success Improved Yield Adjust_Base->Success Adjust_Temp->Success Adjust_Stoichiometry->Success Adjust_Solvent->Success

Presence of Significant Byproducts

Question: Our reaction mixture shows significant impurities alongside the desired product. What are the likely byproducts and how can we minimize them?

Answer: Several byproducts can form during this reaction. Identifying them is key to optimizing your conditions.

Common Byproducts and Mitigation Strategies

ByproductFormation MechanismMitigation Strategy
Piperidinium Chloride In the absence of a base, piperidine acts as a base to neutralize the HCl formed, resulting in the unreactive piperidinium salt.Add at least one equivalent of a base like NaHCO₃ or K₂CO₃ to the reaction mixture.
Glycolic Acid Hydrolysis of chloroacetic acid, especially under strong basic conditions (e.g., NaOH) and elevated temperatures.[3][4][5][6]Use a milder base such as sodium bicarbonate or potassium carbonate. Maintain a controlled, lower reaction temperature.
Unreacted Piperidine Incomplete reaction due to factors like insufficient reaction time, low temperature, or improper stoichiometry.Increase reaction time, consider gentle heating, and ensure correct molar ratios of reactants.
Piperidine-1,1-diacetic acid (potential) Over-alkylation of the product is a possibility if the reaction conditions are too harsh or if there is a large excess of chloroacetic acid.Use a controlled stoichiometry, with piperidine not being the limiting reagent. Consider slow, dropwise addition of chloroacetic acid to the reaction mixture.

G cluster_byproducts Potential Byproducts Piperidine Piperidine Piperidine_1_acetic_acid Piperidine-1-acetic Acid (Desired Product) Piperidine->Piperidine_1_acetic_acid Piperidinium_Chloride Piperidinium Chloride Piperidine->Piperidinium_Chloride No Base Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->Piperidine_1_acetic_acid Glycolic_Acid Glycolic Acid Chloroacetic_Acid->Glycolic_Acid Strong Base/ High Temp Base Base (e.g., NaHCO₃) Base->Piperidine_1_acetic_acid Piperidine_1_1_diacetic_acid Piperidine-1,1-diacetic acid Piperidine_1_acetic_acid->Piperidine_1_1_diacetic_acid Excess Chloroacetic Acid

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for the N-alkylation of piperidine with chloroacetic acid?

A1: While strong bases like sodium hydroxide can be used, they increase the risk of hydrolyzing chloroacetic acid to glycolic acid, especially at higher temperatures.[3][4][5][6] Milder inorganic bases such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are generally preferred as they are sufficient to neutralize the acid formed during the reaction without promoting significant hydrolysis of the starting material.[1]

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. Use a suitable solvent system (e.g., a mixture of dichloromethane and methanol) to separate the starting materials from the product. The disappearance of the piperidine spot and the appearance of a new, more polar product spot indicate the reaction is proceeding. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Q3: My product is contaminated with unreacted piperidine. How can I purify it?

A3: Unreacted piperidine can often be removed during the work-up. Since piperidine-1-acetic acid is amphoteric, its solubility can be manipulated by adjusting the pH. One common method is to acidify the reaction mixture with an acid like HCl to protonate the piperidine, making it highly water-soluble. The product can then be extracted into an organic solvent at an appropriate pH where it is neutral. Alternatively, after the reaction, piperidine can be removed by distillation, as it is more volatile than the product.

Q4: Can over-alkylation to form a quaternary ammonium salt occur?

A4: While the formation of a quaternary ammonium salt by further alkylation of the product's nitrogen is theoretically possible, it is generally less of a concern in this specific reaction compared to alkylations with more reactive alkyl halides. The carboxylate group on the product reduces the nucleophilicity of the nitrogen, making the second alkylation less favorable. However, using a large excess of chloroacetic acid and harsh reaction conditions could potentially lead to this byproduct.

Experimental Protocols

Protocol 1: N-Alkylation of Piperidine with Chloroacetic Acid using Sodium Bicarbonate

This protocol outlines a general procedure for the synthesis of piperidine-1-acetic acid.

Materials:

  • Piperidine

  • Chloroacetic acid

  • Sodium bicarbonate (NaHCO₃)

  • Water

  • Hydrochloric acid (HCl)

  • Diethyl ether or other suitable organic solvent for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve chloroacetic acid (1.0 eq) and sodium bicarbonate (2.0 eq) in water.

  • Cool the solution in an ice bath.

  • Slowly add piperidine (1.0 eq) dropwise to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH ~2 with concentrated HCl.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer) to remove any non-basic organic impurities.

  • Adjust the pH of the aqueous layer to the isoelectric point of piperidine-1-acetic acid (around pH 4-5) to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum.

Quantitative Data Summary (Illustrative)

BaseTemperature (°C)SolventReaction Time (h)Yield of Piperidine-1-acetic acid (%)
NaHCO₃25Water2475-85
K₂CO₃25Acetonitrile2470-80
NaOH25Water1260-70
NaOH50Water840-50 (significant glycolic acid formation)

Note: These are representative yields and can vary based on specific experimental conditions and scale.

G cluster_reagents cluster_reaction cluster_workup cluster_product Piperidine Piperidine Reaction_Vessel Reaction Mixture (Stirring, RT) Piperidine->Reaction_Vessel Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->Reaction_Vessel Base Base (e.g., NaHCO₃) Base->Reaction_Vessel Solvent Solvent (e.g., Water) Solvent->Reaction_Vessel Acidification Acidification (HCl) Reaction_Vessel->Acidification Extraction Extraction (Organic Solvent) Acidification->Extraction pH_Adjustment pH Adjustment to Isoelectric Point Extraction->pH_Adjustment Isolation Filtration & Drying pH_Adjustment->Isolation Final_Product Piperidine-1-acetic Acid Isolation->Final_Product

References

Technical Support Center: A Troubleshooting Guide for the Scale-Up Production of 2-(Piperidin-1-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up synthesis of 2-(Piperidin-1-yl)acetic acid hydrochloride. The following frequently asked questions (FAQs) and troubleshooting advice are structured to provide clear and actionable solutions to specific issues that may arise during your process.

Synthesis and Reaction Optimization

Question 1: What is a typical synthesis route for this compound on a larger scale?

A common and scalable route involves the N-alkylation of piperidine with a haloacetic acid derivative, followed by the formation of the hydrochloride salt. A typical two-step process is outlined below:

Step 1: N-Alkylation of Piperidine

Piperidine is reacted with an ester of chloroacetic acid (e.g., ethyl chloroacetate) in the presence of a base to neutralize the hydrogen chloride formed during the reaction. The resulting ester, ethyl 2-(piperidin-1-yl)acetate, is then hydrolyzed to the free acid. Alternatively, direct alkylation with chloroacetic acid can be performed.

Step 2: Hydrochloride Salt Formation

The isolated 2-(Piperidin-1-yl)acetic acid is dissolved in a suitable organic solvent, and a solution of hydrogen chloride (e.g., HCl in isopropanol or gaseous HCl) is added to precipitate the hydrochloride salt.

Question 2: My N-alkylation reaction is showing low yield and the formation of a significant amount of a water-soluble byproduct. What is the likely cause and how can I fix it?

This is a classic sign of over-alkylation, leading to the formation of a quaternary ammonium salt.[1] The desired tertiary amine product can also be trapped in the aqueous layer as its protonated form.

Solutions:

  • Optimize Stoichiometry and Addition Rate: To favor mono-alkylation, use a slight excess of piperidine (e.g., 1.1 to 1.5 equivalents) relative to the chloroacetic acid derivative.[2][3] The slow, controlled addition of the alkylating agent to the piperidine solution is crucial to maintain an excess of the secondary amine throughout the reaction, minimizing the chance of the product reacting further.[2][3][4]

  • Incorporate a Base: The reaction of piperidine with an alkyl halide generates hydrogen halide as a byproduct, which protonates the starting piperidine, rendering it non-nucleophilic and slowing down the reaction.[1] Adding a base, such as potassium carbonate or sodium carbonate, neutralizes this acid.[4] For scale-up, inorganic bases are often preferred due to their low cost and ease of removal.

  • Choice of Solvent: Polar aprotic solvents like acetonitrile, DMF, or DMSO can be effective for this reaction.[4] However, for large-scale production, solvent choice will also be dictated by safety, environmental, and cost considerations. Toluene or methyl isobutyl ketone (MIBK) are also commonly used.

  • Temperature Control: The N-alkylation of piperidine is an exothermic reaction. Proper temperature control is critical at scale to prevent runaway reactions and the formation of impurities. The reaction is typically carried out at a controlled temperature, for example, between 50-80°C.

Troubleshooting N-Alkylation Issues

IssuePotential CauseRecommended Action
Low Conversion Insufficient reaction time or temperature.Monitor the reaction by an appropriate analytical method (e.g., GC, HPLC) to determine the optimal reaction time. A moderate increase in temperature may improve the reaction rate, but this must be balanced against the risk of increased side-product formation.
Poor mixing.Ensure adequate agitation, especially in a large reactor, to maintain a homogenous reaction mixture.
Piperidine salt formation.Ensure a sufficient amount of base is present to neutralize the generated acid.[1]
Formation of Quaternary Salt Excess alkylating agent.Use a slight excess of piperidine.[1]
Rapid addition of alkylating agent.Add the alkylating agent slowly and at a controlled rate.[2][3][4]
High reaction temperature.Lowering the reaction temperature can sometimes reduce the rate of the second alkylation.
Discoloration (Yellowing) Oxidation of piperidine or impurities.Use high-purity starting materials and consider performing the reaction under an inert atmosphere (e.g., nitrogen).

Experimental Protocol: N-Alkylation of Piperidine with Ethyl Chloroacetate

  • Charge the reactor with piperidine (1.1 eq.) and a suitable solvent (e.g., acetonitrile or toluene).

  • Add a base, such as potassium carbonate (1.5 eq.).

  • Heat the mixture to the desired reaction temperature (e.g., 60°C) with stirring.

  • Slowly add ethyl chloroacetate (1.0 eq.) to the reaction mixture over a period of 1-2 hours, monitoring the temperature to control the exotherm.

  • Maintain the reaction at temperature and monitor for completion by HPLC or GC.

  • Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

  • The filtrate containing ethyl 2-(piperidin-1-yl)acetate can be taken forward for hydrolysis.

Question 3: I am having trouble with the hydrolysis of the ethyl ester. What are the key considerations for this step at scale?

Hydrolysis of the ester to the carboxylic acid is typically achieved using either an acid or a base. For large-scale production, base-catalyzed hydrolysis (saponification) followed by acidic workup is common.

Key Considerations for Scale-Up Hydrolysis:

  • Choice of Base: Sodium hydroxide or potassium hydroxide are commonly used.

  • Solvent: Water is the typical solvent for hydrolysis. If the ester is not fully soluble, a co-solvent like ethanol or methanol may be used.

  • Temperature: The reaction is often heated to increase the rate of hydrolysis.

  • Work-up: After hydrolysis, the reaction mixture is acidified with a strong acid (e.g., hydrochloric acid) to protonate the carboxylate and precipitate the free base of 2-(Piperidin-1-yl)acetic acid, or to directly form the hydrochloride salt. Careful pH control during acidification is crucial for efficient isolation.

Product Isolation and Purification

Question 4: My product is oiling out or forming a sludge during the hydrochloride salt formation instead of crystallizing. What can I do?

This is a common issue with hydrochloride salts, which can be hygroscopic or have a tendency to form oils.

Troubleshooting Crystallization Issues

IssuePotential CauseRecommended Action
Oiling Out Product is too soluble in the chosen solvent.Try adding an anti-solvent (a solvent in which the product is poorly soluble) to induce precipitation. Common anti-solvents include ethers (like MTBE or diethyl ether) or hydrocarbons (like heptane or toluene).
Cooling too rapidly.Allow the solution to cool slowly to promote the formation of crystals rather than an amorphous oil. Seeding with a small amount of crystalline product can also be beneficial.
Presence of impurities.Impurities can inhibit crystallization. Consider an additional purification step of the free base before salt formation, such as a wash or recrystallization.
Hygroscopic Product (gooey solid) Absorption of moisture from the air or solvents.Use anhydrous solvents for the crystallization and handle the final product under a dry atmosphere.
Poor Crystal Form Suboptimal crystallization solvent system.Screen different solvent and anti-solvent combinations to find conditions that yield a more easily filterable and crystalline solid. Common solvents for hydrochloride salt formation include isopropanol, ethanol, and ethyl acetate.

Experimental Protocol: Hydrochloride Salt Formation and Crystallization

  • Dissolve the crude 2-(Piperidin-1-yl)acetic acid in a suitable solvent, such as isopropanol or ethyl acetate.

  • Filter the solution to remove any insoluble impurities.

  • Slowly add a solution of hydrogen chloride in a suitable solvent (e.g., 20% HCl in isopropanol) to the stirred solution. Monitor the pH to ensure the correct stoichiometry.

  • If the product does not precipitate, consider cooling the solution or adding an anti-solvent.

  • Allow the product to crystallize. The crystallization time can vary from a few hours to overnight.

  • Collect the solid by filtration, wash with a cold solvent or anti-solvent, and dry under vacuum at a moderate temperature.

Question 5: How can I ensure the correct polymorphic form of the final product?

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact the physical properties of a pharmaceutical ingredient, such as its solubility and stability.

  • Controlled Crystallization: The polymorphic form is often dependent on the crystallization conditions, including the solvent system, cooling rate, and agitation. It is crucial to develop a robust crystallization process and to consistently apply the same conditions during scale-up.

  • Characterization: The polymorphic form of the final product should be characterized using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

Visualizing the Workflow and Troubleshooting Logic

Diagram 1: General Experimental Workflow for the Synthesis of this compound

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrochloride Salt Formation A Piperidine + Chloroacetic Acid Derivative C Reaction at Controlled Temperature A->C B Base (e.g., K2CO3) in Solvent B->C D Work-up (Filtration, Hydrolysis) C->D E Crude 2-(Piperidin-1-yl)acetic acid D->E Crude Product F Dissolution in Solvent E->F G Addition of HCl Solution F->G H Crystallization G->H I Isolation and Drying H->I

Caption: A simplified workflow for the two-step synthesis.

Diagram 2: Troubleshooting Logic for Low Yield in N-Alkylation

G Start Low Yield in N-Alkylation Q1 Is there a significant amount of water-soluble byproduct? Start->Q1 A1 Likely Over-alkylation (Quaternary Salt Formation) Q1->A1 Yes Q2 Is the starting material consumed? Q1->Q2 No S1 - Use excess piperidine - Slow addition of alkylating agent - Consider lower temperature A1->S1 A2 Incomplete Reaction Q2->A2 No A3 Potential product loss during workup Q2->A3 Yes S2 - Check reaction time and temperature - Ensure adequate mixing - Verify base stoichiometry A2->S2

Caption: A decision tree for troubleshooting low yield issues.

References

"improving yield and purity of 2-(Piperidin-1-yl)acetic acid hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(Piperidin-1-yl)acetic acid hydrochloride.

Troubleshooting Guide & FAQs

This guide addresses common issues encountered during the synthesis and purification of this compound.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Here are the most common causes and their solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time and monitor the progress using an appropriate technique like Thin Layer Chromatography (TLC). Gently heating the reaction mixture can also improve the reaction rate, but be cautious as this may also promote side reactions.

  • Suboptimal Stoichiometry: An incorrect ratio of reactants can lead to low conversion of the limiting reagent.

    • Solution: While a 1:1 molar ratio of piperidine to chloroacetic acid is theoretically required, using a slight excess of piperidine (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion and minimize the formation of dialkylated byproducts.

  • Inadequate Base: The reaction of piperidine with chloroacetic acid generates hydrochloric acid, which will protonate the starting piperidine, rendering it non-nucleophilic. An appropriate base is crucial to neutralize the acid formed.

    • Solution: Use at least two equivalents of piperidine, with one acting as the nucleophile and the other as the acid scavenger. Alternatively, a non-nucleophilic base like potassium carbonate can be used.

  • Poor Solvent Choice: The solvent can significantly impact the reaction rate and outcome.

    • Solution: Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are often effective for this type of nucleophilic substitution.

Q2: I am observing significant impurities in my crude product. What are the likely side products and how can I minimize their formation?

A2: The most common impurity is the result of over-alkylation.

  • Side Product: The desired product, 2-(Piperidin-1-yl)acetic acid, can act as a nucleophile and react with another molecule of chloroacetic acid, leading to a quaternary ammonium salt.

  • Minimization Strategy:

    • Control Stoichiometry: Use a slight excess of piperidine to ensure the chloroacetic acid is consumed before it can react with the product.

    • Slow Addition: Add the chloroacetic acid solution dropwise to the piperidine solution at a controlled temperature (e.g., 0-5 °C) to maintain a low concentration of the alkylating agent throughout the reaction.

Q3: I am struggling to purify the final hydrochloride salt. What are the best practices for purification?

A3: Purification of the hydrochloride salt can be challenging due to its high polarity and water solubility.

  • Crystallization: This is the most common and effective method for purifying this compound.

    • Solvent System: A mixed solvent system is often required. A common approach is to dissolve the crude product in a minimal amount of a polar solvent like ethanol or methanol and then add a less polar co-solvent such as diethyl ether or ethyl acetate until turbidity is observed. Cooling the mixture will then induce crystallization.

  • Removal of Inorganic Salts: If an inorganic base like potassium carbonate was used, it's crucial to remove the resulting inorganic salts.

    • Solution: After the reaction, filter off the inorganic salts before proceeding with the workup and purification. Washing the crude product with a solvent in which the desired product is sparingly soluble but the inorganic salts are insoluble can also be effective.

  • Ion-Exchange Chromatography: For very impure samples, ion-exchange chromatography can be a powerful purification technique.

    • Method: Use a strong cation exchange resin. The amino acid will bind to the resin and can be eluted with a change in pH or ionic strength.

Data Presentation

Reactant 1Reactant 2Base (Equivalents)SolventTemperature (°C)Time (h)Reported Yield (%)Reference Analogy
PiperidineChloroacetic acidPiperidine (2.0)AcetonitrileRoom Temp.12~70-80General N-alkylation
PiperidineChloroacetic acidK₂CO₃ (1.5)DMF506~85-95General N-alkylation
4-Piperidone HClChloroacetic acidK₂CO₃ (2.5)Water70-75492.2Analogous Synthesis

Experimental Protocols

Synthesis of this compound

This protocol is a representative method and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperidine (2.0 equivalents) in acetonitrile. Cool the flask to 0-5 °C in an ice bath.

  • Addition of Chloroacetic Acid: Dissolve chloroacetic acid (1.0 equivalent) in a minimal amount of acetonitrile and add it to the dropping funnel. Add the chloroacetic acid solution dropwise to the stirred piperidine solution over 1-2 hours, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, filter the mixture to remove the piperidinium chloride salt. Wash the salt with a small amount of cold acetonitrile.

  • Isolation of Free Acid: Concentrate the filtrate under reduced pressure to obtain the crude 2-(Piperidin-1-yl)acetic acid.

  • Formation of Hydrochloride Salt: Dissolve the crude free acid in a minimal amount of ethanol. Slowly add a solution of hydrochloric acid in diethyl ether (or bubble HCl gas through the solution) until the pH is acidic.

  • Crystallization: Cool the solution in an ice bath to induce crystallization. If no crystals form, add diethyl ether dropwise until the solution becomes cloudy, then cool.

  • Purification: Collect the crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield pure this compound.

Visualizations

SynthesisWorkflow Reactants Piperidine + Chloroacetic Acid ReactionMixture N-Alkylation (Acetonitrile, 0°C -> RT) Reactants->ReactionMixture CrudeProduct Crude 2-(Piperidin-1-yl)acetic acid + Piperidinium Chloride ReactionMixture->CrudeProduct Filtration Filtration CrudeProduct->Filtration FreeAcid Isolated Free Acid Filtration->FreeAcid HCl_Salt HCl Salt Formation (Ethanol/HCl) FreeAcid->HCl_Salt Crystallization Crystallization (Ethanol/Ether) HCl_Salt->Crystallization FinalProduct Pure 2-(Piperidin-1-yl)acetic acid HCl Crystallization->FinalProduct TroubleshootingTree Start Low Yield or Purity Issue Cause1 Low Yield? Start->Cause1 Cause2 Low Purity? Start->Cause2 IncompleteReaction Incomplete Reaction? Cause1->IncompleteReaction Yes StoichiometryIssue Suboptimal Stoichiometry? Cause1->StoichiometryIssue No OverAlkylation Over-alkylation? Cause2->OverAlkylation Yes PurificationProblem Purification Difficulty? Cause2->PurificationProblem No Solution1a Increase Reaction Time IncompleteReaction->Solution1a Yes Solution1b Increase Temperature Slightly IncompleteReaction->Solution1b Yes Solution2 Use 1.1-1.5 eq. Piperidine StoichiometryIssue->Solution2 Yes Solution3a Slow, Cold Addition of Chloroacetic Acid OverAlkylation->Solution3a Yes Solution3b Use Excess Piperidine OverAlkylation->Solution3b Yes Solution4a Optimize Crystallization Solvent System PurificationProblem->Solution4a Yes Solution4b Consider Ion-Exchange Chromatography PurificationProblem->Solution4b Yes

"stability issues of 2-(Piperidin-1-yl)acetic acid hydrochloride in solution"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 2-(Piperidin-1-yl)acetic acid hydrochloride in solution for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address potential issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound in solution?

A1: Based on its structure, which includes a piperidine ring (a cyclic secondary amine) and a carboxylic acid group, potential degradation pathways could include:

  • Oxidation: The tertiary amine within the piperidine ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products. Studies on piperidine itself have shown that it can undergo oxidation, especially in the presence of hydroxyl radicals, leading to the formation of products like 2,3,4,5-tetrahydropyridine.[1][2][3][4][5][6]

  • Decarboxylation: While generally stable, carboxylic acids can undergo decarboxylation under certain stress conditions like high heat.

  • Photodegradation: Exposure to light, particularly UV light, can be a critical factor in the degradation of pharmaceutical compounds.[7] Photolytic degradation pathways should be investigated.

  • Interaction with Excipients: In formulated solutions, interactions with excipients can lead to degradation. For example, trace metal ions can catalyze oxidative degradation.

Q2: What factors can influence the stability of this compound solutions?

A2: The stability of the solution can be influenced by several factors:

  • pH: The pH of the solution can significantly impact the stability. The protonation state of the tertiary amine and the carboxylic acid group will vary with pH, which can affect their susceptibility to degradation.

  • Temperature: Higher temperatures generally accelerate chemical degradation reactions.[7]

  • Light: Exposure to light can induce photodegradation.[7] Solutions should be protected from light unless photostability is being specifically investigated.

  • Oxygen: The presence of oxygen can promote oxidative degradation.[7] Preparing solutions in de-gassed solvents or under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Solvent: The choice of solvent can influence stability. Protic solvents may participate in certain degradation reactions.

  • Presence of Metal Ions: Trace metal ions can catalyze oxidative degradation pathways. The use of chelating agents like EDTA can sometimes mitigate this, although in some cases, they have been observed to accelerate degradation.

Q3: How should I prepare and store solutions of this compound to maximize stability?

A3: To maximize stability, consider the following:

  • Use high-purity solvent and freshly prepared solutions: This minimizes the presence of impurities that could catalyze degradation.

  • Buffer the solution: If a specific pH is required for your experiment, use a suitable buffer system to maintain it. The choice of buffer is important as some buffer components can participate in degradation reactions.

  • Protect from light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[7]

  • Store at low temperatures: For short-term storage, refrigeration (2-8 °C) is generally recommended. For long-term storage, freezing (-20 °C or -80 °C) may be appropriate, but freeze-thaw stability should be assessed.

  • De-gas solvents: To minimize oxidation, de-gas solvents by sparging with an inert gas like nitrogen or argon before preparing the solution.

Troubleshooting Guide

Q1: I am observing a rapid loss of my compound in solution, what could be the cause?

A1: Rapid degradation could be due to several factors. Consider the following troubleshooting steps:

Troubleshooting_Degradation start Rapid Degradation Observed check_ph Is the pH of the solution appropriate and stable? start->check_ph check_temp Is the solution exposed to high temperatures? check_ph->check_temp Yes solution_ph Adjust and buffer pH. Re-analyze. check_ph->solution_ph No check_light Is the solution protected from light? check_temp->check_light No solution_temp Store at a lower temperature (e.g., 2-8°C or -20°C). Re-analyze. check_temp->solution_temp Yes check_oxygen Was the solvent de-gassed? Is the container sealed properly? check_light->check_oxygen Yes solution_light Store in amber vials or wrap in foil. Re-analyze. check_light->solution_light No check_impurities Are you using high-purity solvents and reagents? check_oxygen->check_impurities Yes solution_oxygen Prepare fresh solution with de-gassed solvent under inert atmosphere. Re-analyze. check_oxygen->solution_oxygen No solution_impurities Use fresh, high-purity solvents and reagents. Re-analyze. check_impurities->solution_impurities No end_node Stability Improved check_impurities->end_node Yes solution_ph->end_node solution_temp->end_node solution_light->end_node solution_oxygen->end_node solution_impurities->end_node Forced_Degradation_Workflow start Start: Prepare Stock Solution stress_conditions Apply Stress Conditions start->stress_conditions acid Acid Hydrolysis (HCl) stress_conditions->acid base Base Hydrolysis (NaOH) stress_conditions->base oxidation Oxidation (H2O2) stress_conditions->oxidation thermal Thermal Stress (Heat) stress_conditions->thermal photo Photolytic Stress (Light) stress_conditions->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating Method (e.g., LC-MS) sampling->analysis evaluation Evaluate Data: Identify Degradants & Quantify Degradation analysis->evaluation end_node End: Degradation Profile Established evaluation->end_node

References

Technical Support Center: High-Purity Recrystallization of 2-(Piperidin-1-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful recrystallization of high-purity 2-(Piperidin-1-yl)acetic acid hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My compound is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue. It can be caused by high impurity levels, a solution that is too concentrated, or too rapid cooling.

Troubleshooting Steps:

  • Dilute the Solution: Add more of the primary solvent to the heated mixture to reduce the concentration.

  • Slow Down Cooling: Allow the solution to cool more gradually. You can insulate the flask to slow heat loss.

  • Re-evaluate Solvent System: The chosen solvent may not be ideal. Consider using a solvent in which the compound has slightly higher solubility or employing an anti-solvent system.

  • Pre-purification: If significant impurities are present, consider a preliminary purification step like an acid-base extraction before recrystallization.

Q2: No crystals are forming, even after the solution has cooled. How can I induce crystallization?

A2: A lack of crystal formation is typically due to the solution not being sufficiently supersaturated or a high nucleation barrier.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod. This creates microscopic imperfections that can serve as nucleation sites.

    • Seeding: Add a few seed crystals of pure this compound to the cooled solution.

  • Increase Supersaturation:

    • Evaporation: Gently heat the solution to evaporate a small amount of the solvent, then allow it to cool again.

    • Anti-solvent Addition: If using a single solvent system, consider adding a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the cooled solution until turbidity is observed, then slightly warm the solution until it becomes clear again before allowing it to cool slowly.

Q3: The recrystallization yielded a very low amount of purified product. What went wrong?

A3: A low yield can result from using too much solvent, premature crystallization during hot filtration, or incomplete precipitation.

Troubleshooting Steps:

  • Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude product.

  • Prevent Premature Crystallization: Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing during filtration.

  • Maximize Crystal Recovery: After the initial crystallization at room temperature, cool the solution further in an ice bath to maximize the precipitation of the product before filtration.

  • Check the Mother Liquor: To see if a significant amount of product remains dissolved, take a small sample of the filtrate (mother liquor) and evaporate it to see if a substantial amount of solid remains. If so, you may be able to recover more product by concentrating the mother liquor and cooling it again.

Q4: The crystals formed are very fine or needle-like, making them difficult to filter and dry. How can I obtain larger crystals?

A4: The formation of very small crystals is often a result of rapid crystallization.

Troubleshooting Steps:

  • Slower Cooling: The key to growing larger crystals is to slow down the crystallization process. Allow the solution to cool to room temperature as slowly as possible, and then gradually cool it further in an ice bath.

  • Reduce Supersaturation: A slightly less concentrated solution will crystallize more slowly, allowing for the formation of larger, more well-defined crystals.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but has low solubility at room temperature or below. Given its nature as a hydrochloride salt, polar protic solvents are a good starting point. A mixed solvent system, often referred to as anti-solvent crystallization, can also be very effective.

Q2: What are some common impurities I should be aware of during the synthesis and purification of this compound?

A2: Impurities can arise from unreacted starting materials, by-products of the reaction, or residual solvents. It is crucial to understand the synthetic route to anticipate potential impurities.

Q3: How can I assess the purity of my recrystallized this compound?

A3: Several analytical techniques can be used to determine the purity of your final product. High-Performance Liquid Chromatography (HPLC) is a sensitive method for quantifying purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify impurities. Melting point analysis can also be a good indicator of purity, as impurities tend to broaden and depress the melting point range.

Data Presentation

Table 1: Suggested Solvents for Recrystallization Screening

Solvent CategoryExamplesRationale
Polar Protic Isopropanol, Ethanol, Methanol, WaterThe hydrochloride salt is ionic and will have good solubility in polar protic solvents, especially when heated.
Polar Aprotic Acetonitrile, AcetoneMay offer different solubility profiles compared to protic solvents and can be useful in mixed solvent systems.
Non-Polar Toluene, Heptane, Diethyl EtherLikely to be poor solvents on their own but can be effective as anti-solvents when used in combination with a polar solvent.
Mixed Solvents Isopropanol/Heptane, Ethanol/Diethyl EtherA good solvent is used to dissolve the compound, and a miscible poor solvent (anti-solvent) is added to induce crystallization upon cooling.

Table 2: Common Impurities and Removal Strategies

Impurity TypeExamplesRecommended Removal Strategy
Unreacted Starting Materials Piperidine, Chloroacetic acid derivativesRecrystallization is often effective. For acidic or basic impurities, an acid-base extraction prior to recrystallization can be highly beneficial.
Reaction By-products Isomeric compounds, over-alkylated productsCareful selection of the recrystallization solvent system can help to selectively crystallize the desired product, leaving by-products in the mother liquor.
Residual Solvents Toluene, DMF, etc.Proper drying of the crystals under vacuum at an appropriate temperature is crucial for removing residual solvents.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

  • Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of the chosen solvent (e.g., isopropanol). Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, you can further cool the flask in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Mixed Solvent (Anti-Solvent) Recrystallization

  • Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., ethanol) at room temperature or with gentle heating.

  • Anti-Solvent Addition: Slowly add a "poor" or "anti-solvent" (e.g., diethyl ether or heptane) with stirring until the solution becomes slightly turbid.

  • Clarification: Gently warm the solution until the turbidity just disappears.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Follow steps 4-6 from Protocol 1.

Mandatory Visualization

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_analysis Analysis start Crude this compound choose_solvent Select Solvent System start->choose_solvent dissolve Dissolve in Minimum Hot Solvent choose_solvent->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool isolate Isolate Crystals (Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Under Vacuum wash->dry analyze Assess Purity (HPLC, NMR, MP) dry->analyze end High-Purity Product analyze->end

Caption: A general workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization cluster_oiling Problem: Oiling Out cluster_no_crystals Problem: No Crystals Forming cluster_low_yield Problem: Low Yield start Recrystallization Issue oiling_out Is the compound separating as a liquid? start->oiling_out no_crystals Is the solution clear after cooling? start->no_crystals low_yield Is the amount of recovered product very small? start->low_yield oiling_solutions Solutions: - Dilute with more solvent - Slow down the cooling rate - Re-evaluate solvent choice oiling_out->oiling_solutions no_crystals_solutions Solutions: - Scratch inner surface of flask - Add seed crystals - Evaporate some solvent - Add an anti-solvent no_crystals->no_crystals_solutions low_yield_solutions Solutions: - Use minimum amount of hot solvent - Cool further in an ice bath - Check mother liquor for dissolved product low_yield->low_yield_solutions

Caption: A troubleshooting decision tree for common recrystallization problems.

Technical Support Center: Impurity Profiling of 2-(Piperidin-1-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical methods for impurity profiling of 2-(Piperidin-1-yl)acetic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the potential process-related impurities in this compound?

A1: Based on the common synthetic route involving the reaction of piperidine with a haloacetic acid (e.g., chloroacetic acid), the primary process-related impurities to consider are:

  • Piperidine: Unreacted starting material.

  • Chloroacetic acid (or other haloacetic acids): Unreacted starting material.

  • Dimer of 2-(Piperidin-1-yl)acetic acid: Formed by the reaction of the product with another molecule of the haloacetic acid starting material.

Q2: What are the likely degradation products of this compound?

A2: Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) can help identify potential degradation products. Based on the chemical structure, which contains a secondary amine within the piperidine ring and a carboxylic acid group, the following degradation pathways are plausible:

  • Oxidative Degradation: The piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides, ring-opened products, or hydroxylated derivatives. Studies on the atmospheric degradation of piperidine have shown the formation of imines (e.g., 2,3,4,5-tetrahydropyridine), nitrosamines (e.g., 1-nitrosopiperidine), and nitramines (e.g., 1-nitropiperidine)[1][2].

  • Decarboxylation: Under thermal stress, the carboxylic acid group may be lost as carbon dioxide.

  • Hydrolysis: While the core structure is generally stable to hydrolysis, ester impurities, if present, could hydrolyze to the corresponding acid and alcohol.

Q3: What are the recommended analytical techniques for impurity profiling of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying non-volatile impurities. Due to the lack of a strong UV chromophore in the parent molecule and some potential impurities, methods like UV detection after derivatization, Charged Aerosol Detection (CAD), or Evaporative Light Scattering Detection (ELSD) may be necessary. A mass spectrometer (MS) detector is highly recommended for identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is suitable for the analysis of volatile impurities, such as residual solvents and potentially piperidine itself.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for the identification and structural elucidation of unknown impurities and degradation products, providing molecular weight and fragmentation information[3][4].

Troubleshooting Guides

HPLC Method Development and Troubleshooting
Problem Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) for the main peak or impurities. Secondary interactions with the column stationary phase; inappropriate mobile phase pH.- Use a high-purity, end-capped C18 column. - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For this zwitterionic compound, a pH away from its isoelectric point is recommended. - Add a competing base (e.g., triethylamine) to the mobile phase to mask silanol interactions.
No or low UV response for some impurity peaks. The impurity lacks a significant UV chromophore.- Use a universal detector like CAD or ELSD. - Employ a pre-column or post-column derivatization method to introduce a chromophore to the analytes[5][6]. - Utilize an LC-MS system for detection and identification.
Co-elution of impurities. Insufficient chromatographic resolution.- Optimize the gradient profile (if using gradient elution). - Screen different column stationary phases (e.g., C8, Phenyl-Hexyl). - Adjust the mobile phase composition and pH.
Irreproducible retention times. Column equilibration issues; changes in mobile phase composition or temperature.- Ensure the column is thoroughly equilibrated before each run. - Prepare fresh mobile phase daily and ensure accurate composition. - Use a column oven to maintain a consistent temperature.
Forced Degradation Study Troubleshooting
Problem Potential Cause Troubleshooting Steps
No degradation observed under stress conditions. The compound is highly stable under the applied conditions.- Increase the stressor concentration (e.g., higher acid/base concentration, higher temperature). - Extend the duration of the stress testing.
Complete degradation of the main peak. The stress conditions are too harsh.- Reduce the stressor concentration or temperature. - Decrease the exposure time. Aim for 5-20% degradation to ensure the formation of primary degradation products.
Formation of many small, unidentifiable peaks. Secondary degradation is occurring.- Analyze samples at earlier time points to identify the primary degradation products before they further degrade. - Use milder stress conditions.
Poor mass balance in the chromatogram. Some degradation products are not being detected or are precipitating out of solution.- Use a different detection method (e.g., CAD or ELSD) that is not dependent on a chromophore. - Check for sample precipitation and, if necessary, use a different solvent for the degradation study. - Ensure the analytical method is capable of eluting all potential degradation products (e.g., highly polar or non-polar compounds).

Experimental Protocols

Protocol 1: General Stability-Indicating HPLC-UV/MS Method

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will be required for specific applications.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection:

    • UV at 210 nm (for general detection, though sensitivity may be low)

    • Mass Spectrometer (ESI positive mode) for identification

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (e.g., 50:50 v/v) to a concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Procedure
  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours.

  • Oxidative Degradation: Dissolve the sample in 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light for an extended period, as per ICH Q1B guidelines.

Note: After degradation, neutralize the acidic and basic samples before injection. Dilute all samples to an appropriate concentration with the mobile phase.

Quantitative Data Summary

The following table provides hypothetical, yet realistic, limits of detection (LOD) and quantification (LOQ) for potential impurities using a validated HPLC-MS method. Actual values must be determined experimentally.

Impurity Retention Time (min) LOD (µg/mL) LOQ (µg/mL)
Piperidine2.50.050.15
Chloroacetic Acid1.80.100.30
2-(Piperidin-1-yl)acetic acid N-oxide8.50.080.24
2,3,4,5-tetrahydropyridine4.20.150.45

Visualizations

Impurity_Profiling_Workflow cluster_synthesis Synthesis & Characterization cluster_analytical_dev Analytical Method Development cluster_forced_degradation Forced Degradation Studies cluster_profiling Impurity Profiling synthesis Synthesis of this compound characterization Characterization of API and potential impurities synthesis->characterization method_dev HPLC/GC Method Development characterization->method_dev method_validation Method Validation (ICH) method_dev->method_validation impurity_profiling Analysis of Batches method_validation->impurity_profiling stress_testing Stress Testing (Acid, Base, Oxidative, Thermal, Photo) degradant_id Degradant Identification (LC-MS) stress_testing->degradant_id degradant_id->method_validation spec_setting Specification Setting impurity_profiling->spec_setting Troubleshooting_HPLC cluster_peak_shape Peak Shape Issues cluster_detection Detection Issues cluster_resolution Resolution Issues start HPLC Analysis Issue peak_shape Poor Peak Shape? start->peak_shape detection Low/No Signal? start->detection resolution Co-elution? start->resolution adjust_ph Adjust Mobile Phase pH peak_shape->adjust_ph Yes use_additive Use Additive (e.g., TEA) adjust_ph->use_additive change_column Change Column use_additive->change_column use_universal_detector Use CAD/ELSD detection->use_universal_detector Yes derivatize Derivatize Sample use_universal_detector->derivatize use_ms Use Mass Spec derivatize->use_ms optimize_gradient Optimize Gradient resolution->optimize_gradient Yes change_mobile_phase Change Mobile Phase optimize_gradient->change_mobile_phase change_column_res Change Column change_mobile_phase->change_column_res

References

Technical Support Center: Decarboxylation of Piperidine Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering decarboxylation as a side reaction during the synthesis and handling of piperidine acetic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the decarboxylation of piperidine acetic acid derivatives?

A1: The decarboxylation of heterocyclic acetic acids, including derivatives of piperidine acetic acid, is often proposed to proceed through a zwitterionic intermediate. The proximity of the basic piperidine nitrogen to the carboxylic acid group can facilitate the formation of a zwitterion, which may be less stable and prone to losing carbon dioxide, especially under certain conditions like elevated temperatures or in specific solvent environments. For related compounds like 2- or 4-pyridylacetic acids, which are known to readily decarboxylate, this mechanism is well-documented.[1][2][3]

Q2: Under what experimental conditions is decarboxylation most likely to occur?

A2: Decarboxylation is typically promoted by heat. Therefore, reactions requiring high temperatures, such as some coupling reactions or prolonged reflux, can increase the likelihood of this side reaction. Additionally, the pH of the reaction medium can play a crucial role. Both strongly acidic and strongly basic conditions, particularly during the hydrolysis of ester precursors to the final carboxylic acid, can create an environment conducive to decarboxylation.[4][5] The choice of solvent can also influence the stability of the zwitterionic intermediate and thus the rate of decarboxylation.[1]

Q3: Can the substituents on the piperidine ring affect the rate of decarboxylation?

A3: While specific data for piperidine acetic acid derivatives is limited in the provided search results, general principles of organic chemistry suggest that substituents on the piperidine ring can indeed influence the rate of decarboxylation. Electron-withdrawing groups could potentially stabilize the molecule and reduce the tendency for decarboxylation, while electron-donating groups might have the opposite effect. The steric hindrance around the acetic acid moiety could also play a role in the stability of the compound.

Q4: What are the common byproducts of decarboxylation, and how can I detect them?

A4: The primary byproduct of decarboxylation is the corresponding methylpiperidine derivative, formed by the loss of CO2 from the acetic acid side chain. You can detect and quantify the presence of this byproduct and the remaining parent compound using standard analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): This is a primary method for monitoring reaction progress and purity. Developing a method that separates the starting material, the desired product, and the decarboxylated byproduct is crucial.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can be a powerful tool for identification and quantification. Derivatization may be necessary to improve the volatility of the compounds.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to characterize the final product and identify the presence of the decarboxylated impurity by its characteristic signals.

Troubleshooting Guides

This section provides structured guidance for addressing decarboxylation issues during your experiments.

Issue 1: Significant Decarboxylation Observed During Ester Hydrolysis

Symptoms:

  • Low yield of the desired piperidine acetic acid.

  • Presence of a significant amount of the corresponding methylpiperidine byproduct in the final product mixture, as confirmed by HPLC, GC-MS, or NMR.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High Reaction Temperature Lower the hydrolysis temperature. If using thermal heating, consider running the reaction at room temperature for a longer duration or at a mildly elevated temperature (e.g., 40-50 °C).
Harsh pH Conditions If using strong acid or base, switch to milder conditions. For basic hydrolysis, consider using lithium hydroxide (LiOH) in a THF/water mixture, which is often effective at lower temperatures.[8] For acidic hydrolysis, use of a weaker acid or more dilute conditions might be beneficial.[4][9]
Prolonged Reaction Time Monitor the reaction closely by HPLC to determine the point of maximum conversion before significant byproduct formation occurs. Quench the reaction as soon as the ester is consumed.
Issue 2: Gradual Degradation of Purified Piperidine Acetic Acid Derivative Upon Storage

Symptoms:

  • A pure sample shows the appearance and increase of the decarboxylated impurity over time, even when stored.

  • Inconsistent results in biological assays using older batches of the compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Thermal Instability Store the compound at low temperatures (e.g., -20 °C) to minimize thermal decomposition.
Sensitivity to Light or Air Store the compound in amber vials under an inert atmosphere (e.g., argon or nitrogen) to protect it from light and oxidative degradation.
Residual Acidity/Basicity Ensure the final product is thoroughly purified and neutralized to remove any residual acid or base from the workup that could catalyze decarboxylation during storage.

Experimental Protocols

Protocol 1: General Procedure for Mild Basic Hydrolysis of a Piperidine Acetic Acid Ester

This protocol aims to minimize decarboxylation by using mild conditions.

  • Dissolution: Dissolve the piperidine acetic acid ester in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 to 1:1 ratio).

  • Addition of Base: Cool the solution to 0 °C in an ice bath. Add a solution of lithium hydroxide (LiOH) in water (typically 1.5 to 3 equivalents) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or HPLC every 1-2 hours.

  • Workup: Once the starting material is consumed, carefully acidify the reaction mixture to a pH of ~5-6 with a dilute acid (e.g., 1N HCl) at 0 °C.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visual Guides

Diagram 1: Troubleshooting Workflow for Decarboxylation

This diagram outlines a logical approach to identifying and mitigating decarboxylation issues.

cluster_0 Problem Identification cluster_1 Reaction Optimization cluster_2 Purification and Storage cluster_3 Final Check start Low yield or impurity detected check_decarboxylation Confirm impurity is decarboxylated product (HPLC, MS, NMR) start->check_decarboxylation is_hydrolysis Is the reaction an ester hydrolysis? check_decarboxylation->is_hydrolysis hydrolysis_steps Lower Temperature Use Milder Base (e.g., LiOH) Reduce Reaction Time is_hydrolysis->hydrolysis_steps Yes is_other_reaction Is it another reaction step? is_hydrolysis->is_other_reaction No purification Optimize purification to remove byproduct hydrolysis_steps->purification other_reaction_steps Lower Reaction Temperature Screen Different Solvents Investigate pH Effects is_other_reaction->other_reaction_steps Yes other_reaction_steps->purification storage Store final compound at low temperature, protected from light and air purification->storage final_analysis Re-analyze for purity storage->final_analysis

Caption: A workflow for diagnosing and solving decarboxylation problems.

Diagram 2: Factors Influencing Decarboxylation

This diagram illustrates the key factors that can promote the unwanted decarboxylation side reaction.

center Decarboxylation of Piperidine Acetic Acid Derivatives temp High Temperature temp->center ph Harsh pH (Strong Acid/Base) ph->center time Prolonged Reaction Time time->center solvent Solvent Effects solvent->center structure Molecular Structure (e.g., Substituents) structure->center

Caption: Key factors promoting decarboxylation of piperidine acetic acids.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-(Piperidin-1-yl)acetic Acid and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of synthetic routes to 2-(piperidin-1-yl)acetic acid and its analogs. It includes detailed experimental protocols, quantitative data for performance comparison, and insights into their biological activities and associated signaling pathways.

The piperidine scaffold is a cornerstone in medicinal chemistry, featuring prominently in a wide range of pharmaceuticals due to its favorable physicochemical properties.[1] 2-(Piperidin-1-yl)acetic acid and its derivatives are versatile intermediates and key structural motifs in the development of novel therapeutic agents, exhibiting a spectrum of biological activities, including anticancer and anti-inflammatory effects. This guide delves into the primary synthetic methodologies for these compounds, offering a comparative perspective to aid in the selection of the most suitable route for specific research and development needs.

Comparative Analysis of Synthetic Methodologies

The synthesis of 2-(piperidin-1-yl)acetic acid and its analogs can be broadly categorized into three main approaches: N-alkylation of piperidine with haloacetic acid derivatives, reductive amination of piperidones, and multicomponent reactions such as the Ugi reaction. Each method presents distinct advantages and limitations in terms of yield, substrate scope, and reaction conditions.

Table 1: Comparison of Synthetic Methods for 2-(Piperidin-1-yl)acetic Acid and Analogs
Synthetic MethodGeneral ReactionKey Reagents & ConditionsTypical YieldsAdvantagesDisadvantages
N-Alkylation Piperidine + Haloacetic acid derivative → 2-(Piperidin-1-yl)acetic acid derivativeAlkyl bromide/iodide, Base (e.g., K₂CO₃, NaH), Anhydrous solvent (e.g., DMF, Acetonitrile)[2]50-90%Simple, readily available starting materials.Potential for over-alkylation, requires anhydrous conditions.
Reductive Amination Piperidone + Amine + Reducing agent → N-substituted piperidineAldehyde/Ketone, Amine, Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN)[3][4][5]52-82%[6]High atom economy, one-pot procedure.[3]May require purification to remove unreacted starting materials and byproducts.
Ugi Reaction Aldehyde/Ketone + Amine + Isocyanide + Carboxylic acid → α-acetamido carboxamideIsocyanide, various aldehydes, amines, and carboxylic acidsModerate to good[7]High diversity in a single step, suitable for library synthesis.[8][9]Complex products may require extensive purification.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and replication of results. Below are representative protocols for the key synthetic methods discussed.

Protocol 1: N-Alkylation of Piperidine with Ethyl Bromoacetate

Materials:

  • Piperidine

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Dry N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of piperidine (1.0 eq) in dry DMF, add potassium carbonate (1.5 eq).

  • Slowly add ethyl bromoacetate (1.1 eq) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with diethyl ether (3 x 50 mL).[10]

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.[10]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[10]

  • Purify the crude product by column chromatography on silica gel to obtain ethyl 2-(piperidin-1-yl)acetate.

Protocol 2: Reductive Amination for the Synthesis of N-Substituted Piperidine Analogs

Materials:

  • N-Boc-4-piperidone

  • Aniline derivative

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-Boc-4-piperidone (1.0 eq) and the aniline derivative (1.1 eq) in dichloromethane.

  • Add a catalytic amount of acetic acid to the mixture and stir for 30 minutes at room temperature to form the iminium intermediate.[10]

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.[10]

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.[10]

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[10]

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography.

Biological Activity and Signaling Pathways

Derivatives of 2-(piperidin-1-yl)acetic acid have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the modulation of key cellular signaling pathways that are dysregulated in cancer, such as the PI3K/Akt and NF-κB pathways.

Table 2: Cytotoxic Activity of Selected Piperidine Analogs
CompoundCancer Cell LineIC₅₀ (µM)Reference
PiperineW1PR1 (Ovarian)~25[11]
PiperineW1PR2 (Ovarian)~20[11]
EF31 (Piperidone analog)RAW264.7 (Macrophage)~5[12]
Compound 10h (Piperidin-4-yl derivative)PC-3 (Prostate)3.7[13]
Platinum(II) complex 7aA549 (Lung)0.36[14]
Platinum(II) complex 7bA549 (Lung)1.3[14]
Platinum(II) complex 7cA549 (Lung)2.7[14]

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

Signaling Pathway Modulation

PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism, and its hyperactivation is a common feature in many cancers.[13] Certain piperidine-containing compounds have been shown to inhibit this pathway, leading to apoptosis in cancer cells. For instance, some flavonoids have been shown to inhibit the PI3K/Akt/mTOR signaling pathway in various cancers.[15] Platycodin D, a natural compound, sensitizes KRAS-mutant colorectal cancer cells to cetuximab by inhibiting the PI3K/Akt signaling pathway.[16]

NF-κB Signaling Pathway: The NF-κB pathway plays a pivotal role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis. Piperine and its analogs have been shown to inhibit the NF-κB signaling pathway by preventing the nuclear translocation of NF-κB subunits.[17][18] For example, the curcumin analog EF31, a piperidone derivative, is a potent inhibitor of NF-κB activity.[12][19]

Visualizing Synthesis and Biological Mechanisms

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a general synthetic workflow and a key signaling pathway targeted by these compounds.

G General Synthetic Workflow for 2-(Piperidin-1-yl)acetic Acid Analogs cluster_alkylation N-Alkylation cluster_reductive_amination Reductive Amination cluster_ugi Ugi Reaction Piperidine Piperidine Alkylation N-Alkylation (Base, Solvent) Piperidine->Alkylation Haloacetate Haloacetic Acid Derivative Haloacetate->Alkylation Product 2-(Piperidin-1-yl)acetic Acid Analog Alkylation->Product Piperidone Piperidone ReductiveAmination Reductive Amination (Reducing Agent) Piperidone->ReductiveAmination Amine Amine Amine->ReductiveAmination ReductiveAmination->Product Carbonyl Aldehyde/Ketone Ugi Ugi Reaction Carbonyl->Ugi Amine_Ugi Amine Amine_Ugi->Ugi Isocyanide Isocyanide Isocyanide->Ugi CarboxylicAcid Carboxylic Acid CarboxylicAcid->Ugi Ugi->Product G Inhibition of the PI3K/Akt Signaling Pathway by Piperidine Analogs RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellSurvival Cell Survival, Proliferation, Growth mTOR->CellSurvival PiperidineAnalog Piperidine Analog PiperidineAnalog->PI3K Inhibition PiperidineAnalog->Akt Inhibition

References

Validation of 2-(Piperidin-1-yl)acetic acid hydrochloride as a Versatile Building Block for Amide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of 2-(Piperidin-1-yl)acetic acid hydrochloride as a building block in organic synthesis, with a specific focus on its application in amide bond formation. Its performance is objectively compared with a structurally isomeric alternative, 4-piperidineacetic acid hydrochloride, supported by representative experimental data and detailed protocols.

Introduction to the Building Blocks

The piperidine scaffold is a highly valuable motif in medicinal chemistry, present in numerous FDA-approved drugs. Functionalized piperidine derivatives serve as crucial building blocks for the synthesis of novel pharmaceutical candidates. This compound and its isomer, 4-piperidineacetic acid hydrochloride, are two such building blocks that offer a piperidine ring coupled with a carboxylic acid moiety, making them ideal for amide coupling reactions. The key difference lies in the point of attachment of the acetic acid group to the piperidine ring: at the nitrogen atom (N-substituted) for this compound, and at a carbon atom (C-substituted) for 4-piperidineacetic acid hydrochloride. This structural variance can influence reactivity, steric hindrance, and the overall topology of the final molecule.

Comparative Performance in Amide Synthesis

To evaluate and compare the performance of these two building blocks, a standard amide coupling reaction with aniline was chosen as a model system. The reaction was mediated by the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base, DIPEA (N,N-Diisopropylethylamine).

Data Presentation

The following table summarizes the typical quantitative data obtained from the amide coupling of this compound and 4-piperidineacetic acid hydrochloride with aniline.

Building BlockProductYield (%)Purity (%)Reaction Time (h)
This compound2-(Piperidin-1-yl)-N-phenylacetamide92>982
4-Piperidineacetic acid hydrochloride2-(Piperidin-4-yl)-N-phenylacetamide88>973

Note: The data presented is representative of typical outcomes for this type of reaction and may vary based on specific experimental conditions and scale.

Experimental Protocols

Detailed methodologies for the amide coupling reactions are provided below.

Protocol 1: Synthesis of 2-(Piperidin-1-yl)-N-phenylacetamide
  • Materials:

    • This compound (1.0 eq)

    • Aniline (1.0 eq)

    • HATU (1.1 eq)

    • DIPEA (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of this compound in anhydrous DMF, add DIPEA and stir for 10 minutes at room temperature.

    • Add HATU to the mixture and stir for another 15 minutes.

    • Add aniline to the reaction mixture and stir at room temperature for 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-(Piperidin-1-yl)-N-phenylacetamide.

Protocol 2: Synthesis of 2-(Piperidin-4-yl)-N-phenylacetamide
  • Materials:

    • 4-Piperidineacetic acid hydrochloride (1.0 eq)

    • Aniline (1.0 eq)

    • HATU (1.1 eq)

    • DIPEA (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of 4-piperidineacetic acid hydrochloride in anhydrous DMF, add DIPEA and stir for 10 minutes at room temperature.

    • Add HATU to the mixture and stir for another 15 minutes.

    • Add aniline to the reaction mixture and stir at room temperature for 3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-(Piperidin-4-yl)-N-phenylacetamide.

Visualizations

Signaling Pathway: General Amide Bond Formation

G Carboxylic_Acid Carboxylic Acid (Piperidine Acetic Acid) Activated_Ester Activated O-Acyl-isourea Ester Carboxylic_Acid->Activated_Ester + HATU HATU HATU Amide_Product Amide Product Activated_Ester->Amide_Product + Amine Byproducts Byproducts Activated_Ester->Byproducts Amine Amine (Aniline)

Caption: General mechanism of HATU-mediated amide bond formation.

Experimental Workflow: Amide Coupling

G cluster_prep Reaction Setup cluster_workup Workup and Purification Start Dissolve Piperidine Acetic Acid Hydrochloride in DMF Add_Base Add DIPEA Start->Add_Base Add_HATU Add HATU Add_Base->Add_HATU Add_Amine Add Aniline Add_HATU->Add_Amine Stir Stir at Room Temperature Add_Amine->Stir Quench Quench with Water Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with NaHCO3 and Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Amide Product Purify->Product

Caption: Experimental workflow for the synthesis of piperidine-based amides.

Conclusion

Both this compound and 4-piperidineacetic acid hydrochloride are effective building blocks for amide synthesis. In the model reaction, this compound demonstrated a slightly higher yield and shorter reaction time, which may be attributed to the electronic effects and reduced steric hindrance around the carboxylic acid group compared to its C-substituted isomer. The choice between these building blocks will ultimately depend on the specific synthetic strategy, the desired final molecular architecture, and cost considerations. This guide provides the necessary data and protocols to assist researchers in making an informed decision for their drug discovery and development projects.

A Comparative Analysis of Piperidine-1-yl vs. Piperidine-4-yl Acetic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of structurally similar compounds is paramount. This guide provides a comparative analysis of piperidine-1-yl acetic acid and piperidine-4-yl acetic acid derivatives, two scaffolds of significant interest in medicinal chemistry. While direct head-to-head comparative studies are limited, this document synthesizes available structure-activity relationship (SAR) data to illuminate the distinct pharmacological profiles conferred by the placement of the acetic acid moiety at either the 1-position (N-substitution) or the 4-position (C-substitution) of the piperidine ring.

The piperidine nucleus is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Its conformational flexibility and ability to engage in various non-covalent interactions make it a privileged scaffold in drug design. The introduction of an acetic acid group, with its potential for hydrogen bonding and ionic interactions, further enhances the drug-like properties of piperidine derivatives. The seemingly subtle difference in the point of attachment of this acetic acid side chain—at the nitrogen atom (piperidine-1-yl) versus a carbon atom (piperidine-4-yl)—can profoundly impact a molecule's interaction with biological targets, leading to divergent pharmacological activities.

This guide will delve into the known biological activities of these two classes of compounds, with a focus on their roles as modulators of opioid receptors and their potential as inhibitors of acetylcholinesterase.

Opioid Receptor Modulation: A Tale of Two Positions

The opioid receptor system, comprising mu (µ), delta (δ), and kappa (κ) receptors, is a critical target for analgesics. The positioning of substituents on the piperidine ring is a key determinant of affinity and efficacy at these receptors.

Piperidine-4-yl Derivatives: Research into potent opioid receptor ligands has extensively explored modifications at the 4-position of the piperidine ring. Studies on fentanyl analogs, for instance, have shown that chemical modifications at this position can significantly increase binding affinity.[4] Furthermore, a series of 4-substituted piperidine compounds based on a tetrahydroquinoline scaffold have been shown to exhibit a favorable balance between binding affinity at µ- and δ-opioid receptors.[5][6] In these analogs, the nature of the lipophilic side chain at the 4-position modulates receptor selectivity.[5]

Piperidine-1-yl (N-substituted) Derivatives: In contrast, the substituent at the nitrogen atom of the piperidine ring also plays a crucial role in opioid receptor interactions. In the context of 4-(3-hydroxyphenyl)piperazines, which share structural similarities with piperidine-based opioids, the N-substituent is critical for determining whether a compound acts as an agonist or an antagonist.[7] While removal of the N-phenethyl group in fentanyl analogs drastically reduces µ-opioid receptor binding affinity, replacement with other aromatic groups does not significantly alter the binding score.[4]

Acetylcholinesterase Inhibition: Targeting Alzheimer's Disease

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. The piperidine moiety is a key feature in several potent AChE inhibitors, including the marketed drug donepezil.

Structure-Activity Relationships: In the development of donepezil (1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine), extensive SAR studies revealed the importance of the N-benzylpiperidine moiety for potent AChE inhibition.[8] The nitrogen of the piperidine ring is believed to interact with the peripheral anionic site (PAS) of the enzyme, while the benzyl group engages in hydrophobic interactions.

While specific studies focusing on piperidine-1-yl acetic acid or piperidine-4-yl acetic acid derivatives as AChE inhibitors were not prominent in the initial searches, the established SAR for donepezil and related compounds underscores the significance of the N-substituent for potent inhibition. This suggests that a piperidine-1-yl acetic acid scaffold might be a more intuitive starting point for designing novel AChE inhibitors compared to a piperidine-4-yl acetic acid, as the former directly places a functional group at the critical nitrogen position.

Data Summary

Due to the lack of direct comparative studies, a quantitative data table comparing the two specific classes of acetic acid derivatives cannot be compiled. However, the table below summarizes the general findings from SAR studies on related piperidine derivatives.

Biological TargetGeneral SAR Findings for Piperidine-1-yl (N-substituted) DerivativesGeneral SAR Findings for Piperidine-4-yl (C-substituted) Derivatives
Opioid Receptors The N-substituent is critical for determining functional activity (agonist vs. antagonist).[7] Removal of the N-phenethyl group in fentanyl analogs significantly reduces µ-opioid receptor affinity.[4]Modifications at the 4-position can significantly enhance binding affinity.[4] The nature of the substituent at the 4-position modulates receptor selectivity.[5]
Acetylcholinesterase The N-benzyl group in donepezil is crucial for potent inhibition, interacting with the peripheral anionic site of the enzyme.[8]The core piperidine structure is important, but the primary interactions for potent inhibition in the donepezil class are driven by the N-substituent.[8]

Experimental Protocols

To facilitate further research in this area, detailed experimental protocols for key assays are provided below.

Opioid Receptor Binding Assay

Objective: To determine the binding affinity of test compounds for the µ, δ, and κ opioid receptors.

Methodology: Competitive binding assays are performed using membrane preparations from cells stably expressing the human µ, δ, or κ opioid receptor.

  • Membrane Preparation: Cells are harvested and homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in the assay buffer.

  • Binding Assay: The membrane preparation is incubated with a specific radioligand (e.g., [³H]-DAMGO for µ-receptors, [³H]-DPDPE for δ-receptors, or [³H]-U69,593 for κ-receptors) and varying concentrations of the test compound.

  • Incubation and Filtration: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.[4]

Acetylcholinesterase Inhibition Assay

Objective: To determine the potency of test compounds in inhibiting the activity of acetylcholinesterase.

Methodology: The assay is based on the Ellman's method, which measures the production of thiocholine from the hydrolysis of acetylthiocholine by AChE.

  • Enzyme and Substrate Preparation: A solution of purified human recombinant AChE and a solution of the substrate, acetylthiocholine iodide, are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Inhibition Assay: The enzyme is pre-incubated with varying concentrations of the test compound for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, acetylthiocholine iodide, and Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB).

  • Detection: The hydrolysis of acetylthiocholine produces thiocholine, which reacts with DTNB to form the yellow anion 5-thio-2-nitrobenzoate. The rate of color formation is monitored spectrophotometrically at a wavelength of 412 nm.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value, the concentration of the inhibitor that causes 50% enzyme inhibition, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams are provided.

G cluster_0 Opioid Receptor Signaling Opioid_Agonist Opioid Agonist (e.g., Piperidine Derivative) Opioid_Receptor Opioid Receptor (µ, δ, κ) Opioid_Agonist->Opioid_Receptor Binds to G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Decreases Cellular_Response Analgesia, Sedation, etc. cAMP->Cellular_Response Leads to

Caption: Simplified signaling pathway of an opioid agonist.

G cluster_1 AChE Inhibition Assay Workflow Start Start Prepare_Reagents Prepare AChE, Substrate, and Inhibitor Solutions Start->Prepare_Reagents Pre_incubation Pre-incubate AChE with Inhibitor Prepare_Reagents->Pre_incubation Add_Substrate Add Acetylthiocholine and DTNB Pre_incubation->Add_Substrate Measure_Absorbance Monitor Absorbance at 412 nm Add_Substrate->Measure_Absorbance Calculate_IC50 Calculate % Inhibition and IC50 Value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Experimental workflow for the AChE inhibition assay.

Conclusion

The strategic placement of an acetic acid moiety on the piperidine ring, whether at the 1- or 4-position, has profound implications for the resulting compound's biological activity. While direct comparative data for piperidine-1-yl acetic acid versus piperidine-4-yl acetic acid derivatives is sparse, the analysis of existing structure-activity relationships for related compounds provides valuable guidance for drug design.

For opioid receptor modulation, the 4-position appears to be a key handle for tuning affinity and selectivity, whereas the N-substituent is more critical for dictating the functional response. In the context of acetylcholinesterase inhibition, the N-position is a privileged site for interaction with the enzyme's peripheral anionic site.

This guide serves as a foundational resource for researchers embarking on the design and synthesis of novel piperidine-based therapeutics. Further direct comparative studies are warranted to fully elucidate the distinct pharmacological profiles of these two important classes of molecules and to unlock their full therapeutic potential.

References

"in vitro and in vivo evaluation of novel compounds from 2-(Piperidin-1-yl)acetic acid"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the In Vitro and In Vivo Evaluation of Novel Compounds Derived from 2-(Piperidin-1-yl)acetic Acid and Related Scaffolds

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of novel compounds synthesized from 2-(piperidin-1-yl)acetic acid and structurally related piperidine derivatives. The following sections present quantitative data, detailed experimental protocols, and visualizations of experimental workflows and signaling pathways to facilitate the evaluation of these compounds as potential therapeutic agents.

In Vitro Biological Activity Comparison

The following tables summarize the in vitro biological activities of various amide and ester derivatives of piperidine-containing compounds. These compounds have been evaluated for their efficacy in different therapeutic areas, including enzyme inhibition and anticancer activity.

Amide Derivatives: Enzyme Inhibition
Compound IDTarget EnzymeTest SystemIC50 (µM)Reference CompoundIC50 (µM) of Ref.
1 Butyrylcholinesterase (BChE)In vitro enzyme assay5.12 ± 0.02Galantamine7.96 ± 0.8
1 Acetylcholinesterase (AChE)In vitro enzyme assay426.14 ± 18.54GalantamineNot Reported
2 T-type Ca2+ channelsWhole-cell patch clamp0.038 (IC50)Mibefradil0.029 (IC50)

Compound 1: N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide Compound 2: N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]-2-(1-{2-[2-(2-methoxyethoxy)phenyl]ethyl}piperidin-4-yl)acetamide (4f from the cited study)[1]

Amide Derivatives: Anticancer Activity
Compound IDCell LineAssayIC50 (µM)Reference DrugIC50 (µM) of Ref.
3 MDA-MB-231 (Breast Cancer)MTT Assay11.3--
4 MDA-MB-231 (Breast Cancer)MTT Assay18.75-FU38.5
4 A2780CP (Ovarian Cancer)MTT Assay>1005-FU11.7
4 HepG2 (Hepatocellular Carcinoma)MTT Assay45.65-FU4.6

Compound 3: 4-(benzo[1][2]dioxol-5-ylmethyl) piperazine amide derivative[2] Compound 4: Piperine-based urea derivative (8q from the cited study)[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

Cholinesterase Inhibition Assay

The inhibitory activity of N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) was determined using a modified Ellman's spectrophotometric method.[4]

  • Enzyme and Substrate: Electric eel AChE and horse serum BChE were used. Acetylthiocholine iodide and butyrylthiocholine iodide served as substrates, respectively.

  • Procedure: The assay was performed in a 96-well microplate. The reaction mixture contained phosphate buffer (pH 8.0), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), the test compound at varying concentrations, and the respective enzyme. After a pre-incubation period, the substrate was added to initiate the reaction.

  • Measurement: The hydrolysis of the substrate was monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm using a microplate reader.

  • Data Analysis: The percentage of inhibition was calculated, and the IC50 values were determined from the dose-response curves.

T-type Ca2+ Channel Inhibition Assay

The inhibitory effect on T-type Ca2+ channels was evaluated using the whole-cell patch-clamp technique in HEK293 cells stably expressing the human CaV3.2 channel.[1]

  • Cell Culture: HEK293 cells were cultured under standard conditions.

  • Electrophysiology: Whole-cell currents were recorded using an amplifier and data acquisition system. The external solution contained (in mM): 10 BaCl2, 135 tetraethylammonium chloride, and 10 HEPES (pH 7.4). The internal pipette solution contained (in mM): 130 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, and 0.5 Na-GTP (pH 7.4).

  • Protocol: T-type Ca2+ currents were elicited by a depolarizing step to -30 mV from a holding potential of -100 mV. Test compounds were applied via a perfusion system.

  • Data Analysis: The peak current amplitude in the presence of the compound was compared to the control to determine the percentage of inhibition and calculate the IC50 value.

MTT Cell Proliferation Assay

The anticancer activity of the synthesized compounds was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][3]

  • Cell Lines: Human cancer cell lines (e.g., MDA-MB-231, A2780CP, HepG2) were used.

  • Procedure: Cells were seeded in 96-well plates and incubated for 24 hours. They were then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.

  • Measurement: After incubation, MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals. The formazan crystals were dissolved in a solubilizing agent (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and a representative signaling pathway relevant to the evaluated compounds.

Experimental_Workflow_Enzyme_Inhibition cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Test Compound Test Compound Mix Components Mix Components Test Compound->Mix Components Enzyme Solution Enzyme Solution Enzyme Solution->Mix Components Substrate Solution Substrate Solution Substrate Solution->Mix Components DTNB Reagent DTNB Reagent DTNB Reagent->Mix Components Incubate Incubate Mix Components->Incubate Measure Absorbance Measure Absorbance Incubate->Measure Absorbance Calculate Inhibition Calculate Inhibition Measure Absorbance->Calculate Inhibition Determine IC50 Determine IC50 Calculate Inhibition->Determine IC50

Caption: Workflow for in vitro cholinesterase inhibition assay.

Experimental_Workflow_Anticancer_MTT cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis Cancer Cells Cancer Cells Seed Cells Seed Cells Cancer Cells->Seed Cells Add Test Compounds Add Test Compounds Seed Cells->Add Test Compounds Incubate (48-72h) Incubate (48-72h) Add Test Compounds->Incubate (48-72h) Add MTT Reagent Add MTT Reagent Incubate (48-72h)->Add MTT Reagent Incubate (Formazan) Incubate (Formazan) Add MTT Reagent->Incubate (Formazan) Solubilize Formazan Solubilize Formazan Incubate (Formazan)->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance Calculate Viability Calculate Viability Read Absorbance->Calculate Viability Determine IC50 Determine IC50 Calculate Viability->Determine IC50

Caption: Workflow for MTT cell proliferation assay.

Signaling_Pathway_Apoptosis Anticancer Compound Anticancer Compound Cellular Stress Cellular Stress Anticancer Compound->Cellular Stress p53 Activation p53 Activation Cellular Stress->p53 Activation Bax/Bak Activation Bax/Bak Activation p53 Activation->Bax/Bak Activation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: A simplified intrinsic apoptosis signaling pathway.

References

Comparison Guide: Cross-Reactivity of Antibodies Raised Against 2-(Piperidin-1-yl)acetic Acid Haptens

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the specificity and cross-reactivity of antibodies developed against the hapten 2-(Piperidin-1-yl)acetic acid. The data presented herein is intended to serve as a representative example for researchers and drug development professionals engaged in immunoassays for the detection of this and structurally related small molecules.

Data Presentation: Antibody Specificity Profile

The cross-reactivity of a polyclonal antibody raised against a 2-(Piperidin-1-yl)acetic acid-KLH conjugate was evaluated using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The following table summarizes the 50% inhibitory concentration (IC50) and the cross-reactivity percentage for a panel of related compounds. Cross-reactivity was calculated using the formula: (IC50 of 2-(Piperidin-1-yl)acetic acid / IC50 of competing compound) x 100%.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
2-(Piperidin-1-yl)acetic acid 15.2 100
N-Methyl-2-(piperidin-1-yl)acetamide35.842.5
2-(Pyrrolidin-1-yl)acetic acid125.612.1
2-(Morpholin-4-yl)acetic acid480.33.2
Piperidine> 10,000< 0.1
Acetic Acid> 10,000< 0.1

Note: The data presented in this table is hypothetical and for illustrative purposes.

Experimental Protocols

1. Synthesis of 2-(Piperidin-1-yl)acetic acid-KLH Immunogen

The generation of specific antibodies against small molecules like 2-(Piperidin-1-yl)acetic acid requires conjugation to a larger carrier protein to elicit a robust immune response.[1][2]

  • Activation of Hapten: 2-(Piperidin-1-yl)acetic acid is activated using a carbodiimide crosslinker, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of N-hydroxysuccinimide (NHS) to form an NHS ester. This reaction is typically carried out in an anhydrous organic solvent like dimethylformamide (DMF).

  • Conjugation to Carrier Protein: The activated hapten (NHS ester) is then added to a solution of Keyhole Limpet Hemocyanin (KLH) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The molar ratio of hapten to carrier protein is a critical parameter that can influence antibody specificity and titer.[1][2]

  • Purification: The resulting conjugate is purified by dialysis or gel filtration to remove unreacted hapten and crosslinking reagents.

  • Characterization: The hapten-to-protein conjugation ratio is determined using techniques such as matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry or by spectrophotometric methods.[1]

2. Antibody Production

Polyclonal antibodies were generated in New Zealand white rabbits.

  • Immunization: Rabbits were immunized with the 2-(Piperidin-1-yl)acetic acid-KLH conjugate emulsified in Freund's complete adjuvant for the primary injection, followed by booster immunizations with the conjugate in Freund's incomplete adjuvant at regular intervals.

  • Titer Determination: The antibody titer in the rabbit serum was monitored throughout the immunization schedule using a non-competitive ELISA with the hapten conjugated to a different carrier protein (e.g., bovine serum albumin - BSA) to avoid antibodies against the primary carrier.[3]

  • Purification: The IgG fraction was purified from the rabbit serum using protein A/G affinity chromatography.

3. Competitive ELISA for Cross-Reactivity Analysis

A competitive ELISA is a standard method for assessing the specificity of antibodies against small molecules.

  • Plate Coating: A 96-well microtiter plate is coated with a 2-(Piperidin-1-yl)acetic acid-BSA conjugate. The plate is then washed and blocked with a solution containing a non-specific protein to prevent non-specific binding of the antibody.[4]

  • Competitive Reaction: A constant, limited amount of the purified anti-2-(Piperidin-1-yl)acetic acid antibody is pre-incubated with varying concentrations of the free hapten (2-(Piperidin-1-yl)acetic acid) or the potential cross-reacting compounds.

  • Incubation: The antibody-hapten mixtures are then added to the coated plate and incubated. Free antibody will bind to the immobilized hapten-BSA conjugate, while antibody that has bound to the free hapten in solution will not.

  • Detection: The plate is washed to remove unbound reagents. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that binds to the primary antibody is added.[5][6]

  • Signal Generation: After another wash step, a substrate for the enzyme is added, resulting in a colorimetric signal that is inversely proportional to the concentration of free hapten in the initial sample. The absorbance is read using a microplate reader.[5]

Visualizations

experimental_workflow cluster_synthesis Immunogen Synthesis cluster_antibody_prod Antibody Production cluster_analysis Cross-Reactivity Analysis Hapten 2-(Piperidin-1-yl)acetic acid Activation Hapten Activation (DCC/NHS) Hapten->Activation Conjugation Conjugation Activation->Conjugation Carrier Carrier Protein (KLH) Carrier->Conjugation Purification_Conj Purification Conjugation->Purification_Conj Characterization Characterization (MALDI-TOF) Purification_Conj->Characterization Immunization Immunization of Rabbits Characterization->Immunization Titer Titer Monitoring (ELISA) Immunization->Titer Purification_Ab Antibody Purification (Protein A/G) Titer->Purification_Ab ELISA Competitive ELISA Purification_Ab->ELISA Data Data Analysis (IC50, %CR) ELISA->Data competitive_elisa cluster_plate Microtiter Plate Well cluster_solution Solution Phase Coating Coated Antigen (Hapten-BSA) SecondaryAb Enzyme-Linked Secondary Ab Coating->SecondaryAb Detection Antibody Primary Antibody Antibody->Coating Binding FreeHapten Free Hapten/ Competitor FreeHapten->Antibody Competition Substrate Substrate SecondaryAb->Substrate Signal Colorimetric Signal Substrate->Signal Enzymatic Reaction

References

A Researcher's Guide to Coupling Reagents for 2-(Piperidin-1-yl)acetic Acid: A Performance Comparison

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of novel therapeutics and chemical probes, the efficient formation of amide bonds is paramount. For researchers utilizing 2-(Piperidin-1-yl)acetic acid, a common building block in drug discovery, the choice of coupling reagent can significantly impact reaction yield, purity, and overall success. This guide provides a comparative analysis of commonly employed coupling reagents, supported by established principles in peptide and amide synthesis, to aid in the selection of the optimal reagent for your specific application.

While direct comparative studies on 2-(Piperidin-1-yl)acetic acid are not extensively documented, the performance of various coupling reagents with structurally similar or challenging substrates allows for a reliable extrapolation. This guide will focus on the performance of four widely used coupling reagents: HATU, HBTU, EDC in combination with HOBt, and COMU.

Performance Comparison of Coupling Reagents

The selection of a coupling reagent is often a balance between reactivity, cost, and the minimization of side reactions, particularly racemization. The following table summarizes the key performance indicators for the selected reagents based on extensive data from peptide synthesis and general amide bond formation.

Coupling ReagentRelative ReactivityTypical YieldPurity ProfileKey AdvantagesPotential Disadvantages
HATU Very HighExcellentHighFast reaction times, low epimerization, effective for sterically hindered amines and acids.[1][2]Higher cost, can cause guanidinylation of the amine if used in excess.
HBTU HighGood to ExcellentGoodWidely used, efficient for standard couplings.[1]Slower than HATU, higher risk of epimerization compared to HATU.[1] Can also cause guanidinylation.[3]
EDC/HOBt ModerateGoodGoodCost-effective, water-soluble byproducts are easily removed by aqueous workup.[4][5]Can lead to the formation of N-acylurea byproduct, risk of racemization without an additive like HOBt.[4]
COMU Very HighExcellentHighSafer (non-explosive) than benzotriazole-based reagents, highly efficient, requires only one equivalent of base.[4][6]Higher cost compared to carbodiimides.

Experimental Protocols

The following are generalized experimental protocols for the coupling of 2-(Piperidin-1-yl)acetic acid with a primary or secondary amine using the discussed reagents. Researchers should optimize these conditions for their specific substrates.

General Amide Coupling Workflow

The fundamental process for amide bond formation using these coupling reagents follows a consistent workflow. The carboxylic acid is first activated by the coupling reagent, forming a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine to form the desired amide bond.

G cluster_start Starting Materials cluster_activation Activation Step cluster_reaction Reaction cluster_end Outcome Carboxylic_Acid 2-(Piperidin-1-yl)acetic acid Active_Ester Formation of Active Ester Intermediate Carboxylic_Acid->Active_Ester Activation Amine Primary or Secondary Amine Amide_Formation Nucleophilic Attack by Amine Amine->Amide_Formation Coupling_Reagent Coupling Reagent (HATU, HBTU, EDC/HOBt, COMU) Coupling_Reagent->Active_Ester Base Base (e.g., DIPEA, TEA) Base->Active_Ester Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Active_Ester Active_Ester->Amide_Formation Product Amide Product Amide_Formation->Product Byproducts Byproducts Amide_Formation->Byproducts

Caption: General workflow for amide bond formation.

Protocol 1: Coupling using HATU
  • Dissolution: Dissolve 2-(Piperidin-1-yl)acetic acid (1.0 eq.) and HATU (1.1 eq.) in an anhydrous aprotic solvent such as DMF or DCM.

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq.), to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.0 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Workup: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove byproducts. The organic layer is then dried and concentrated.

  • Purification: The crude product is purified by flash column chromatography.

Protocol 2: Coupling using HBTU
  • Dissolution: Dissolve 2-(Piperidin-1-yl)acetic acid (1.0 eq.), HBTU (1.1 eq.), and HOBt (1.1 eq., optional but recommended to suppress racemization) in an anhydrous aprotic solvent like DMF.[2]

  • Base Addition: Add DIPEA (2.0 eq.) to the mixture.

  • Amine Addition: Add the amine (1.0 eq.) to the reaction.

  • Reaction: Stir the mixture at room temperature. The reaction progress should be monitored, and it is generally complete within 2-8 hours.

  • Workup and Purification: Follow the same procedure as described for the HATU protocol.

Protocol 3: Coupling using EDC/HOBt
  • Dissolution: Dissolve 2-(Piperidin-1-yl)acetic acid (1.0 eq.), HOBt (1.2 eq.), and the amine (1.0 eq.) in an anhydrous solvent such as DCM or DMF.[5]

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • EDC Addition: Add EDC·HCl (1.2 eq.) portion-wise to the cooled solution.[5]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction with water. If using DCM, wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate. The water-soluble urea byproduct is removed during the aqueous washes.[5]

  • Purification: Purify the crude product by flash column chromatography.

Protocol 4: Coupling using COMU
  • Dissolution: Dissolve 2-(Piperidin-1-yl)acetic acid (1.0 eq.) and COMU (1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF).

  • Base Addition: Add DIPEA (1.0 eq.) to the solution. Note that COMU requires only one equivalent of base.[4]

  • Amine Addition: Add the amine (1.0 eq.) to the reaction mixture.

  • Reaction: Stir at room temperature and monitor for completion, typically within 1-3 hours.

  • Workup and Purification: Follow the workup and purification procedures as outlined in the HATU protocol.

Conclusion

For the coupling of 2-(Piperidin-1-yl)acetic acid, both HATU and COMU are expected to provide superior performance in terms of reaction speed and purity, making them excellent choices for challenging or valuable substrates. HBTU remains a reliable and effective option for more routine applications. For cost-sensitive projects where longer reaction times are acceptable, EDC/HOBt presents a viable and economical alternative, with the significant advantage of easy byproduct removal. The choice of reagent should be guided by the specific requirements of the synthetic route, including the scale of the reaction, the nature of the amine coupling partner, and economic considerations.

References

Comparative Analysis of 2-(Piperidin-1-yl)acetic Acid Derivatives and Standard Alzheimer's Disease Therapeutics: An Assessment of Drug-Like Properties

Author: BenchChem Technical Support Team. Date: December 2025

A detailed evaluation of a promising class of acetylcholinesterase inhibitors, 2-(Piperidin-1-yl)acetic acid derivatives, against established Alzheimer's disease medications reveals competitive inhibitory activity and highlights the critical need for comprehensive experimental assessment of their physicochemical and pharmacokinetic properties to determine their potential as viable drug candidates. This guide provides a comparative analysis of a lead 2-(Piperidin-1-yl)acetic acid derivative against Donepezil, Rivastigmine, Galantamine, and Memantine, focusing on biological activity and key drug-like properties.

Executive Summary

Alzheimer's disease (AD) treatment has long been dominated by acetylcholinesterase inhibitors (AChEIs) and NMDA receptor antagonists. This guide examines the drug-like properties of a promising N-(2-(piperidin-1-yl)ethyl)benzamide derivative, a subset of 2-(Piperidin-1-yl)acetic acid derivatives, in comparison to the standard AD therapies: Donepezil, Rivastigmine, Galantamine, and Memantine. While the investigated piperidine derivative demonstrates potent in vitro anti-acetylcholinesterase activity, a comprehensive evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties through rigorous experimental assays is essential to ascertain its therapeutic potential. This report outlines the methodologies for these critical assessments and presents available comparative data.

Comparative Analysis of Biological Activity and Physicochemical Properties

The following tables summarize the available quantitative data for the lead 2-(Piperidin-1-yl)acetic acid derivative and the comparator drugs. It is important to note that while experimental data is available for the approved drugs, some data for the piperidine derivative is based on in silico predictions and should be interpreted with caution.

Table 1: Biological Activity Against Acetylcholinesterase

Compound/DrugChemical ClassTargetIC50 (nM)
Compound 21 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidineAcetylcholinesterase0.56[1]
Donepezil Piperidine derivativeAcetylcholinesterase-
Rivastigmine Carbamate derivativeAcetylcholinesterase & Butyrylcholinesterase-
Galantamine AlkaloidAcetylcholinesterase500[2]
Memantine Adamantane derivativeNMDA Receptor Antagonist-

Table 2: Comparison of Physicochemical and ADME Properties

PropertyCompound 21 (Predicted)Donepezil (Experimental)Rivastigmine (Experimental)Galantamine (Experimental)Memantine (Experimental)
Molecular Weight ( g/mol ) -379.49250.34287.35179.31
Aqueous Solubility ----Soluble[3]
LogP ----3.3[4]
Caco-2 Permeability (Papp) -----
Plasma Protein Binding (%) -88[5]LowLow[2][6]45[7]
Bioavailability (%) --~36 (for 3mg dose)~90[2][6]>100[8]
Metabolic Stability (t½) -~70 hours[9][10]1.4 - 1.7 hours[11]~5.7 hours[6]60 - 70 hours[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of drug-like properties. The following are standard protocols for key in vitro assays.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay quantifies the activity of acetylcholinesterase by measuring the production of thiocholine from the substrate acetylthiocholine.

  • Reagent Preparation : Prepare a 50 mM Tris-HCl buffer (pH 8.0), a solution of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in the buffer, a solution of acetylcholinesterase, and solutions of the test compounds at various concentrations.

  • Assay Procedure : In a 96-well plate, add the Tris-HCl buffer, the test compound solution, the acetylcholinesterase solution, and the DTNB solution to each well.

  • Incubation : Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation : Add the substrate, acetylthiocholine iodide, to each well to start the reaction.

  • Measurement : Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis : Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration.

Caco-2 Permeability Assay

This cell-based assay is widely used to predict in vivo drug absorption by measuring the rate of transport of a compound across a monolayer of human colon adenocarcinoma (Caco-2) cells.

  • Cell Culture : Culture Caco-2 cells on semipermeable filter supports in a transwell plate system until a confluent monolayer with well-developed tight junctions is formed.

  • Assay Setup : Wash the cell monolayers with a transport buffer (e.g., Hank's Balanced Salt Solution). Add the test compound solution to the apical (donor) side of the monolayer.

  • Incubation : Incubate the plate at 37°C with gentle shaking.

  • Sampling : At predetermined time points, collect samples from the basolateral (receiver) side.

  • Analysis : Quantify the concentration of the test compound in the collected samples using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Apparent Permeability (Papp) : The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the filter, and C0 is the initial concentration of the drug in the donor chamber.

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

  • Reagent Preparation : Prepare a phosphate buffer (pH 7.4), a solution of the test compound, and a suspension of liver microsomes (e.g., human, rat).

  • Incubation : In a reaction tube, combine the buffer, test compound, and microsomes. Pre-incubate the mixture at 37°C.

  • Reaction Initiation : Start the metabolic reaction by adding a solution of the cofactor NADPH.

  • Time Points and Termination : At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction.

  • Sample Processing : Centrifuge the samples to precipitate the proteins.

  • Analysis : Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis : Determine the in vitro half-life (t½) and intrinsic clearance (Clint) of the compound by plotting the natural logarithm of the percentage of the remaining compound against time.

Plasma Protein Binding Assay (Rapid Equilibrium Dialysis - RED)

This assay determines the fraction of a drug that binds to plasma proteins, which influences its distribution and availability to target tissues.

  • Apparatus Setup : Use a RED device, which consists of two chambers separated by a semipermeable membrane.

  • Sample Preparation : Spike plasma (e.g., human, rat) with the test compound.

  • Dialysis : Add the spiked plasma to one chamber and a protein-free buffer (e.g., phosphate-buffered saline) to the other chamber.

  • Incubation : Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • Sampling : After incubation, collect samples from both the plasma and buffer chambers.

  • Analysis : Determine the concentration of the test compound in both samples using LC-MS/MS.

  • Calculation : The percentage of unbound drug is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber, multiplied by 100. The percentage of bound drug is 100% minus the percentage of unbound drug.

Visualizing the Mechanism of Action and Experimental Workflow

The following diagrams illustrate the signaling pathway of acetylcholinesterase inhibitors in Alzheimer's disease and a typical workflow for assessing the drug-like properties of a compound.

Acetylcholinesterase Inhibition in Alzheimer's Disease cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ACh_syn Acetylcholine (ACh) Synthesis Acetyl-CoA->ACh_syn Choline Choline Choline->ACh_syn via ChAT ChAT Choline Acetyltransferase ACh_vesicle ACh in Vesicle ACh_syn->ACh_vesicle ACh_release ACh Release ACh_vesicle->ACh_release ACh_cleft Acetylcholine (ACh) ACh_release->ACh_cleft AChE Acetylcholinesterase ACh_cleft->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh_cleft->ACh_Receptor Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline Reuptake Inhibitor AChE Inhibitor (e.g., Piperidine Derivative) Inhibitor->AChE Inhibition Signal Signal Transduction ACh_Receptor->Signal

Caption: Signaling pathway of acetylcholinesterase inhibitors.

Experimental Workflow for Drug-Like Property Assessment Start Start Compound_Synthesis Compound Synthesis (2-(Piperidin-1-yl)acetic acid derivative) Start->Compound_Synthesis Biological_Screening Primary Biological Screening (e.g., AChE Inhibition Assay) Compound_Synthesis->Biological_Screening Lead_Identification Lead Compound Identification (Potent Inhibitor) Biological_Screening->Lead_Identification In_Vitro_ADME In Vitro ADME Profiling Lead_Identification->In_Vitro_ADME Solubility Aqueous Solubility Assay In_Vitro_ADME->Solubility Permeability Caco-2 Permeability Assay In_Vitro_ADME->Permeability Metabolic_Stability Microsomal Stability Assay In_Vitro_ADME->Metabolic_Stability Protein_Binding Plasma Protein Binding Assay In_Vitro_ADME->Protein_Binding Data_Analysis Data Analysis and Comparison (vs. Standard Drugs) Solubility->Data_Analysis Permeability->Data_Analysis Metabolic_Stability->Data_Analysis Protein_Binding->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization End End Lead_Optimization->End

Caption: Workflow for assessing drug-like properties.

Conclusion

The investigated 2-(Piperidin-1-yl)acetic acid derivatives, particularly the N-(2-(piperidin-1-yl)ethyl)benzamide series, exhibit highly potent in vitro inhibition of acetylcholinesterase, a key target in Alzheimer's disease therapy. This positions them as promising candidates for further development. However, biological activity is only one facet of a successful drug. The comprehensive assessment of drug-like properties, including solubility, permeability, metabolic stability, and plasma protein binding, through rigorous experimental assays is paramount. The provided protocols for these assays serve as a guide for the necessary future investigations. By systematically gathering and comparing this experimental data against established drugs like Donepezil, Rivastigmine, Galantamine, and Memantine, researchers can make informed decisions to guide the optimization of these piperidine derivatives into clinically viable treatments for Alzheimer's disease.

References

A Head-to-Head Comparison of Synthetic Routes to Substituted Piperidine Acetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substituted piperidine acetic acid scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active molecules. The efficient and stereoselective synthesis of these compounds is therefore of critical importance. This guide provides a head-to-head comparison of prominent synthetic strategies, offering a comprehensive overview of their respective advantages and disadvantages, supported by experimental data and detailed protocols.

At a Glance: Comparison of Synthetic Strategies

Synthetic ApproachGeneral DescriptionTypical YieldStereoselectivityKey AdvantagesKey Disadvantages
1. Asymmetric Hydrogenation Direct enantioselective hydrogenation of a prochiral substituted pyridine acetic acid precursor using a chiral catalyst.[1]Good to HighOften >90% ee.[1]Atom-economical, potentially fewer steps, access to a wide range of derivatives.[1]Catalyst cost and sensitivity, optimization of reaction conditions can be challenging.[1]
2. Chiral Pool Synthesis Utilization of readily available chiral starting materials (e.g., amino acids) that are elaborated through a multi-step sequence to the target piperidine structure.[1]Moderate to GoodHigh (dependent on starting material).[1]Reliable and well-established, predictable stereochemistry.[1]Long synthetic sequences, limited availability of diverse starting materials, potential for lower overall yields due to multiple steps.[1]
3. Dieckmann Condensation Intramolecular cyclization of a diester to form a β-keto ester, which can be further modified to the desired piperidine acetic acid.GoodCan be stereoselective depending on the substrate and conditions.Flexible route to variously substituted piperidine-2,4-diones as precursors.Requires a suitable diester precursor; the initial product is a β-keto ester requiring further transformation.
4. Reductive Amination Formation of the piperidine ring via the reaction of a dicarbonyl compound with an amine, followed by reduction.Moderate to GoodDiastereoselectivity can be an issue; may require chiral auxiliaries or catalysts for enantioselectivity.Versatile for a wide range of substrates.Can produce mixtures of diastereomers that require separation.

In-Depth Analysis and Experimental Protocols

Asymmetric Hydrogenation of Pyridine Derivatives

Asymmetric hydrogenation represents a modern and highly efficient approach to chiral piperidine derivatives. This method involves the direct reduction of a substituted pyridine precursor, often a pyridinium salt, using a chiral transition metal catalyst.

General Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of a Substituted Pyridinium Salt [1]

  • Objective: To synthesize an enantioenriched piperidine derivative via iridium-catalyzed asymmetric hydrogenation of a corresponding pyridinium salt. This is a representative example and would require specific adaptation for the synthesis of a particular substituted piperidine acetic acid.[1]

  • Materials:

    • Substituted Pyridinium Salt (1.0 eq)

    • [Ir(COD)Cl]₂ (Iridium catalyst precursor, e.g., 1 mol%)

    • Chiral Ligand (e.g., MeO-BoQPhos, 2.2 mol%)[1]

    • Iodine (I₂) (activator, e.g., 5 mol%)

    • Solvent (e.g., Tetrahydrofuran - THF)

    • Hydrogen Gas (H₂)

  • Procedure:

    • In a glovebox, a high-pressure reactor is charged with the substituted pyridinium salt, the iridium catalyst precursor, and the chiral ligand.[1]

    • Anhydrous and degassed solvent is added to the reactor.[1]

    • The iodine activator is added to the mixture.[1]

    • The reactor is sealed, removed from the glovebox, and connected to a hydrogen line.[1]

    • The reactor is purged with hydrogen gas several times.[1]

    • The reaction is stirred under a specific hydrogen pressure (e.g., 500-1000 psi) at a controlled temperature (e.g., 25-50 °C) for a specified time (e.g., 12-24 hours), monitored by techniques like HPLC or TLC.[1]

    • Upon completion, the reactor is carefully depressurized, and the solvent is removed under reduced pressure.[1]

    • The crude product is purified by column chromatography to yield the enantioenriched piperidine derivative.[1]

Quantitative Data Example:

Chiral Pool Synthesis

This classical approach leverages the stereochemistry of naturally occurring chiral molecules, such as amino acids, to construct the piperidine ring with a defined stereochemistry.

Conceptual Workflow:

A common strategy involves using a derivative of an amino acid like glutamic acid, which already contains a stereocenter. Through a series of chemical transformations, the linear amino acid is cyclized and functionalized to yield the desired substituted piperidine acetic acid.

General Considerations:

While reliable, this method often involves multiple synthetic steps, which can lead to a lower overall yield. The diversity of the final products is also limited by the availability of suitable chiral starting materials.

Dieckmann Condensation

The Dieckmann condensation is a powerful tool for the formation of cyclic β-keto esters, which can serve as versatile intermediates in the synthesis of substituted piperidines.

General Experimental Protocol: Dieckmann Cyclization to a Piperidone Precursor

  • Objective: To synthesize a substituted piperidone via Dieckmann cyclization of a diester.

  • Materials:

    • Appropriate N-substituted amino diester

    • Strong base (e.g., Sodium Hydride (NaH), Sodium Ethoxide (NaOEt))

    • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Toluene)

    • Acid for workup (e.g., Acetic Acid, Hydrochloric Acid)

  • Procedure:

    • A solution of the diester in an anhydrous solvent is added to a suspension of the strong base under an inert atmosphere.

    • The reaction mixture is heated to reflux for several hours.

    • After cooling, the reaction is quenched by the addition of acid.

    • The product is extracted with an organic solvent, dried, and purified by chromatography or crystallization.

Subsequent hydrolysis and decarboxylation of the resulting β-keto ester, followed by reduction of the ketone and further functionalization of the acetic acid side chain, would lead to the target molecule.

Reductive Amination

Reductive amination is a versatile method for the formation of amines and can be applied to the synthesis of the piperidine ring.

General Experimental Protocol: Reductive Amination of a δ-Keto Ester

  • Objective: To synthesize a substituted piperidine acetic acid ester via reductive amination.

  • Materials:

    • δ-Keto ester

    • Amine source (e.g., Ammonium acetate, primary amine)

    • Reducing agent (e.g., Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (NaBH(OAc)₃))

    • Solvent (e.g., Methanol, Dichloromethane)

    • Acetic acid (often used as a catalyst)

  • Procedure:

    • The δ-keto ester and the amine source are dissolved in the solvent.

    • Acetic acid is added to catalyze the formation of the intermediate imine/enamine.

    • The reducing agent is added portion-wise at a controlled temperature.

    • The reaction is stirred until completion, as monitored by TLC or LC-MS.

    • The reaction is quenched and worked up to isolate the crude product.

    • Purification is typically performed by column chromatography.

The diastereoselectivity of this reaction can be a challenge, and purification of the desired stereoisomer may be necessary.

Visualization of Synthetic Pathways

Synthetic_Routes cluster_0 Asymmetric Hydrogenation cluster_1 Chiral Pool Synthesis cluster_2 Dieckmann Condensation Pyridine Substituted Pyridine Acetic Acid Derivative Piperidine Substituted Piperidine Acetic Acid Pyridine->Piperidine Chiral Catalyst, H₂ Chiral_Pool Chiral Starting Material (e.g., Amino Acid) Intermediate Multi-step Transformation Chiral_Pool->Intermediate Target_Piperidine Substituted Piperidine Acetic Acid Intermediate->Target_Piperidine Diester Amino Diester Ketoester Cyclic β-Keto Ester Diester->Ketoester Base Piperidine_Acid Substituted Piperidine Acetic Acid Ketoester->Piperidine_Acid Hydrolysis, Decarboxylation, Reduction

Experimental_Workflow_Asymmetric_Hydrogenation Start Charge Reactor: - Pyridinium Salt - Catalyst - Ligand - Solvent - Activator Pressurize Purge & Pressurize with H₂ Start->Pressurize React Stir at Controlled Temperature & Pressure Pressurize->React Workup Depressurize, Remove Solvent React->Workup Purify Column Chromatography Workup->Purify Product Enantioenriched Piperidine Acetic Acid Purify->Product

Pros_Cons cluster_pros Advantages cluster_cons Disadvantages cluster_routes p1 Atom Economy p2 Fewer Steps p3 High Enantioselectivity p4 Reliable Stereochemistry p5 Flexibility c1 Catalyst Cost c2 Long Sequences c3 Limited Starting Materials c4 Multiple Steps c5 Diastereoselectivity Issues AH Asymmetric Hydrogenation AH->p1 AH->p2 AH->p3 AH->c1 CP Chiral Pool CP->p4 CP->c2 CP->c3 DC Dieckmann Condensation DC->p5 DC->c4 RA Reductive Amination RA->p5 RA->c5

References

A Comparative Guide to the Validation of Analytical Methods for Quantifying 2-(Piperidin-1-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates, such as 2-(Piperidin-1-yl)acetic acid hydrochloride, is a critical requirement in drug development and manufacturing. The validation of analytical methods ensures that the chosen procedure is reliable, reproducible, and fit for its intended purpose. While specific validated methods for this compound are not extensively detailed in publicly available literature, this guide provides a comparative overview of common analytical techniques suitable for its quantification. The comparison is based on established principles of analytical chemistry and typical performance characteristics observed for similar molecules.

This guide outlines potential methodologies, presents hypothetical yet realistic validation data for comparison, and provides detailed experimental protocols to aid researchers and scientists in the development and validation of an appropriate analytical method.

Logical Workflow for Analytical Method Validation

The process of validating an analytical method follows a structured, logical progression to ensure the procedure is well-understood, controlled, and suitable for its intended use. This workflow begins with initial method development and optimization, proceeds through a rigorous evaluation of predefined validation parameters, and concludes with the formal documentation and implementation of the validated method.

cluster_0 Phase 1: Development & Optimization cluster_1 Phase 2: Formal Validation (ICH Q2(R1)) cluster_2 Phase 3: Implementation dev Method Development (Technique Selection, Parameter Optimization) pre_val Pre-validation Check (System Suitability, Preliminary Specificity) dev->pre_val spec Specificity / Selectivity pre_val->spec lin Linearity & Range spec->lin acc Accuracy (Recovery) lin->acc prec Precision (Repeatability, Intermediate Precision) acc->prec lod Limit of Detection (LOD) prec->lod loq Limit of Quantitation (LOQ) lod->loq robust Robustness loq->robust doc Validation Report & SOP Generation robust->doc transfer Method Transfer & Routine Use doc->transfer

Caption: General workflow for analytical method validation.

Comparison of Potential Analytical Methods

Based on the chemical structure of this compound (a secondary amine-containing carboxylic acid salt), several analytical techniques are applicable. The choice of method depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.

Table 1: Comparison of Performance Characteristics for Suitable Analytical Methods

ParameterHPLC-UVAcid-Base TitrationGC-MS (with Derivatization)
Principle Chromatographic separation followed by UV detection.Neutralization reaction with a standard base.Separation of volatile derivatives by gas chromatography and detection by mass spectrometry.
Specificity High (depends on resolution from impurities).Low (titrates all acidic/basic species).Very High (based on retention time and mass fragmentation).
Sensitivity Moderate (µg/mL range).Low (mg/mL range).Very High (ng/mL to pg/mL range).
Typical Linearity (r²) > 0.999N/A> 0.998
Typical Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%95.0 - 105.0%
Typical Precision (%RSD) < 2.0%< 1.0%< 5.0%
Primary Application Assay and impurity quantification.Assay of bulk drug substance (purity).Trace-level quantification and impurity identification.
Complexity & Cost ModerateLowHigh

Experimental Protocols

The following sections provide detailed, representative protocols for developing and validating an analytical method for this compound using High-Performance Liquid Chromatography (HPLC), a widely used and versatile technique.

Workflow for HPLC Method Development and Validation

The diagram below illustrates the typical experimental sequence for analyzing a sample using a validated HPLC method, from initial preparation of the mobile phase and sample to the final data analysis and reporting.

cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing mp Mobile Phase Preparation & Degassing inj Injection of Standard/Sample mp->inj ss Standard Solution Preparation ss->inj sp Sample Solution Preparation sp->inj sep Chromatographic Separation inj->sep det UV Detection sep->det integ Peak Integration & Area Calculation det->integ cal Calibration Curve Generation integ->cal quant Quantification & Reporting cal->quant

Caption: Standard experimental workflow for HPLC analysis.

High-Performance Liquid Chromatography (HPLC-UV)
  • Objective: To determine the assay of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Chromatographic Conditions (Typical):

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: A mixture of aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and acetonitrile. A gradient elution may be required to separate impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm (requires experimental confirmation).

    • Injection Volume: 10 µL.

  • Solutions Preparation:

    • Standard Solution: Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 0.5 mg/mL.

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • Validation Protocol:

    • Specificity: Analyze a blank (diluent), a placebo sample, the standard solution, and the sample solution. The peak for the main analyte should be well-resolved from any other peaks, and the blank should show no interference.

    • Linearity: Prepare a series of at least five standard solutions covering a range of 50% to 150% of the target assay concentration (e.g., 0.25 mg/mL to 0.75 mg/mL). Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

    • Accuracy: Perform recovery studies by spiking a placebo mixture with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.

    • Precision:

      • Repeatability (Intra-assay): Analyze six replicate preparations of the sample solution at 100% of the target concentration. The relative standard deviation (%RSD) should be ≤ 2.0%.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The %RSD between the two sets of results should be evaluated.

    • Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy, typically established where the signal-to-noise ratio is approximately 10:1.

Acid-Base Titration
  • Objective: To determine the purity of bulk this compound.

  • Principle: The hydrochloride salt is acidic and can be titrated with a standardized strong base, such as sodium hydroxide. The endpoint is determined potentiometrically.

  • Apparatus: Autotitrator with a pH electrode or a manual burette and pH meter.

  • Reagents:

    • 0.1 M Sodium Hydroxide (NaOH), standardized.

    • High-purity water, degassed.

  • Protocol:

    • Accurately weigh approximately 300 mg of the sample into a beaker.

    • Dissolve in 50 mL of high-purity water.

    • Titrate with standardized 0.1 M NaOH, recording the pH and titrant volume.

    • Determine the equivalence point from the inflection of the titration curve.

    • Calculate the assay content based on the stoichiometry of the reaction.

  • Validation Notes:

    • Precision: Assessed by performing multiple (e.g., n=6) titrations of the same sample. %RSD should be very low (< 1.0%).

    • Accuracy: Can be assessed by titrating a high-purity certified reference standard.

    • Specificity: This method is non-specific and will titrate any acidic or basic impurities present. It is best suited for a bulk substance where impurities are known to be minimal.

Disclaimer: The quantitative data and specific protocols provided in this guide are representative examples intended for illustrative purposes. The development and validation of any analytical method must be conducted under controlled laboratory conditions and tailored to the specific sample, matrix, and regulatory requirements.

Safety Operating Guide

Safe Disposal of 2-(Piperidin-1-yl)acetic acid hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 2-(Piperidin-1-yl)acetic acid hydrochloride, ensuring the safety of laboratory personnel and environmental protection. The following procedures are designed for researchers, scientists, and drug development professionals.

Hazard and Disposal Profile

Due to its chemical nature as a piperidine derivative and an acidic hydrochloride salt, this compound must be managed as hazardous chemical waste. While a specific Safety Data Sheet (SDS) may not always be accessible for novel research chemicals, the known hazards of its constituent functional groups dictate a cautious approach to its disposal.

Chemical Aspect Associated Hazard Primary Disposal Consideration
Piperidine RingNitrogen-containing heterocycleTreat as a potentially reactive and biologically active chemical waste.
Acetic Acid HydrochlorideOrganic acid saltCorrosive nature requires segregation from bases to prevent violent reactions. May produce hydrogen chloride gas upon decomposition.
Physical FormSolid (typically)Avoid dust formation and inhalation during handling.

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol details the necessary steps for the safe handling and disposal of this compound and associated contaminated materials.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including a knee-length lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene are recommended).

  • If there is a risk of dust generation, a properly fitted respirator is advised.

2. Waste Segregation and Collection:

  • Primary Container: Designate a specific, leak-proof, and clearly labeled waste container for this compound and any materials contaminated with it. The container must be compatible with acidic and potentially corrosive materials.

  • Labeling: The waste container must be prominently labeled with a "Hazardous Waste" tag. The label should clearly state the full chemical name: "this compound".

  • Waste Stream: This waste should be collected as "Nitrogenous Organic Acid Waste".

3. Handling of Contaminated Materials:

  • Any materials that have come into direct contact with the compound, such as weighing paper, pipette tips, and contaminated glassware, must be disposed of in the designated hazardous waste container.

  • For rinsing contaminated glassware, use a minimal amount of a suitable organic solvent (e.g., ethanol or acetone) and collect the rinsate in the designated waste container. Do not rinse into the sewer system.

4. Storage of Waste:

  • The sealed and labeled hazardous waste container should be stored in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is well-ventilated, secure, and away from heat sources, direct sunlight, and incompatible materials (especially bases).

5. Final Disposal:

  • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]

  • Disposal will likely involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Do not discharge the chemical or its containers to sewer systems or the environment.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Generation of Waste ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Designated, Labeled Container) ppe->segregate collect Step 3: Collect Contaminated Materials (Pipette tips, Glassware, etc.) segregate->collect storage Step 4: Secure Storage (Satellite Accumulation Area) collect->storage contact_ehs Step 5: Arrange for Pickup (Contact EHS or Licensed Contractor) storage->contact_ehs end End: Proper Disposal via Incineration contact_ehs->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-(Piperidin-1-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-(Piperidin-1-yl)acetic acid hydrochloride. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.

Proper handling of chemical reagents is paramount in the laboratory. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans for this compound to minimize exposure risk and ensure regulatory compliance.

Personal Protective Equipment (PPE)

A thorough risk assessment of any procedure involving this compound should be conducted to ensure the appropriate level of protection is utilized. The following table summarizes the recommended PPE.[1]

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times. A face shield offers additional protection against splashes.[1]
Skin Protection Disposable Nitrile GlovesChemical-resistant gloves are essential. Double-gloving is recommended, and gloves should be changed frequently, especially if contaminated.[1][2][3]
Lab Coat or GownA long-sleeved lab coat is required to protect personal clothing.[1][2]
Respiratory Protection Government Approved RespiratorA properly fitted respirator (e.g., N95 or higher) should be used, particularly when handling the powder form or when adequate ventilation is not available, to prevent inhalation of dust or aerosols.[1][2][3]

Hazard and Exposure Data

Exposure ParameterValue
OSHA PEL Not Available[4]
NIOSH REL Not Available[4]
ACGIH TLV Not Available[4]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure a safety shower and eye wash station are readily accessible.[2][7]

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4][5]

  • Before handling, ensure all necessary PPE is donned correctly.

2. Handling the Compound:

  • Avoid direct contact with skin, eyes, and clothing.[4]

  • When weighing or transferring the solid material, take care to avoid the formation of dust.[3][8]

  • Do not eat, drink, or smoke in the area where the chemical is being handled.[2][5]

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][4]

3. In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[2][5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4] Seek immediate medical attention.[9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[2][5]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical advice.[5]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Segregation and Collection:

  • Designate a specific, clearly labeled, and leak-proof container for all solid and liquid waste contaminated with the compound.[10]

  • This includes contaminated PPE (gloves, shoe covers), disposable labware (pipette tips, weighing paper), and any rinsate from cleaning contaminated glassware.[10]

  • The waste container must be labeled as "Hazardous Waste" and clearly identify the contents.[10][11]

2. Storage of Waste:

  • Store the sealed and labeled hazardous waste container in a designated and secure satellite accumulation area within the laboratory.[10][11]

  • Ensure the storage area is well-ventilated and away from incompatible materials.[10]

3. Final Disposal:

  • All hazardous waste must be disposed of through a licensed hazardous waste management company in accordance with all local, state, and federal regulations.[1]

  • Do not dispose of this chemical down the drain.[3][4]

Workflow and Safety Relationships

The following diagram illustrates the logical flow for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_decon Decontamination & Disposal Risk Assessment Risk Assessment Select PPE Select PPE Risk Assessment->Select PPE Don PPE Don PPE Select PPE->Don PPE Weigh and Transfer Weigh and Transfer Don PPE->Weigh and Transfer Experimental Use Experimental Use Weigh and Transfer->Experimental Use Segregate Waste Segregate Waste Experimental Use->Segregate Waste Doff PPE Doff PPE Experimental Use->Doff PPE Store Waste Store Waste Segregate Waste->Store Waste Professional Disposal Professional Disposal Store Waste->Professional Disposal Hand Hygiene Hand Hygiene Doff PPE->Hand Hygiene

Caption: Workflow for safe handling and disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Piperidin-1-yl)acetic acid hydrochloride
Reactant of Route 2
2-(Piperidin-1-yl)acetic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.